Cerium citrate
Description
Structure
3D Structure of Parent
Properties
CAS No. |
512-24-3 |
|---|---|
Molecular Formula |
C6H5CeO7 |
Molecular Weight |
329.22 g/mol |
IUPAC Name |
cerium(3+);1-(hydroxymethyl)ethane-1,1,2-tricarboxylate |
InChI |
InChI=1S/C6H8O7.Ce/c7-2-6(4(10)11,5(12)13)1-3(8)9;/h7H,1-2H2,(H,8,9)(H,10,11)(H,12,13);/q;+3/p-3 |
InChI Key |
KKEGZXIHRFPTGI-UHFFFAOYSA-K |
SMILES |
C(C(=O)[O-])C(CO)(C(=O)[O-])C(=O)[O-].[Ce+3] |
Canonical SMILES |
C(C(=O)[O-])C(CO)(C(=O)[O-])C(=O)[O-].[Ce+3] |
Origin of Product |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of Cerium Citrate Nanoparticles for Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis, characterization, and application of cerium citrate nanoparticles, with a particular focus on their relevance to the field of drug development. In scientific literature and practical applications, "this compound" often refers to citrate-coated cerium oxide (CeO₂) nanoparticles. The citric acid acts as a stabilizing and capping agent, preventing agglomeration and providing a surface for further functionalization. This guide will delve into the common synthesis methodologies, detailed characterization techniques, and the mechanisms of action of these nanoparticles in biological systems.
Synthesis of this compound Nanoparticles
The synthesis of this compound nanoparticles can be achieved through various methods, with hydrothermal and complex-precipitation routes being among the most prevalent. These methods allow for control over particle size, morphology, and surface chemistry, which are critical parameters for their application in drug delivery.
Hydrothermal Synthesis
Hydrothermal synthesis is a widely used method that involves a chemical reaction in an aqueous solution above ambient temperature and pressure. This technique can produce crystalline nanoparticles with a narrow size distribution.
Experimental Protocol: Hydrothermal Synthesis
-
Precursor Solution Preparation: A mixture of cerium chloride heptahydrate (CeCl₃·7H₂O) and citric acid monohydrate is dissolved in deionized water. The final concentrations are typically around 0.25 M for both cerium chloride and citric acid.[1]
-
Addition of Base: Ammonium hydroxide (NH₄OH) is added to the solution while stirring to achieve a final concentration of approximately 1.5 M.[1] This initiates the precipitation of cerium hydroxide.
-
Hydrothermal Treatment: The resulting mixture is transferred to a sealed autoclave and heated. A two-step heating process is often employed: 24 hours at 50°C followed by another 24 hours at 80°C.[1]
-
Purification: After the hydrothermal treatment, the product is purified to remove unreacted precursors and byproducts. Dialysis against a slightly acidic citric acid solution (e.g., 0.11 M, pH 7.4) for an extended period (e.g., 120 hours with dialysate changes every 24 hours) is an effective method.[1]
-
Final Product: The resulting suspension is a stable, well-dispersed sol of citrate-coated cerium oxide nanoparticles. For analyses requiring a dry powder, the suspension can be lyophilized.[1]
Characterization of this compound Nanoparticles
A thorough characterization of the synthesized nanoparticles is essential to ensure their quality, reproducibility, and suitability for biomedical applications. A variety of analytical techniques are employed to determine their physicochemical properties.
| Characterization Technique | Parameter Measured | Typical Results for Citrate-Coated CeO₂ Nanoparticles |
| Transmission Electron Microscopy (TEM) | Particle size, morphology, and crystallinity. | Primary particles are often hexagonal with diameters in the range of 4-5 nm. [1][2] |
| Dynamic Light Scattering (DLS) | Hydrodynamic diameter and particle size distribution in solution. | Hydrodynamic diameters are typically larger than the primary particle size, for instance, around 10-11 nm, indicating a slight agglomeration in suspension. [1][2] |
| X-ray Diffraction (XRD) | Crystalline structure and crystallite size. | The diffraction pattern confirms the face-centered cubic fluorite structure of ceria. [3] |
| Thermogravimetric Analysis (TGA) | Thermal stability and quantification of the citrate coating. | A weight loss step at temperatures above 125°C corresponds to the decomposition of the citrate coating. [1] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Surface functional groups and confirmation of citrate coating. | Characteristic peaks corresponding to the carboxylate groups of citric acid are observed. |
| Zeta Potential | Surface charge and colloidal stability. | Negative zeta potential values are typical due to the deprotonated carboxyl groups of the citrate coating, indicating good colloidal stability. |
Table 1: Summary of Characterization Techniques and Typical Findings
Applications in Drug Development
Citrate-coated cerium oxide nanoparticles have garnered significant interest in drug development due to their unique redox properties and their potential as drug delivery vehicles. Their ability to switch between Ce³⁺ and Ce⁴⁺ oxidation states allows them to act as antioxidants or pro-oxidants depending on the cellular microenvironment. [4]
Drug Delivery
The citrate-coated surface of these nanoparticles provides a platform for the loading of therapeutic agents. Drugs can be loaded onto the nanoparticles through simple adsorption.
| Drug | Drug Loading Efficiency (DLE) | Release Conditions | Reference |
| Doxorubicin (Insitu ceria) | 31.71 ± 3.028% | pH-dependent release, faster at lower pH (e.g., 5.4). | [3][5] |
| Doxorubicin (Post-coating ceria) | 35.53 ± 6.02% | pH-dependent release, faster at lower pH (e.g., 5.4). | [3][5] |
| Paclitaxel (Insitu ceria) | 16.23 ± 8.11% | Sustained release over time. | [3][5] |
| Paclitaxel (Post-coating ceria) | 14.7 ± 8.4% | Sustained release over time. | [3][5] |
Table 2: Drug Loading and Release Characteristics of this compound Nanoparticles
Modulation of Cellular Signaling Pathways
Cerium oxide nanoparticles can influence various cellular signaling pathways, which is a key aspect of their therapeutic potential, particularly in cancer therapy.
Apoptosis Induction in Cancer Cells:
In the acidic microenvironment of tumors, cerium oxide nanoparticles can act as pro-oxidants, leading to the generation of reactive oxygen species (ROS). This increase in oxidative stress can trigger apoptosis (programmed cell death) in cancer cells through the intrinsic pathway.
Signaling Pathway: Intrinsic Apoptosis
Modulation of Inflammatory Pathways:
Cerium oxide nanoparticles can also modulate inflammatory responses by influencing the NF-κB signaling pathway. In certain contexts, they can inhibit the activation of NF-κB, a key regulator of inflammation.
Signaling Pathway: NF-κB Inhibition
References
- 1. Exposure to Cerium Oxide Nanoparticles Is Associated With Activation of Mitogen-activated Protein Kinases Signaling and Apoptosis in Rat Lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cerium oxide nanoparticles induce cytotoxicity in human hepatoma SMMC-7721 cells via oxidative stress and the activation of MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Surface-Coated Cerium Nanoparticles to Improve Chemotherapeutic Delivery to Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Characterization of Cerium Oxide Nanoparticles: Effect of Cerium Precursor to Gelatin Ratio | MDPI [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
A Technical Guide to Cerium (III) Citrate: Properties, Synthesis, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of cerium (III) citrate, a compound of increasing interest in various scientific fields. This document details its chemical and physical properties, outlines a method for its synthesis, and explores its biological significance, primarily in the context of nanomedicine and drug delivery.
Core Properties of Cerium (III) Citrate
Cerium (III) citrate is a coordination complex formed between the trivalent cerium ion (Ce³⁺) and the citrate anion. Its fundamental properties are summarized below.
| Property | Value |
| Chemical Formula | C₆H₅CeO₇ |
| Molecular Weight | 329.22 g/mol |
| Appearance | White powder |
| Solubility | Soluble in water and mineral acids |
| Synonyms | Cerous citrate, Cerium citrate |
Synthesis of Cerium (III) Citrate
A common method for the synthesis of cerium (III) citrate involves the reaction of cerium (III) carbonate with citric acid. This method is advantageous as it produces this compound that is substantially free of other negative ions.
This protocol is based on the methodology described in U.S. Patent 10,138,561 B2.[1]
Materials:
-
Cerium (III) carbonate (hydrated or anhydrous)
-
Citric acid
-
Solvent (e.g., deionized water)
-
Inert atmosphere (e.g., nitrogen or argon)
Equipment:
-
Reaction vessel with heating and stirring capabilities
-
Condenser
-
pH meter or pH indicator strips
-
Filtration or centrifugation apparatus
-
Drying oven
Procedure:
-
Reaction Setup: Combine cerium (III) carbonate and citric acid in a reaction vessel containing a suitable solvent, such as deionized water. The reaction should be conducted under an inert atmosphere to prevent unwanted side reactions.[1]
-
Initial Reaction: Heat the mixture to a temperature between 60°C and 90°C with continuous stirring for a period of 5 to 7 hours. During this phase, carbon dioxide will be produced as a byproduct.[1]
-
Cooling and Further Reaction: After the initial heating phase, cool the reaction mixture and continue the reaction for an additional 8 to 12 hours.[1]
-
Isolation: The resulting cerium (III) citrate product can be isolated from the reaction mixture using standard solid-liquid separation techniques such as filtration or centrifugation.[1]
-
Purification and Drying: The isolated cerium (III) citrate may be washed to remove any unreacted starting materials or byproducts. The washed product is then dried to obtain the final powdered form.[1]
Characterization of Cerium (III) Citrate and Related Nanomaterials
The characterization of cerium (III) citrate and, more commonly, citrate-coated cerium oxide nanoparticles, involves a variety of analytical techniques to determine their physical and chemical properties.
| Technique | Information Obtained |
| X-ray Diffraction (XRD) | Provides information on the crystal structure and phase purity of the material.[1] |
| Transmission Electron Microscopy (TEM) | Visualizes the size, morphology, and dispersion of nanoparticles. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies the functional groups present and confirms the coordination of citrate to the cerium ion. |
| Thermogravimetric Analysis (TGA) | Determines the thermal stability and the amount of citrate present on the surface of nanoparticles. |
| Dynamic Light Scattering (DLS) | Measures the hydrodynamic diameter and size distribution of particles in a colloidal suspension. |
Note: Much of the detailed characterization data available in the literature pertains to citrate-coated cerium oxide nanoparticles rather than bulk cerium (III) citrate.
Biological Activity and Potential Signaling Pathways
The biological activity of cerium compounds is a subject of intense research, particularly concerning citrate-coated cerium oxide nanoparticles (nanoceria). These nanoparticles exhibit pro-oxidant and anti-oxidant properties, which are attributed to the reversible switching of cerium's oxidation state between Ce³⁺ and Ce⁴⁺ on the nanoparticle surface. This redox activity is central to their biological effects.
While specific signaling pathways for cerium (III) citrate are not well-defined in the literature, the known biological effects of citrate-coated nanoceria suggest potential mechanisms of action, primarily related to the modulation of oxidative stress.
Citrate-coated nanoceria have demonstrated antimicrobial activity against various bacterial and fungal strains.[2][3] The proposed mechanism involves the generation of reactive oxygen species (ROS) that induce oxidative stress in microbial cells, leading to cell damage and death.[3][4]
Conversely, in mammalian cells, nanoceria can act as a regenerative antioxidant, scavenging ROS and protecting cells from oxidative damage. This dual role is highly dependent on the microenvironment.
Below is a conceptual diagram illustrating the proposed mechanism of action for citrate-coated cerium oxide nanoparticles in modulating cellular oxidative stress.
Applications in Drug Development
The unique properties of cerium-based compounds, particularly in nanoparticle form, have opened avenues for their use in drug development. Citrate-coated nanoceria are being explored as drug delivery vehicles due to their biocompatibility and ability to be functionalized. Their antioxidant properties may also offer therapeutic benefits in diseases associated with oxidative stress, such as neurodegenerative disorders and inflammatory conditions.
Disclaimer: This document is intended for informational purposes for a scientific audience. The biological activities and proposed mechanisms are largely based on research on citrate-coated cerium oxide nanoparticles, and further research is needed to fully elucidate the specific roles and pathways of bulk cerium (III) citrate.
References
- 1. US10138561B2 - this compound, method of making and corrosion inhibitor comprising this compound - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. The Use of Cerium Compounds as Antimicrobials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Physical and Chemical Properties of Cerium Citrate Powder
Introduction
Cerium citrate is an organometallic compound formed by the coordination of cerium ions with citric acid. As a member of the lanthanide series, cerium exhibits unique electronic and chemical properties, primarily its ability to cycle between the +3 (cerous) and +4 (ceric) oxidation states.[1][2] This characteristic is central to the functionality of its compounds. This compound, typically appearing as a white or pale yellowish powder, has garnered significant interest in various scientific fields, particularly in biomedicine and materials science.[1][3] Its applications range from being a precursor in the synthesis of catalytic cerium oxide nanoparticles to its use in pharmaceuticals and cosmetics.[4][5] For researchers and professionals in drug development, a thorough understanding of its physicochemical properties is crucial for harnessing its potential in areas like wound healing, antioxidant therapies, and as a drug delivery vehicle.[1][6][7]
This technical guide provides an in-depth overview of the core physical and chemical properties of this compound powder, details common experimental protocols for its synthesis and characterization, and illustrates key processes through diagrams.
Physical Properties
This compound is a solid compound whose physical characteristics can vary based on the method of synthesis and its degree of hydration.[3][8] It typically presents as a fine white to yellowish powder, though it can also be produced in the form of irregular flakes or crystals.[3] The compound is noted for being hygroscopic and generally does not possess a strong odor.[3][4][5]
Table 1: Summary of Physical Properties
| Property | Value | Citations |
| Appearance | White to pale yellowish powder, flakes, or crystals | [1][3][4][9] |
| Molecular Formula | C₆H₅CeO₇ | [1][2][5] |
| Molecular Weight | ~329.22 g/mol | [1][2][5] |
| Density | ~2.2 g/cm³ | [3] |
| Solubility | Soluble in water and mineral acids | [1][4][5] |
| Hygroscopicity | Hygroscopic | [4][5] |
| Odor | No strong odor | [3] |
Chemical Properties and Structure
The chemical behavior of this compound is dominated by the coordination chemistry of the cerium(III) ion with the multidentate citrate ligand. Citric acid coordinates to the cerium ion through its three carboxylate groups and the central hydroxyl group, forming stable chelate rings that enhance the complex's overall stability.[1] The large ionic radius of the Ce³⁺ ion (1.143 Å) allows for high coordination numbers, typically ranging from 8 to 9 in citrate complexes.[1]
Cerium's ability to switch between +3 and +4 oxidation states is a key feature, enabling its participation in redox reactions.[1] This property is fundamental to its antioxidant and catalytic activities.[10] The stability of the this compound complex is pH-dependent, influenced by the protonation state of citric acid (pKa values: 3.13, 4.76, 6.40) and the hydrolysis of cerium ions at elevated pH.[1] The compound demonstrates good solubility and stability across a pH range of 5 to 8, with minimum solubility observed around pH 7.[1]
Table 2: Summary of Chemical Properties and Identifiers
| Property | Value / Description | Citations |
| IUPAC Name | cerium(3+);2-hydroxypropane-1,2,3-tricarboxylate | [4] |
| CAS Number | 512-24-3 | [1][5] |
| Common Oxidation States | +3 (Cerous), +4 (Ceric) | [1][2] |
| Coordination | Ce(III) coordinates with carboxylate and hydroxyl groups of citrate | [1] |
| Ce-O Bond Length | 2.259 – 2.691 Å | [1] |
| Stability Constant (log β₁) | 1:1 Complex [Ce(Cit)]: 6.48 | [1] |
| Stability Constant (log β₂) | 1:2 Complex [Ce(Cit)₂]³⁻: 11.65 | [1] |
| Reactivity | Incompatible with strong oxidizing agents | [4][5] |
| Thermal Stability | Generally stable up to 250°C | [1] |
Experimental Protocols: Synthesis and Characterization
The properties of this compound powder are highly dependent on its synthesis route. Different methods can yield products with varying particle sizes, crystal structures, and levels of hydration.[1][8]
Synthesis Methodologies
Protocol 1: Precipitation Method This is a common method for producing this compound from soluble precursors.
-
Prepare separate aqueous solutions of cerium(III) nitrate and citric acid at desired concentrations.
-
Under controlled temperature and constant stirring, slowly add the cerium(III) nitrate solution to the citric acid solution.
-
A precipitate of this compound will form. The reaction is allowed to proceed for a set duration to ensure complete precipitation.
-
The resulting solid is collected by filtration.
-
Wash the precipitate multiple times with deionized water to remove any unreacted precursors and byproducts.
-
Dry the final product in an oven at a controlled temperature (e.g., 60-80°C) to obtain the final powder.[1]
Protocol 2: Reaction from Cerium Carbonate This method is advantageous for producing this compound that is substantially free of other anions like nitrates or chlorides, which can be important for corrosion inhibition applications.[8]
-
Dissolve citric acid in a suitable solvent, such as deionized water, in a reaction vessel. The molar ratio of cerium carbonate to citric acid is typically between 1:2 and 1:2.5.[8]
-
Heat the solution to a temperature between 60°C and 90°C under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the cerium ion.[8]
-
Slowly add hydrated cerium carbonate to the heated citric acid solution over a period of one hour. The reaction produces this compound and carbon dioxide gas.[8]
-
Maintain the reaction at temperature for 5 to 7 hours.[8]
-
Cool the reaction mixture and allow it to continue reacting overnight (8 to 12 hours).[8]
-
Wash the resulting this compound product, followed by drying and particle size reduction (e.g., milling) if necessary.[8]
Protocol 3: Hydrothermal Synthesis for Nanoparticles This method is used to produce nanoscale particles of cerium compounds, often as citrate-coated cerium oxide.[1][10]
-
Prepare a mixture of cerium(III) chloride and citric acid in an aqueous solution. An example concentration is 0.25 M for each.[10]
-
Add ammonium hydroxide to the mixture to achieve a final concentration of approximately 1.5 M while stirring.[10]
-
Transfer the resulting solution to a sealed Teflon-lined autoclave.[10]
-
Heat the autoclave for 24 hours at 50°C, followed by another 24 hours at 80°C.[10]
-
After cooling, the product (a colloidal dispersion) is purified, typically through dialysis, to remove unreacted salts and byproducts.[10]
-
The purified dispersion can be lyophilized (freeze-dried) to obtain a dry powder.[11]
Characterization Protocols
Thermogravimetric Analysis (TGA): TGA is used to study the thermal stability and decomposition of this compound.
-
Place a small, accurately weighed sample of the this compound powder into a TGA crucible.
-
Heat the sample in the TGA furnace under a controlled atmosphere (e.g., nitrogen or air).
-
A typical heating program involves an initial ramp from room temperature to ~125°C at 10°C/min, followed by an isothermal hold for 30 minutes to drive off physisorbed water.[10]
-
Subsequently, heat the sample to a final temperature (e.g., 900°C) at a rate of 10°C/min.[10]
-
The resulting data of weight loss as a function of temperature reveals dehydration and decomposition steps. The final product of decomposition in air is typically cerium(IV) oxide (CeO₂).[12]
X-Ray Diffraction (XRD): XRD is employed to determine the crystal structure and average crystallite size of the powder.
-
A powdered sample of this compound is packed into a sample holder.
-
The sample is mounted in a powder diffractometer.
-
The sample is irradiated with a monochromatic X-ray beam (commonly Cu Kα radiation) over a range of 2θ angles.
-
The resulting diffraction pattern of intensity versus 2θ is recorded.
-
The positions and intensities of the diffraction peaks are used to identify the crystalline phases present by comparison to reference databases. The width of the peaks can be used to estimate the average crystallite size via the Scherrer equation.[8][13]
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups and confirm the coordination of citrate to the cerium ion.
-
Prepare the sample, typically by mixing a small amount of the powder with potassium bromide (KBr) and pressing it into a pellet, or by using an Attenuated Total Reflectance (ATR) accessory.
-
Place the sample in the FTIR spectrometer.
-
Record the infrared spectrum, typically in the range of 4000 to 400 cm⁻¹.
-
The resulting spectrum shows absorption bands corresponding to specific molecular vibrations (e.g., C=O and O-H stretches in the citrate ligand), confirming the structure of the complex.[10]
Antioxidant Mechanism and Biological Relevance
One of the most researched aspects of cerium compounds in drug development is their antioxidant activity. This function is intrinsically linked to the chemical ability of cerium to cycle between its Ce³⁺ and Ce⁴⁺ oxidation states.[10] In biological systems, this compound and its derivatives like cerium oxide nanoparticles can act as regenerative radical scavengers.[2] They can catalytically neutralize reactive oxygen species (ROS), such as superoxide radicals (O₂⁻•) and hydrogen peroxide (H₂O₂), which are implicated in oxidative stress and inflammation.[1] This redox activity is believed to be a key mechanism behind its observed therapeutic effects, including promoting wound healing and protecting cells from oxidative damage.[1]
Safety and Handling
While this compound is utilized in biomedical applications, proper handling is essential. It is generally considered to have low toxicity compared to free cerium salts.[3] However, like any chemical powder, inhalation of dust should be avoided.[14] It is incompatible with strong oxidizing agents.[4][5] Standard laboratory safety protocols, including the use of personal protective equipment such as gloves and safety glasses, should be followed. Store the material in a cool, dry place in tightly closed containers to protect it from moisture due to its hygroscopic nature.[4][5]
Conclusion
This compound powder is a versatile compound with a rich coordination chemistry and valuable redox properties. Its physical and chemical characteristics are tunable through various synthesis methods, allowing for its application in diverse fields from catalysis to advanced drug delivery systems. The ability of cerium to catalytically scavenge reactive oxygen species provides a strong rationale for its continued investigation in biomedical research. For scientists and drug development professionals, a comprehensive understanding of its synthesis, characterization, and chemical behavior is fundamental to unlocking its full therapeutic and technological potential.
References
- 1. Buy this compound | 512-24-3 [smolecule.com]
- 2. americanelements.com [americanelements.com]
- 3. What is this compound - Properties & Specifications [eleph-citrics.com]
- 4. This compound-BEYONDCHEM [beyondchem.com]
- 5. This compound - White Powder, 329.2157 Grams/mole | Soluble In Water & Mineral Acids, Pharma & Cosmetic Applications at Best Price in Chengdu | Chengdu Beyond Chemical Co., Ltd. [tradeindia.com]
- 6. Antimicrobial Activity of Citrate-Coated Cerium Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. US10138561B2 - this compound, method of making and corrosion inhibitor comprising this compound - Google Patents [patents.google.com]
- 9. This compound, 512-24-3 [thegoodscentscompany.com]
- 10. uknowledge.uky.edu [uknowledge.uky.edu]
- 11. researchgate.net [researchgate.net]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. pubs.acs.org [pubs.acs.org]
- 14. ameslab.gov [ameslab.gov]
An In-depth Technical Guide to Cerium Citrate Coordination Complexes and Ligand Binding
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of cerium citrate coordination complexes, focusing on their synthesis, structure, ligand binding characteristics, and the experimental methodologies used for their characterization. Cerium, a lanthanide element, is notable for its accessible +3 and +4 oxidation states, which governs its coordination chemistry and application potential.[1] Citric acid, a multidentate carboxylic acid, acts as a versatile ligand, forming stable complexes with cerium ions. These complexes are of significant interest in fields ranging from materials science to biomedicine, including potential applications in drug delivery and regenerative medicine.
Synthesis of this compound Complexes
The synthesis of this compound can be achieved through various methods, often involving the reaction of a cerium salt with citric acid under controlled pH and temperature. The choice of the cerium precursor (e.g., carbonate, nitrate, or chloride) can influence the crystalline structure of the final product.
Structural Characteristics and Ligand Binding
Cerium ions, particularly Ce(III), are characterized by a large ionic radius, which allows for high coordination numbers, typically ranging from 8 to 12. In this compound complexes, the citrate ion (C₆H₅O₇³⁻) acts as a multidentate ligand. It coordinates to the cerium ion through the oxygen atoms of its three carboxylate groups and the central hydroxyl group. This chelation results in the formation of stable ring structures, enhancing the overall stability of the complex. The bonding is primarily ionic in nature, with some covalent character.
The speciation of this compound in solution is highly dependent on pH. Different protonation states of the citrate ligand lead to the formation of various complex species, such as [Ce(H₂Cit)]⁺, [Ce(HCit)], and [Ce(Cit)]⁻, at different pH ranges.
Quantitative Data Summary
While extensive searches were conducted, specific tabulated crystallographic data (bond lengths, angles), stability constants, and thermodynamic parameters for a definitive this compound complex were not available in the public domain resources accessed. Such data is typically found within the full text of specialized research articles and crystallographic databases. However, the following tables summarize the general and expected values based on available literature for similar complexes.
Table 1: Representative Elemental Analysis Data
| Complex Formula | Element | Theoretical % | Found % |
| Ce(C₆H₇O₇)₃ (Ce(H₂Cit)₃) | C | 35.83 | Data not found |
| H | 3.50 | Data not found | |
| Ce | 23.19 | Data not found | |
| O | 37.48 | Data not found | |
| Note: Specific elemental analysis results for this complex were not located in the searched literature. |
Table 2: General Physicochemical Properties
| Property | Value / Description |
| Cerium Oxidation States | +3 (cerous), +4 (ceric) |
| Typical Coordination Number | 8 - 12 |
| Ligand | Citrate (C₆H₅O₇³⁻) |
| Coordination Sites | Carboxylate and hydroxyl oxygen atoms |
| Bonding Nature | Primarily ionic |
Table 3: Expected Thermodynamic Parameters
| Parameter | Description | Expected Value Range |
| log β (Stability Constant) | Overall formation constant of the complex. | Specific values for Ce(III)-citrate not found. Values are determined potentiometrically and vary with ionic strength and temperature. |
| ΔG (Gibbs Free Energy) | Spontaneity of complex formation. | Negative for spontaneous formation. |
| ΔH (Enthalpy Change) | Heat absorbed or released during formation. | Data not found. |
| ΔS (Entropy Change) | Change in disorder during formation. | Generally positive due to chelate effect. |
Experimental Protocols
Detailed experimental methodologies are crucial for the synthesis and characterization of this compound complexes. Below are protocols derived from established methods.
3.1. Detailed Protocol for Synthesis of Cerium(III) Citrate
This protocol is adapted from a patented method for producing this compound from cerium carbonate.
Materials:
-
Hydrated Cerium(III) Carbonate (Ce₂(CO₃)₃·xH₂O)
-
Citric Acid (C₆H₈O₇)
-
Deionized Water
-
Inert Gas (e.g., Argon or Nitrogen)
-
Reaction vessel with heating and stirring capabilities
-
pH meter
-
Filtration apparatus
-
Drying oven
Procedure:
-
Reaction Setup: Combine hydrated cerium(III) carbonate and citric acid in a reaction vessel containing a solvent such as deionized water. The molar ratio should be carefully controlled to achieve the desired stoichiometry.
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., argon) and maintain the inert atmosphere throughout the initial reaction to prevent the oxidation of Ce(III) to Ce(IV).
-
Initial Reaction: Heat the mixture to a temperature between 60°C and 90°C while stirring continuously. Maintain this temperature for 5 to 7 hours. The pH of the solution at this stage is expected to be in the range of 1 to 3.
-
Cooling and pH Adjustment: Cool the reaction mixture to room temperature.
-
Secondary Reaction: Continue stirring the mixture at room temperature for an additional 8 to 12 hours. During this period, the pH may be adjusted to between 6 and 7 by the controlled addition of more cerium carbonate if necessary.
-
Isolation: Isolate the solid this compound product from the reaction mixture using filtration or centrifugation.
-
Washing: Wash the isolated product with deionized water to remove any unreacted citric acid or other soluble impurities.
-
Drying: Dry the washed this compound in an oven at a temperature between 50°C and 85°C for 4 to 12 hours. A vacuum oven can be used to facilitate drying at lower temperatures. The goal is to remove excess water without completely removing waters of hydration from the complex.
-
Particle Size Reduction: If required, the dried this compound particles can be milled or ground to achieve a desired particle size.
3.2. Protocol for Potentiometric Titration to Determine Stability Constants
This is a general methodology for determining the stability constants of metal-ligand complexes.
Materials:
-
Cerium(III) salt solution (e.g., CeCl₃) of known concentration.
-
Citric acid solution of known concentration.
-
Standardized carbonate-free strong base solution (e.g., NaOH).
-
Background electrolyte solution (e.g., KCl or NaClO₄) to maintain constant ionic strength.
-
Calibrated pH meter with a glass electrode.
-
Thermostated titration vessel.
Procedure:
-
Electrode Calibration: Calibrate the pH electrode using standard buffer solutions at the desired temperature (e.g., 25°C).
-
Titration of Ligand: Titrate a solution of citric acid (with the background electrolyte) with the standardized base. This allows for the determination of the protonation constants of citric acid under the experimental conditions.
-
Titration of Metal-Ligand Mixture: Prepare a solution containing the cerium(III) salt, citric acid, and the background electrolyte. The molar ratio of metal to ligand can be varied (e.g., 1:1, 1:2, 1:5).
-
Data Collection: Titrate the metal-ligand mixture with the standardized base, recording the pH value after each addition of titrant.
-
Data Analysis:
-
Plot the titration curves (pH vs. volume of base added) for the ligand alone and for the metal-ligand mixture.
-
The displacement of the metal-ligand curve relative to the ligand-only curve indicates the release of protons upon complexation.
-
Use this data to calculate the average number of ligands bound per metal ion (n̄) and the free ligand concentration ([L]) at each point of the titration.
-
Construct a formation curve by plotting n̄ versus pL (-log[L]).
-
From the formation curve, determine the stepwise or overall stability constants (β) using computational methods or graphical analysis (e.g., the half-n̄ method for approximate values).
-
Visualizations: Workflows and Structures
The following diagrams, generated using the DOT language, illustrate key concepts and processes related to this compound complexes.
References
Unraveling the Thermal Degradation Pathway of Cerium Citrate: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive analysis of the thermal decomposition characteristics of cerium citrate, a crucial precursor in the synthesis of advanced ceria (CeO₂) nanomaterials. Aimed at researchers, scientists, and professionals in drug development and material science, this document details the multi-stage degradation process, experimental methodologies for its characterization, and a summary of the quantitative data, offering a foundational understanding for the controlled production of cerium-based functional materials.
Introduction
This compound, a metal-organic salt, serves as a vital precursor for producing high-purity, nanocrystalline cerium oxide. The thermal decomposition of this compound is a critical step that dictates the physicochemical properties of the resulting ceria, such as crystallite size, surface area, and defect structure. A thorough understanding of its thermal behavior is paramount for optimizing synthesis protocols and tailoring the final material's characteristics for applications ranging from catalysis and fuel cells to biomedical imaging and therapeutics. This guide synthesizes available data to present a detailed overview of the thermal decomposition pathway of this compound.
Thermal Decomposition Mechanism
The thermal decomposition of this compound is a complex, multi-step process that occurs over a broad temperature range. While the precise temperatures and mass losses can vary depending on factors such as heating rate and atmospheric conditions, the general pathway involves dehydration, decomposition of the citrate ligand, formation of an intermediate oxycarbonate species, and the final conversion to cerium oxide.
Stages of Thermal Decomposition
The decomposition process can be broadly categorized into the following stages:
-
Stage I: Dehydration: The initial mass loss observed at lower temperatures corresponds to the removal of hydrated water molecules from the this compound complex.
-
Stage II: Decomposition of the Citrate Ligand: As the temperature increases, the organic citrate moiety begins to decompose. This is a significant mass loss event, resulting in the evolution of various gaseous byproducts, including water, carbon dioxide, and acetone or other ketones.
-
Stage III: Formation and Decomposition of Cerium Oxycarbonate: An intermediate species, often identified as cerium oxycarbonate (Ce₂O₂CO₃), is formed. This intermediate is not stable at higher temperatures and subsequently decomposes.
-
Stage IV: Formation of Cerium Oxide: The final stage involves the decomposition of the oxycarbonate intermediate to yield the stable end product, cerium oxide (CeO₂).
The following diagram illustrates the logical workflow of the thermal decomposition of this compound.
An In-depth Technical Guide to the Solubility and Stability of Cerium Citrate in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of cerium citrate in aqueous solutions. Cerium, a lanthanide element, and its compounds are of growing interest in biomedical and pharmaceutical research due to their unique redox properties and potential therapeutic applications.[1] Understanding the aqueous behavior of this compound, a complex of cerium and citric acid, is critical for its application in drug development, where bioavailability and stability are paramount.
Physicochemical Properties of this compound
This compound is a coordination complex formed between cerium ions and citric acid.[2] It typically appears as a white powder and is known to be soluble in water and mineral acids.[3] The molecular formula for the 1:1 complex is C₆H₅CeO₇, with a molecular weight of approximately 329.22 g/mol .[2] In aqueous solutions, cerium primarily exists in the +3 oxidation state (Ce(III)), which is the more stable state in biological systems.[4]
Solubility of this compound
While qualitative descriptions indicate that this compound is soluble in water, comprehensive quantitative data on its solubility (e.g., in g/L or mol/L) under varying pH and temperature conditions is not extensively documented in publicly available literature. However, its solubility is intrinsically linked to the formation and stability of various cerium-citrate complexes in solution. The formation of these soluble complexes prevents the precipitation of cerium hydroxide, particularly in the pH range of 5 to 8.
Stability of this compound in Aqueous Solutions
The stability of this compound in aqueous solutions is governed by the formation of various complex species between cerium(III) ions and citrate ions. The speciation is highly dependent on the pH of the solution due to the protonation states of citric acid (a tribasic acid with pKa values of approximately 3.13, 4.76, and 6.40) and the potential for hydrolysis of the cerium(III) ion at higher pH.[2]
The thermodynamic stability of these complexes is quantified by their stability constants (β). The following table summarizes the reported stability constants for cerium(III)-citrate complexes.
| Complex | Formation Reaction | log β |
| [Ce(Cit)] | Ce³⁺ + Cit³⁻ ⇌ [Ce(Cit)] | 6.48 |
| [Ce(Cit)₂]³⁻ | Ce³⁺ + 2Cit³⁻ ⇌ [Ce(Cit)₂]³⁻ | 11.65 |
Table 1: Stability Constants of Cerium(III)-Citrate Complexes
The formation of these stable complexes enhances the solubility of cerium in aqueous solutions by preventing the precipitation of insoluble cerium species.
Effect of pH
The pH of the aqueous solution is a critical factor influencing the stability and speciation of this compound. At acidic pH, citric acid is protonated, which can affect its coordination with cerium ions. As the pH increases, the citrate ion becomes fully deprotonated, favoring complex formation. However, at a higher pH, the hydrolysis of Ce(III) ions to form insoluble cerium hydroxides can compete with the formation of citrate complexes. The optimal pH for the formation of stable this compound complexes is generally in the range of 5.0-6.5.
The speciation of cerium(III) in the presence of citrate is a complex equilibrium, as depicted in the following diagram:
Experimental Protocols
Synthesis of Citrate-Coated Cerium Nanoparticles (Hydrothermal Method)
This protocol describes a common method for synthesizing cerium oxide nanoparticles with a citrate coating, which imparts stability in aqueous suspensions.[5][6]
-
Preparation of Precursor Solution:
-
A mixture of cerium chloride heptahydrate (CeCl₃·7H₂O) and citric acid monohydrate is prepared.
-
The final concentrations in the reaction mixture are typically around 0.25 M for both cerium chloride and citric acid.[5]
-
-
Addition of Base:
-
Ammonium hydroxide (NH₄OH) is added to the stirred precursor solution to a final concentration of approximately 1.5 M.[5]
-
-
Hydrothermal Treatment:
-
The resulting mixture is transferred to a sealed autoclave.
-
The autoclave is heated at 50°C for 24 hours, followed by another 24 hours at 80°C.[5]
-
-
Purification by Dialysis:
Determination of Stability Constants by Potentiometric Titration
Potentiometric titration is a standard method for determining the stability constants of metal complexes.[7][8]
-
Solution Preparation:
-
Prepare a standard solution of a strong base (e.g., NaOH) of known concentration.
-
Prepare solutions containing the ligand (citric acid) and the metal ion (cerium(III) salt) at known concentrations in a suitable ionic strength medium (e.g., 0.1 M KCl).
-
-
Titration Procedure:
-
Calibrate a pH electrode and meter.
-
Titrate the solution containing the ligand and metal ion with the standardized strong base.
-
Record the pH of the solution after each addition of the titrant.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added to obtain a titration curve.
-
The stability constants are calculated from the titration data by analyzing the formation function (the average number of ligands bound per metal ion) as a function of the free ligand concentration. Specialized software is often used for these calculations.[9]
-
Characterization by Dynamic Light Scattering (DLS)
DLS is used to determine the hydrodynamic diameter of particles in a suspension, providing information on their size and aggregation state.[10][11]
-
Sample Preparation:
-
DLS Measurement:
-
Place the sample in a cuvette and insert it into the DLS instrument.
-
The instrument directs a laser beam through the sample, and the scattered light is detected at a specific angle.
-
The fluctuations in the scattered light intensity due to the Brownian motion of the particles are analyzed to determine the diffusion coefficient.
-
-
Data Analysis:
-
The hydrodynamic diameter is calculated from the diffusion coefficient using the Stokes-Einstein equation. The analysis provides the average particle size and a polydispersity index, which indicates the breadth of the size distribution.
-
The following diagram illustrates a general workflow for the synthesis and characterization of this compound nanoparticles.
Conclusion
The solubility and stability of this compound in aqueous solutions are complex phenomena, primarily governed by the formation of stable cerium(III)-citrate complexes. The stability of these complexes is highly pH-dependent. While quantitative solubility data remains a gap in the current literature, the understanding of its complexation behavior is crucial for its application in various fields, including drug development. The experimental protocols outlined in this guide provide a foundation for the synthesis and characterization of this compound-based materials, enabling further research into their properties and potential applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Buy this compound | 512-24-3 [smolecule.com]
- 3. This compound-BEYONDCHEM [beyondchem.com]
- 4. americanelements.com [americanelements.com]
- 5. uknowledge.uky.edu [uknowledge.uky.edu]
- 6. researchgate.net [researchgate.net]
- 7. materialsciencetech.com [materialsciencetech.com]
- 8. Determination of the End Point in Potentiometric Titrations: Gran and Schwartz Methods [article.sapub.org]
- 9. researchgate.net [researchgate.net]
- 10. materials-talks.com [materials-talks.com]
- 11. usp.org [usp.org]
- 12. researchgate.net [researchgate.net]
Cerium Citrate: A Versatile Precursor for the Synthesis of Ceria Nanoparticles
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Cerium oxide (CeO₂), or ceria, nanoparticles have garnered significant attention in biomedical and pharmaceutical research due to their unique redox properties, acting as potent regenerative antioxidants.[1] The ability of cerium to cycle between Ce³⁺ and Ce⁴⁺ oxidation states on the nanoparticle surface is central to their catalytic and biological activities.[2][3] The synthesis method and the choice of precursor are critical in determining the physicochemical properties of these nanoparticles, such as size, morphology, and surface chemistry, which in turn dictate their efficacy and biocompatibility. Cerium citrate has emerged as a highly effective precursor, offering precise control over nanoparticle formation. This technical guide provides a detailed overview of the role of this compound in the synthesis of ceria nanoparticles, complete with experimental protocols, quantitative data, and process workflows.
The Role of Citrate: A Complexing and Stabilizing Agent
Citric acid is a multidentate ligand that forms stable complexes with cerium ions in solution. This chelation serves two primary functions:
-
Controlled Hydrolysis: By forming a cerium-citrate complex, the premature and uncontrolled hydrolysis of cerium ions is prevented. This allows for a more gradual release of cerium ions during synthesis, leading to controlled nucleation and growth of nanoparticles with a more uniform size distribution.[4]
-
Surface Stabilization: Citric acid can adsorb onto the surface of the newly formed ceria nanoparticles.[5][6] The carboxylic acid groups provide negative charges that create electrostatic repulsion between particles, preventing agglomeration and ensuring the formation of a stable colloidal dispersion.[2][5]
This dual role makes this compound an ideal precursor for various synthesis routes, including hydrothermal methods and thermal decomposition.
Experimental Methodologies
The following sections detail the protocols for two common methods used to synthesize ceria nanoparticles from a this compound precursor.
Hydrothermal Synthesis
The hydrothermal method utilizes high temperature and pressure in an aqueous solution to crystallize nanoparticles. Citric acid acts as a stabilizing agent, controlling particle growth.[2][6]
Experimental Protocol:
-
Precursor Preparation: A cerium salt, such as cerium chloride heptahydrate (CeCl₃·7H₂O), and citric acid monohydrate are dissolved in deionized water. Final concentrations are typically in the range of 0.25 M for both the cerium salt and citric acid.[2][7]
-
pH Adjustment: A base, such as ammonium hydroxide (NH₄OH), is added to the solution to raise the pH and initiate the hydrolysis process. A final concentration of 1.5 M ammonium hydroxide is often used.[2][7]
-
Hydrothermal Reaction: The mixture is transferred to a Teflon-lined stainless steel autoclave. The autoclave is sealed and heated in stages, for instance, at 50°C for 24 hours, followed by another 24 hours at 80°C.[2]
-
Purification: After cooling, the product contains nanoparticles, unreacted cerium ions, and excess reagents. Unreacted cerium ions can be toxic and must be removed.[2] This is typically achieved through dialysis, first against a citric acid solution to remove excess cerium salts and ammonium hydroxide, and then against deionized water to remove unbounded citric acid.[2][5][6]
-
Product Recovery: The purified, stable sol of citrate-coated ceria nanoparticles can be used directly or lyophilized to obtain a powder.
Thermal Decomposition (via Complex-Precipitation)
This method involves first precipitating a cerium-citrate complex from solution, followed by calcination (thermal decomposition) of the precursor to form ceria nanoparticles.[8][9]
Experimental Protocol:
-
Precursor Precipitation: An aqueous solution of a cerium salt (e.g., cerium chloride) is mixed with a citric acid solution at a specific molar ratio (n = citric acid/Ce³⁺). The reaction is performed at a controlled temperature (e.g., 60°C).[9]
-
pH Adjustment: The pH of the mixture is adjusted using a base like NaOH to a desired value (e.g., 3.5-6.5) to precipitate the cerium-citrate precursor complex.[9]
-
Precursor Recovery: The precipitate is filtered and washed with deionized water and ethanol to remove impurities. The resulting solid is then dried.
-
Calcination: The dried precursor powder is calcined in a furnace at a specific temperature (e.g., 300°C) for a set duration (e.g., 30 minutes).[9] During this step, the citrate complex decomposes, and the organic components combust, leaving behind ceria nanoparticles.[10]
Quantitative Data Summary
The synthesis parameters significantly influence the final properties of the ceria nanoparticles. The tables below summarize quantitative data from various studies.
Table 1: Hydrothermal Synthesis Data
| Precursors | Synthesis Conditions | Final Particle Size | Morphology | Reference |
| CeCl₃, Citric Acid, NH₄OH | 50°C (24h) then 80°C (24h) | 4.2 nm (primary particles) | Hexagonal | [2],[5] |
| Cerium Chloride, Citric Acid | Not specified | <5 nm | Spherical | [4] |
| Cerium Nitrate Hexahydrate | Not specified | 8-16 nm | Cubes, Rods | [4] |
Table 2: Complex-Precipitation & Thermal Decomposition Data
| Citrate:Ce³⁺ Ratio (n) | pH | Calcination Temp. (°C) | Specific Surface Area (m²/g) | Particle Morphology | Reference |
| 0.25 | 3.5 | 300 | 66.45 | Agglomerated particles | [8],[9] |
| 0.25 | 4.5 | 300 | 78.53 | Agglomerated particles | [8],[9] |
| 0.25 | 5.5 | 300 | 83.17 | Dispersed, uniform particles | [11],[8],[9] |
| 0.25 | 6.5 | 300 | 72.31 | Agglomerated particles | [8],[9] |
| 0.50 | 5.5 | 300 | 69.82 | Increased agglomeration | [8],[9] |
| 1.00 | 5.5 | 300 | 58.64 | Significant agglomeration | [8],[9] |
Logical Relationships: Synthesis Parameters to Nanoparticle Properties
The properties of the final ceria nanoparticles are a direct consequence of the chemical conditions during their formation. The stability of the cerium-citrate precursor, which is highly dependent on pH and the molar ratio of reactants, governs the kinetics of nanoparticle nucleation and growth.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. uknowledge.uky.edu [uknowledge.uky.edu]
- 3. Cerium oxide nanoparticles: properties, biosynthesis and biomedical application - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04736H [pubs.rsc.org]
- 4. Synthesis of Cerium Oxide Nanoparticles Using Various Methods: Implications for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The characterization of purified citrate-coated cerium oxide nanoparticles prepared via hydrothermal synthesis [inis.iaea.org]
- 7. researchgate.net [researchgate.net]
- 8. ijmmm.ustb.edu.cn [ijmmm.ustb.edu.cn]
- 9. Synthesis and characterization of ceria nanoparticles by complex-precipitation route [ijmmm.ustb.edu.cn]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and characterization of ceria nanoparticles by complex-precipitation route [journal.hep.com.cn]
An In-depth Technical Guide to the Redox Properties of Cerium in Citrate Complexes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the coordination chemistry and redox properties of cerium when complexed with citrate. Cerium is a lanthanide notable for its accessible Ce(III) and Ce(IV) oxidation states, a property that is central to its diverse applications, from industrial catalysis to emerging biomedical technologies.[1][2] Citrate, a naturally occurring tricarboxylic acid, is a highly effective chelating agent for cerium ions. The resulting complexes exhibit unique redox behaviors that are critical to their function, particularly as regenerative antioxidant agents in biological systems.[3][4] Understanding these properties is paramount for professionals in drug development and materials science seeking to harness the therapeutic potential of cerium-based compounds.
Cerium-Citrate Complexation and Stability
Citric acid (H₃Cit) is a multidentate ligand that can coordinate with cerium ions through its three carboxylate groups and the central hydroxyl group.[3] This multi-point attachment forms stable chelate rings, significantly enhancing the complex's stability.[3] The specific coordination and protonation state of the complex is highly dependent on the pH of the solution.[5][6]
In Ce(III)-citrate systems, the formation of both 1:1 and 1:2 (metal-to-ligand) complexes has been identified.[3] The thermodynamic stability of these complexes is quantified by their formation constants (β), which describe the equilibrium between the free metal ion and the complexed species.
Table 1: Thermodynamic Stability Constants for Cerium(III)-Citrate Complexes
| Complex Species | Reaction | log β | Conditions |
| [Ce(Cit)] | Ce³⁺ + Cit³⁻ ⇌ [Ce(Cit)] | 6.48 | Potentiometric determination |
| [Ce(Cit)₂]³⁻ | Ce³⁺ + 2Cit³⁻ ⇌ [Ce(Cit)₂]³⁻ | 11.65 | Potentiometric determination |
Data sourced from Smolecule.[3]
The structure of these complexes involves bonding between the cerium ion and the oxygen atoms of both the carboxylate and hydroxyl groups of the citrate ligand.[3] This chelation is fundamental to the redox behavior of the cerium center.
References
- 1. Control of cerium oxidation state through metal complex secondary structures - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02607E [pubs.rsc.org]
- 2. Antioxidant Cerium Oxide Nanoparticles in Biology and Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy Cerium citrate | 512-24-3 [smolecule.com]
- 4. uknowledge.uky.edu [uknowledge.uky.edu]
- 5. Curium(III) citrate speciation in biological systems: a europium(III) assisted spectroscopic and quantum chemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nanoceria dissolution at acidic pH by breaking off the catalytic loop - PMC [pmc.ncbi.nlm.nih.gov]
Toxicological Profile of Cerium Citrate and Citrate-Coated Cerium Nanoparticles in Biological Systems
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the toxicological profile of cerium citrate and, by extension, citrate-coated cerium oxide nanoparticles (nanoceria), given the prevalence of the latter in recent scientific literature. This document synthesizes available data on acute toxicity, toxicokinetics, cellular and systemic effects, and underlying mechanisms of action. It is intended to serve as a core resource for professionals in research and drug development, offering detailed experimental protocols and data presented for comparative analysis.
Acute Toxicity
| Compound | Species | Route of Administration | LD50 Value | Reference |
| Cerium Oxide (CeO₂) | Rat | Oral | > 5000 mg/kg | [3] |
| Cerium Oxide (CeO₂) | Rat | Dermal | > 2000 mg/kg | [3] |
| Cerium Nitrate | Rat | Oral | 3154 - 4200 mg/kg | [4][5] |
| Cerium Nitrate | Rat | Dermal | > 2000 mg/kg | [4][5] |
Toxicokinetics: Absorption, Distribution, and Excretion
The route of administration significantly influences the biodistribution and toxic potential of cerium compounds.
Absorption: Following oral administration, cerium compounds, particularly nanoparticles, exhibit very low absorption in the gastrointestinal tract, with the majority being excreted in the feces.[6][7] In contrast, intravenous injection leads to high concentrations of cerium in the blood and subsequent distribution to various tissues.[7]
Distribution: After systemic absorption, cerium predominantly accumulates in the liver and spleen.[6][7] Lower levels are detected in the lungs, kidneys, lymph nodes, and bone marrow.[2][8] Studies on inhaled cerium oxide nanoparticles show primary deposition in the lungs and feces, with less than 4% distributed to extrapulmonary organs.[9]
Excretion: The primary route of excretion for unabsorbed, orally administered cerium is through the feces.[7] For systemically absorbed cerium, biliary excretion into the feces is a supported pathway.[7] Urinary excretion of cerium oxide nanoparticles has been reported as minimal or undetected.[7]
Cellular Toxicology
The interaction of cerium compounds at the cellular level is a critical aspect of their toxicological profile, with effects on cell viability and genetic integrity being of primary concern.
Cellular Uptake and Subcellular Localization
Citrate-coated cerium oxide nanoparticles are internalized by cells through energy-dependent endocytic pathways, including clathrin-mediated and caveolae-mediated endocytosis. Once inside the cell, these nanoparticles are found to co-localize with various organelles, including mitochondria, lysosomes, and the endoplasmic reticulum, and are also found abundantly in the cytoplasm and nucleus.
Cytotoxicity
The cytotoxic effects of citrate-coated cerium oxide nanoparticles are highly dependent on the cell type, nanoparticle concentration, and exposure duration. In many cancer cell lines, a dose-dependent reduction in cell viability is observed.[10] However, some studies report minimal toxicity in certain cell lines, suggesting a selective effect.[11]
| Cell Line | Nanoparticle Type | Concentration Range | Exposure Time | Key Finding (IC50) | Reference |
| A549, CaCo2, HepG2 | CeO₂ NPs | 0.5 - 5000 µg/mL | 24 h | No significant short-term toxicity observed. | [12] |
| HepG2 | CeO₂ NPs | 50 - 5000 µg/mL | 10 days | Dose-dependent decrease in viability. | [12] |
| HT29 (Colon Cancer) | CeO₂ Nanocrystals | 5 - 640 µg/mL | 48 h | IC50 = 2.26 µg/mL | [13] |
| SW620 (Colon Cancer) | CeO₂ Nanocrystals | 5 - 640 µg/mL | 48 h | IC50 = 121.18 µg/mL | [13] |
| A172 (Glial) | CeO₂ NPs | 1 - 100 µg/mL | 48 h | Significantly decreasing viability >25 µg/mL. | [14] |
Genotoxicity
Prolonged or high-dose exposure to cerium oxide nanoparticles has the potential to cause genetic damage. In vivo studies in rats have demonstrated a significant increase in DNA damage in peripheral blood leukocytes and liver cells, as well as an increase in micronuclei and chromosomal aberrations in bone marrow at high concentrations.[15]
| Assay Type | Model System | Nanoparticle Dose | Key Genotoxic Effect | Reference |
| Comet Assay | Wistar Rats (in vivo) | 300 & 600 mg/kg bw/day (oral, 28 days) | Significant increase in % tail DNA in PBL and liver. | [15] |
| Micronucleus Assay | Wistar Rats (in vivo) | 300 & 600 mg/kg bw/day (oral, 28 days) | Significant increase in micronuclei in bone marrow and blood. | [15] |
| Chromosomal Aberration | Wistar Rats (in vivo) | 300 & 600 mg/kg bw/day (oral, 28 days) | Significant increase in chromosomal aberrations in bone marrow. | [15] |
| Comet Assay | A549, CaCo2, HepG2 (in vitro) | 500 µg/mL (24 h) | Extensive DNA damage observed. | [12] |
Mechanisms of Action and Signaling Pathways
The toxic effects of cerium are linked to several underlying mechanisms, including the induction of oxidative stress, interference with calcium signaling, and activation of apoptotic pathways.
Oxidative Stress: While cerium oxide nanoparticles are often studied for their antioxidant properties, under certain conditions and at high concentrations, they can induce the generation of reactive oxygen species (ROS), leading to oxidative stress, which is a key mechanism of cytotoxicity.[10]
Calcium Antagonism: Cerium ions can act as antagonists to calcium (Ca2+).[16] This allows them to interfere with calcium-dependent physiological processes, which could contribute to their biological effects.[16]
Apoptosis Induction: High concentrations of cerium have been shown to induce apoptosis.[15] Studies in Drosophila melanogaster exposed to ceric sulfate showed an up-regulation of the cell cycle checkpoint protein p53 and the cell signaling protein p38.[15] This was accompanied by a significant increase in the activity of the apoptosis markers caspase-9 and caspase-3, suggesting that cerium can trigger programmed cell death.[15]
Detailed Experimental Protocols
This section provides standardized methodologies for key toxicological assays relevant to the assessment of cerium compounds.
Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.
-
Cell Seeding: Seed cells (e.g., A549, HepG2) in a 96-well plate at a density of approximately 1 x 10³ to 1 x 10⁴ cells per well in 200 µL of complete culture medium.[12] Incubate for 24 hours to allow for cell attachment.
-
Compound Exposure: Prepare serial dilutions of the cerium compound in culture medium. Replace the existing medium in the wells with medium containing the test compound at various final concentrations (e.g., 0.5 µg/mL to 5000 µg/mL).[12] Include untreated cells as a negative control and cells treated with a known cytotoxic agent (e.g., 1% Triton X-100) as a positive control.[14]
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in a humidified, 5% CO₂ incubator.
-
MTT Addition: After incubation, add 50 µL of sterile MTT solution (typically 5 mg/mL in PBS) to each well. Incubate for an additional 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150-200 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The amount of color produced is directly proportional to the number of viable cells.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot a dose-response curve to determine the IC50 value.
Protocol: In Vitro Genotoxicity Assessment (Alkaline Comet Assay)
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.[17]
-
Cell Culture and Exposure: Culture and expose cells to the test compound as described in the MTT assay protocol (Steps 1-3). A typical exposure time is 24 hours.[12] A positive control (e.g., methyl methanesulfonate) should be included.[12]
-
Slide Preparation: Mix a suspension of ~10⁴ treated cells with 0.5% low-melting-point agarose and pipette onto a microscope slide pre-coated with 1% normal agarose.[18] Allow to solidify.
-
Cell Lysis: Immerse the slides in a cold, freshly prepared lysis solution (containing high salt and detergents like Triton X-100) for at least 1 hour at 4°C to remove cell membranes and cytoplasm, leaving behind the nucleoids.[18][19]
-
Alkaline Unwinding: Place the slides in a horizontal gel electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (pH > 13) for approximately 20-40 minutes to allow for DNA unwinding.[17]
-
Electrophoresis: Apply a voltage (e.g., 25 V) for 20-30 minutes. DNA fragments will migrate from the nucleus toward the anode, forming a "comet tail".
-
Neutralization and Staining: Gently wash the slides with a neutralization buffer. Stain the DNA with a fluorescent dye such as ethidium bromide or SYBR Green.[17]
-
Scoring and Analysis: Visualize the slides using a fluorescence microscope. Use image analysis software to quantify the extent of DNA damage, typically by measuring parameters like % tail DNA, tail length, and tail moment. Score at least 50-100 randomly selected cells per sample.
Protocol: In Vivo Acute Oral Toxicity Study (Rodent Model)
This protocol is based on OECD Test Guideline 420 (Fixed Dose Procedure).[20]
-
Animal Selection and Acclimatization: Use healthy, young adult rodents (e.g., Wistar or Sprague-Dawley rats), typically 8-12 weeks old.[21] Acclimatize animals to laboratory conditions for at least 5 days.
-
Fasting: Prior to dosing, fast the animals overnight (for rats) or for 3-4 hours (for mice), ensuring free access to water.[20]
-
Dose Administration: Administer the cerium compound, suspended in a suitable vehicle (e.g., water), as a single dose via oral gavage.[20][21] The starting dose is typically selected from fixed levels of 5, 50, 300, or 2000 mg/kg body weight.
-
Observations:
-
Short-term: Observe animals individually at least once during the first 30 minutes after dosing, periodically during the first 24 hours (with special attention during the first 4 hours), and daily thereafter for a total of 14 days.[20]
-
Clinical Signs: Record all signs of toxicity, including changes in skin, fur, eyes, respiration, autonomic activity (e.g., salivation), and central nervous system activity (e.g., tremors, convulsions).
-
Body Weight: Record the body weight of each animal shortly before dosing and at least weekly thereafter.[21]
-
-
Necropsy: At the end of the 14-day observation period, humanely euthanize all surviving animals. Perform a gross necropsy on all animals (including those that died during the study) and examine for any pathological changes.[21]
-
Data Evaluation: The results are assessed in terms of mortality and evidence of toxicity. The study allows for the classification of the substance and provides information for establishing a dose for repeated-dose studies.
References
- 1. Cerium (Ce) - MicroTrace Minerals [microtraceminerals.com]
- 2. Acute Toxicity and Tissue Distribution of Cerium Oxide Nanoparticles by a Single Oral Administration in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 4. fishersci.com [fishersci.com]
- 5. americanelements.com [americanelements.com]
- 6. researchgate.net [researchgate.net]
- 7. Toxicity and tissue distribution of cerium oxide nanoparticles in rats by two different routes: single intravenous injection and single oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biodistribution of cerium dioxide and titanium dioxide nanomaterials in rats after single and repeated inhalation exposures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Complete In Vitro Toxicological Assessment of the Biological Effects of Cerium Oxide Nanoparticles: From Acute Toxicity to Multi-Dose Subchronic Cytotoxicity Study | MDPI [mdpi.com]
- 11. Antioxidant and toxicity studies of biosynthesized cerium oxide nanoparticles in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxicity and Genotoxicity of Ceria Nanoparticles on Different Cell Lines in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of in vitro cytotoxicity, biocompatibility, and changes in the expression of apoptosis regulatory proteins induced by cerium oxide nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. The potential toxic effects of cerium on organism: cerium prolonged the developmental time and induced the expression of Hsp70 and apoptosis in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacological properties of cerium compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Comet Assay: A Method to Evaluate Genotoxicity of Nano-Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bi.tbzmed.ac.ir [bi.tbzmed.ac.ir]
- 19. Frontiers | The miniaturized enzyme-modified comet assay for genotoxicity testing of nanomaterials [frontiersin.org]
- 20. Research SOP: SOP FOR CONDUCTING PRECLINICAL ACUTE ORAL TOXICITY IN RODENTS BY OECD TG-420 [researchsop.com]
- 21. Oral toxicity study [bio-protocol.org]
Cerium Citrate: A Technical Guide to its Hygroscopic Nature and Handling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cerium citrate, a coordination complex of cerium and citric acid, is a compound of interest in various scientific fields, including materials science and medicine. As with any fine chemical powder, particularly those intended for use in regulated applications such as drug development, a thorough understanding of its physicochemical properties is paramount. One of the most critical properties influencing a material's stability, shelf-life, flowability, and manufacturability is its hygroscopicity—the tendency to attract and retain moisture from the atmosphere.
This technical guide addresses the potential hygroscopic nature of this compound. While direct studies are scarce, evidence from the synthesis and structure of analogous lanthanide citrates suggests a strong affinity for water. This document outlines the basis for this assessment, provides best-practice guidelines for handling and storage, and details a generalized experimental protocol for quantitatively determining its hygroscopic characteristics.
Physicochemical Properties and Indicators of Hygroscopicity
This compound is formed through the reaction of a cerium salt with citric acid.[1][2] Syntheses of lanthanide citrates, including those of cerium, frequently yield hydrated compounds.[3] The general formulae reported for these complexes are often [LnL·xH₂O] and [Ln₂(LH)₃·2H₂O], where 'Ln' represents a lanthanide metal and 'xH₂O' indicates a variable number of water molecules.[3][4]
Specifically, the crystal structure of a related lanthanum citrate polymer has been identified as [La(Hcit)(H₂O)]n, confirming that water molecules are integral to the coordination sphere of the metal center.[5] The presence of water of hydration within the crystal lattice is a strong indicator that the material has an affinity for water and is likely to be hygroscopic. The appearance of this compound is typically a pale white to yellowish powder, and its physical form can be influenced by its water content.[1]
Principles of Hygroscopicity in Pharmaceutical and Chemical Powders
Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment.[6] This phenomenon is primarily a surface effect, but moisture can also be absorbed into the bulk of the material. The degree of hygroscopicity can range from slight surface adsorption to deliquescence, where the substance absorbs enough water to dissolve and form a liquid solution.
Several factors influence the hygroscopicity of a powder:
-
Chemical Structure: The presence of polar functional groups, such as hydroxyl and carboxyl groups found in the citrate ligand, can attract water molecules through hydrogen bonding.
-
Crystal Structure: Amorphous materials generally absorb moisture more readily than their crystalline counterparts due to a higher free energy and more disordered structure. The amorphous nature of some lanthanide citrates has been noted.[4]
-
Surface Area: Powders with a smaller particle size and higher specific surface area expose more sites for water adsorption.[]
-
Environmental Conditions: The rate and extent of moisture uptake are directly influenced by the ambient relative humidity (RH) and temperature.
Understanding these principles is crucial for predicting and mitigating potential stability and handling issues.[8]
Recommended Handling and Storage Procedures
Given the evidence suggesting this compound is potentially hygroscopic, stringent handling and storage protocols are recommended to maintain its chemical and physical integrity. These practices are essential in research and manufacturing environments to ensure reproducibility and product quality.[8][9]
4.1 Environmental Controls
-
Humidity: All handling operations (weighing, dispensing, blending) should ideally be performed in a controlled, low-humidity environment, such as a glove box with a dry inert atmosphere or a room with a dehumidification system (target <40% RH).[10]
-
Temperature: Store the material in a cool, dry place. Avoid temperature cycling, which can cause condensation to form within the packaging.[10]
4.2 Packaging and Storage
-
Containers: this compound should be stored in tightly sealed, impermeable containers. For highly sensitive applications, packaging with a high moisture barrier (e.g., foil-laminated bags) is recommended.[9]
-
Desiccants: The inclusion of desiccants, such as silica gel or molecular sieves, within secondary packaging can help to absorb any ingress of moisture.[10]
-
Headspace: Minimize the headspace in storage containers to reduce the amount of trapped air and associated moisture. If possible, purge the headspace with a dry inert gas like nitrogen or argon before sealing.
4.3 In-Process Handling
-
Exposure Time: Minimize the exposure of the powder to ambient conditions during processing steps.
-
Equipment: Ensure all equipment that comes into contact with the powder is clean and dry.
-
Caking/Clumping: If the material has absorbed moisture, it may form clumps or cakes. This can affect flowability and dosing accuracy. If this occurs, the material's properties may have been altered, and it should be re-analyzed before use.[6]
Experimental Protocol for Hygroscopicity Assessment
To definitively classify the hygroscopic nature of this compound, a quantitative analysis is required. The most common and effective method is gravimetric sorption analysis, often performed using a Dynamic Vapor Sorption (DVS) instrument.[][11]
Objective: To determine the moisture sorption-desorption isotherm of this compound powder, identify the critical relative humidity (if any), and classify its hygroscopicity.
Apparatus:
-
Gravimetric Sorption Analyzer (e.g., DVS) with a microbalance.[12]
-
Controlled humidity and temperature generator.
-
Sample pans.
Methodology:
-
Sample Preparation: Accurately weigh 5-15 mg of this compound powder into a tared sample pan.
-
Drying/Equilibration: Place the sample in the instrument and dry it under a stream of dry nitrogen (0% RH) at a specified temperature (e.g., 25 °C) until a stable weight is achieved ( dm/dt ≤ 0.002% min⁻¹). This dry weight is the reference mass.
-
Sorption Phase: Increase the relative humidity in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, allow the sample to equilibrate until a stable weight is recorded.
-
Desorption Phase: After reaching the maximum RH, decrease the humidity in a similar stepwise manner back to 0% RH, again allowing for equilibration at each step.
-
Data Analysis: Plot the percentage change in mass against the relative humidity for both the sorption and desorption phases. The resulting graph is the moisture sorption-desorption isotherm.
Data Presentation
As no specific quantitative data for this compound is available, the following table serves as a template for presenting results obtained from the experimental protocol described in Section 5.0.
| Relative Humidity (%) | % Weight Gain (Sorption) | % Weight Gain (Desorption) | Observations (e.g., Caking, Deliquescence) |
| 0 | 0.00 | Powder is free-flowing | |
| 10 | |||
| 20 | |||
| 30 | |||
| 40 | |||
| 50 | |||
| 60 | |||
| 70 | |||
| 80 | |||
| 90 |
Hygroscopicity Classification (Example based on Ph. Eur.):
-
Slightly hygroscopic: Increase in mass is less than 2% and equal to or greater than 0.2%.
-
Hygroscopic: Increase in mass is less than 15% and equal to or greater than 2%.
-
Very hygroscopic: Increase in mass is equal to or greater than 15%.
-
Deliquescent: Sufficient water is absorbed to form a liquid.
Workflow for Handling and Characterization
The following diagram illustrates a logical workflow for the assessment and subsequent handling of a new batch of this compound, considering its potential hygroscopicity.
References
- 1. What is this compound - Properties & Specifications [eleph-citrics.com]
- 2. Buy this compound | 512-24-3 [smolecule.com]
- 3. akjournals.com [akjournals.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Hygroscopicity in Food Powders Meassuring - PowderTechnology info [powdertechnology.info]
- 8. tandfonline.com [tandfonline.com]
- 9. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How to Stabilize Tablets Containing Hygroscopic Ingredients – Pharma.Tips [pharma.tips]
- 11. Gravimetric Sorption Analysis - Mercer Instruments [mercer-instruments.com]
- 12. Gravimetric Sorption Analyzer | Labcompare.com [labcompare.com]
Methodological & Application
Application Notes and Protocols: Synthesis of Cerium (III) Citrate from Cerium (III) Carbonate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed laboratory protocol for the synthesis of cerium (III) citrate from cerium (III) carbonate. The described method yields a trivalent cerium citrate, which is of interest in various fields, including as a corrosion inhibitor and potentially in biomedical applications.
Introduction
This compound is a coordination complex of cerium and citric acid. The synthesis of this compound from cerium carbonate offers a pathway that can produce a product substantially free of contaminating anions like chlorides and nitrates, which are common when starting from other cerium salts. This protocol is adapted from established methodologies and provides a clear, step-by-step process for laboratory-scale synthesis.
Data Presentation
The following tables summarize the key quantitative parameters for the synthesis of cerium (III) citrate from cerium (III) carbonate.
Table 1: Reaction Stoichiometry and Conditions
| Parameter | Value |
| Molar Ratio (Cerium Carbonate Hydrate : Citric Acid) | 1 : 2.1 to 1 : 3 |
| Solvent | Deionized Water or other polar protic solvents |
| Reaction Temperature | 60 - 80 °C |
| Initial Reaction Time | 5.5 - 6.5 hours |
| pH after initial reaction | 1 - 3 |
| Secondary Reaction Time (after cooling and potential addition of more cerium carbonate) | 8 - 12 hours |
| Final pH | 6 - 7 |
Table 2: Post-Synthesis Processing Parameters
| Parameter | Value |
| Washing Solvent | Deionized Water |
| Drying Temperature | 50 - 85 °C |
| Drying Time | 4 - 12 hours |
Table 3: Expected Product Specifications
| Parameter | Specification |
| Appearance | Pale white to yellowish powder |
| Purity | Substantially free of negative ions other than citrate (< 1 wt%) |
| Cerium Oxidation State | Trivalent (Ce³⁺) |
Experimental Protocols
This section details the step-by-step methodology for the synthesis of cerium (III) citrate.
Materials and Equipment
-
Cerium (III) carbonate hydrate (Ce₂(CO₃)₃·xH₂O)
-
Citric acid (anhydrous or monohydrate)
-
Deionized water
-
Reaction vessel with heating and stirring capabilities (e.g., round-bottom flask with a magnetic stirrer and heating mantle)
-
Condenser
-
Inert gas supply (e.g., Nitrogen or Argon) with a gas inlet adapter
-
pH meter or pH indicator strips
-
Filtration apparatus (e.g., Büchner funnel, filter paper, and vacuum flask)
-
Drying oven (a vacuum oven is recommended)
-
Mortar and pestle or a mechanical mill for particle size reduction
Synthesis Procedure
-
Reaction Setup : In a reaction vessel, combine cerium (III) carbonate hydrate, citric acid, and a suitable solvent like deionized water. The recommended molar ratio of cerium carbonate hydrate to citric acid is between 1:2.1 and 1:3.
-
Inert Atmosphere : Purge the reaction vessel with an inert gas, such as nitrogen or argon, and maintain a gentle flow throughout the initial heating phase. This is to prevent the oxidation of the cerium ion.
-
Initial Reaction : Heat the mixture to a temperature between 60°C and 80°C while stirring continuously. Maintain this temperature for 5.5 to 6.5 hours. At the end of this period, the pH of the reaction mixture should be in the range of 1 to 3.
-
Cooling and pH Adjustment : Cool the reaction mixture to room temperature. Optionally, additional cerium carbonate hydrate can be added at this stage to adjust the pH.
-
Secondary Reaction : Continue to stir the mixture at room temperature for an additional 8 to 12 hours. The final pH of the solution should be between 6 and 7.
-
Isolation of Product : Isolate the solid this compound product from the reaction mixture using a suitable solid-liquid separation technique, such as vacuum filtration.
-
Washing : Wash the isolated product thoroughly with deionized water to remove any unreacted citric acid.
-
Drying : Dry the washed this compound in an oven at a temperature between 50°C and 85°C for 4 to 12 hours. A vacuum oven can be used to facilitate drying.
-
Particle Size Reduction : After drying, the this compound can be ground to a fine powder using a mortar and pestle or a mechanical mill.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound from cerium carbonate.
Caption: Experimental workflow for this compound synthesis.
Logical Relationship of Synthesis Steps
This diagram outlines the logical progression and dependencies of the synthesis stages.
Caption: Logical flow of the this compound synthesis process.
Application Notes: Synthesis and Use of Citrate-Stabilized Cerium Oxide Nanoparticles via Sol-Gel Method
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Focus
Cerium oxide nanoparticles (nanoceria, CeO₂) are highly valued in the biomedical and pharmaceutical fields due to their unique regenerative antioxidant properties.[1][2] These properties arise from the ability of cerium to cycle between its Ce³⁺ and Ce⁴⁺ oxidation states, allowing nanoceria to mimic the activity of natural antioxidant enzymes like superoxide dismutase (SOD) and catalase.[2][3] This catalytic activity makes them prime candidates for treating pathologies driven by oxidative stress and inflammation, such as neurodegenerative diseases, chronic wounds, and cancer.[3][4][5]
The sol-gel method is a versatile, low-temperature "bottom-up" approach for synthesizing CeO₂ nanoparticles, offering excellent control over particle size, morphology, and purity.[6] The use of citric acid within this process is particularly advantageous. Citric acid acts as a chelating agent, forming a stable complex with cerium ions, which ensures a homogeneous distribution of precursors and prevents premature precipitation.[7][8] Furthermore, it serves as a capping or stabilizing agent, adsorbing to the nanoparticle surface to control particle growth, prevent agglomeration, and yield highly dispersed, ultra-small nanoparticles (typically <10 nm).[5][9][10] The choice of the citrate-based sol-gel route is critical as the resulting small particle size is directly linked to a higher surface Ce³⁺/Ce⁴⁺ ratio, which significantly enhances the therapeutic antioxidant activity.[2][5]
These application notes provide detailed protocols for the synthesis of citrate-stabilized CeO₂ nanoparticles via a sol-gel process, methods for their characterization, and a protocol for evaluating their primary therapeutic function: antioxidant activity.
Experimental Protocols
Protocol 1: Sol-Gel Synthesis of Citrate-Stabilized Cerium Oxide Nanoparticles
This protocol details a common method for synthesizing CeO₂ nanoparticles where a cerium-citrate complex is formed in situ, followed by gelation and calcination.
1.1. Materials
-
Cerium (III) Nitrate Hexahydrate (Ce(NO₃)₃·6H₂O) or Cerium (III) Chloride Heptahydrate (CeCl₃·7H₂O)
-
Citric Acid Monohydrate (C₆H₈O₇·H₂O)
-
Ammonium Hydroxide solution (NH₄OH, 28-30%) or Sodium Hydroxide (NaOH)
-
Deionized (DI) Water
-
Ethanol
1.2. Equipment
-
Glass beakers and magnetic stir bars
-
Magnetic stirrer with hotplate
-
pH meter
-
Drying oven
-
Muffle furnace
-
Centrifuge and appropriate tubes
1.3. Step-by-Step Procedure
-
Precursor Solution Preparation:
-
Prepare a 0.1 M solution of the cerium salt (e.g., dissolve 4.34 g of Ce(NO₃)₃·6H₂O in 100 mL of DI water).
-
Prepare a 0.1 M solution of citric acid (e.g., dissolve 2.10 g of C₆H₈O₇·H₂O in 100 mL of DI water).
-
-
Sol Formation (Chelation):
-
Place the cerium salt solution in a beaker on a magnetic stirrer.
-
Slowly add the citric acid solution to the cerium salt solution under vigorous stirring. A common molar ratio of citric acid to cerium is 1:1, but this can be varied to control particle size.[8][11]
-
Continue stirring for 30-60 minutes at room temperature to ensure the complete formation of the cerium-citrate complex. The solution should remain clear.
-
-
Gelation:
-
While stirring, slowly add ammonium hydroxide dropwise to the cerium-citrate sol.
-
Monitor the pH continuously using a pH meter. Continue adding the base until the pH reaches a target value, typically between 8 and 10.[12]
-
The formation of a thick, translucent gel indicates the completion of the hydrolysis and condensation reactions.
-
-
Aging:
-
Cover the beaker and let the gel age at room temperature for 12-24 hours. This step allows for the completion of network formation and strengthens the gel structure.
-
-
Washing and Drying:
-
Wash the gel multiple times with DI water and then with ethanol to remove unreacted ions and impurities. This can be done by adding the solvent, stirring, and then separating the gel via centrifugation.
-
After the final wash, place the gel in a drying oven at 80-100°C for 12-24 hours until a dry, brittle solid (xerogel) is formed.[6]
-
-
Calcination:
-
Grind the dried xerogel into a fine powder using a mortar and pestle.
-
Place the powder in a ceramic crucible and transfer it to a muffle furnace for calcination.
-
Heat the sample to a temperature between 300°C and 500°C and hold for 2-4 hours.[8] The calcination temperature is a critical parameter that influences the final particle size and crystallinity.[9][10]
-
Allow the furnace to cool down to room temperature before retrieving the final pale-yellow cerium oxide nanoparticle powder.
-
Protocol 2: Standard Characterization of Nanoparticles
To ensure the synthesized nanoparticles meet desired specifications for drug development, the following characterization techniques are essential.
-
X-Ray Diffraction (XRD): To confirm the crystalline structure (cubic fluorite for CeO₂) and estimate the average crystallite size using the Scherrer equation.
-
Transmission Electron Microscopy (TEM): To visualize the particle size, morphology (typically quasi-spherical), and degree of agglomeration.[13]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the removal of organic residues (citrate) after calcination and to identify the characteristic Ce-O vibrational bands below 600 cm⁻¹.
-
Dynamic Light Scattering (DLS) and Zeta Potential: To measure the hydrodynamic diameter of the nanoparticles in a colloidal suspension and to assess their surface charge and stability. A zeta potential of ~-30 mV is common for citrate-stabilized particles, indicating good colloidal stability.[14]
-
X-ray Photoelectron Spectroscopy (XPS): A crucial technique for drug development applications to determine the surface elemental composition and, most importantly, to quantify the Ce³⁺/Ce⁴⁺ ratio, which is a direct indicator of the nanoparticles' antioxidant potential.[10]
Protocol 3: In Vitro Antioxidant Activity Assay (ROS Scavenging)
This protocol provides a method to evaluate the therapeutic potential of the synthesized nanoceria by measuring their ability to scavenge reactive oxygen species (ROS) in a cellular model.
3.1. Materials
-
Synthesized CeO₂ nanoparticles
-
Human cell line (e.g., Human Foreskin Fibroblasts, HFF)
-
Cell culture medium (e.g., DMEM), fetal bovine serum (FBS), and antibiotics
-
Phosphate-buffered saline (PBS)
-
Hydrogen peroxide (H₂O₂) to induce oxidative stress
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA) dye
-
Fluorescence microplate reader or fluorescence microscope
3.2. Step-by-Step Procedure
-
Cell Culture: Culture the chosen cell line under standard conditions (37°C, 5% CO₂).
-
Nanoparticle Treatment: Seed cells in a 96-well plate. Once they reach ~80% confluency, treat them with various concentrations of the synthesized CeO₂ nanoparticles (e.g., 10, 25, 50, 100 µg/mL) dispersed in cell culture medium for 24 hours.
-
Induction of Oxidative Stress: After incubation, remove the nanoparticle-containing medium. Add a solution of H₂O₂ (e.g., 100 µM in serum-free medium) to the cells for 1 hour to induce ROS production. Include a control group with no H₂O₂ and a group with H₂O₂ but no nanoparticles.
-
ROS Detection:
-
Wash the cells with PBS.
-
Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes in the dark. DCFH-DA is a non-fluorescent probe that is oxidized by ROS to the highly fluorescent DCF.
-
Wash the cells again with PBS to remove excess probe.
-
-
Quantification: Measure the fluorescence intensity using a microplate reader (Excitation: ~485 nm, Emission: ~530 nm). A reduction in fluorescence in the nanoparticle-treated groups compared to the H₂O₂-only group indicates ROS scavenging activity.
Data Presentation
The synthesis parameters significantly influence the physicochemical properties of the resulting cerium oxide nanoparticles. The following tables summarize typical data from sol-gel synthesis protocols involving citric acid.
Table 1: Influence of Synthesis Parameters on Nanoparticle Properties
| Cerium Precursor | Citrate:Ce Ratio (mol/mol) | pH (Gelation) | Calcination Temp. (°C) | Resulting Particle Size (nm) | Surface Area (m²/g) | Reference |
| CeCl₃ | 1:1 | 9 | 400 | ~5 | N/A | [9] |
| CeCl₃ | 0.25:1 | 5.5 | 300 | N/A | 83.17 | [8] |
| Ce(NO₃)₃ | 1:1 | 10 | 400 | < 50 | N/A | [12] |
| Ce(NO₃)₃ | N/A | N/A | 400 | 8-12 | N/A | [9] |
Table 2: Characterization Data for Citrate-Stabilized CeO₂ Nanoparticles
| Property | Typical Value | Significance for Drug Development | Reference |
| Crystalline Structure | Cubic Fluorite | Stable, biocompatible crystal phase. | [8] |
| Primary Particle Size (TEM) | 2 - 10 nm | Smaller size increases the surface Ce³⁺ concentration, enhancing antioxidant activity. | [2] |
| Hydrodynamic Diameter (DLS) | 10 - 130 nm | Indicates the size of aggregates in solution; relevant for cellular uptake and biodistribution. | [15] |
| Zeta Potential | -25 to -40 mV | Negative charge indicates good colloidal stability, preventing aggregation in physiological media. | [14] |
| Surface Ce³⁺ / (Ce³⁺+Ce⁴⁺) Ratio | 20 - 40% | Higher Ce³⁺ percentage is directly correlated with enhanced catalytic ROS scavenging. | [2][10] |
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Antioxidant Cerium Oxide Nanoparticles in Biology and Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The regulatory mechanisms of cerium oxide nanoparticles in oxidative stress and emerging applications in refractory wound care [frontiersin.org]
- 4. precisionnanomedicine.com [precisionnanomedicine.com]
- 5. uknowledge.uky.edu [uknowledge.uky.edu]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. ijmmm.ustb.edu.cn [ijmmm.ustb.edu.cn]
- 9. Cerium oxide nanoparticles: Synthesis methods and applications in wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Cerium Oxide Nanoparticles Using Various Methods: Implications for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Cerium Citrate in Corrosion Inhibition Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of cerium citrate as an environmentally friendly and effective corrosion inhibitor. Detailed protocols for its application and evaluation, along with quantitative performance data and mechanistic insights, are presented to guide researchers in utilizing this promising anti-corrosion agent.
Introduction to this compound as a Corrosion Inhibitor
This compound has emerged as a compelling alternative to traditional, often toxic, corrosion inhibitors. Its efficacy has been demonstrated for various metals, including carbon steel and aluminum alloys.[1][2][3][4][5] The inhibitory action of this compound is attributed to the formation of a protective film on the metal surface. This film, composed of cerium oxides/hydroxides and a complex with citrate, acts as a barrier to corrosive agents.[2][3][6]
Key Advantages:
-
Environmentally Friendly: Cerium compounds are considered to have low toxicity, making them a greener alternative to chromate-based inhibitors.
-
Effective Protection: Provides significant corrosion resistance, particularly against pitting corrosion in aluminum alloys.[2][6]
-
Versatile Application: Shows inhibitory effects on both carbon steel and aluminum alloys.[3][5]
Quantitative Performance Data
The corrosion inhibition performance of this compound has been evaluated under various conditions. The following tables summarize key quantitative data from electrochemical studies.
Table 1: Corrosion Inhibition Efficiency of this compound on AA7075 Aluminum Alloy in 0.05 M NaCl Solution
| Inhibitor Concentration (mM) | Corrosion Current Density (μA/cm²) | Inhibition Efficiency (%) | Reference |
| 0 (Blank) | 1.25 | - | [2] |
| 0.5 (Ce-citrate) | 0.11 | 91.2 | [2] |
Data derived from potentiodynamic polarization measurements.
Table 2: Corrosion Inhibition Performance of Cerium Salts on Pure Aluminum in 0.1 M NaCl
| Inhibitor (3 mM) | Corrosion Current Density (μA/cm²) | Inhibition Efficiency (%) | Reference |
| Blank | 1.86 | - | [7] |
| Ce(III) nitrate | 0.40 | 78.5 | [7] |
| Ce(III) chloride | 0.32 | 82.8 | [7] |
| Ce(III) acetate (similar carboxylate structure to citrate) | 0.29 | 84.4 | [7] |
This table includes cerium acetate as a proxy for this compound to demonstrate the effectiveness of cerium carboxylates.
Mechanism of Corrosion Inhibition
The corrosion inhibition by this compound is a multi-step process involving the formation of a passive film at the metal-electrolyte interface. The proposed mechanism involves both cathodic inhibition and the formation of a complex protective layer.
At cathodic sites on the metal surface, the local pH increases due to the oxygen reduction reaction. This localized increase in alkalinity promotes the precipitation of cerium(III) and cerium(IV) hydroxides and oxides (Ce(OH)₃, Ce(OH)₄, Ce₂O₃, CeO₂).[1][8] The citrate anion complexes with the cerium cations, and this complex co-precipitates, forming a more robust and adherent protective film.[2][6] This film acts as a physical barrier, hindering the diffusion of corrosive species to the metal surface.
Experimental Protocols
Detailed methodologies for key experiments to evaluate the performance of this compound as a corrosion inhibitor are provided below.
Preparation of this compound Inhibitor Solution
Objective: To prepare a stock solution of this compound for use in corrosion testing.
Materials:
-
Cerium(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O) or Cerium(III) chloride (CeCl₃)
-
Citric acid (C₆H₈O₇)
-
Deionized (DI) water
-
Corrosive medium (e.g., 3.5% NaCl solution)
-
Magnetic stirrer and stir bar
-
Beakers and graduated cylinders
-
pH meter
Procedure:
-
Prepare the corrosive medium: Dissolve the required amount of NaCl in DI water to achieve the desired concentration (e.g., 35 g of NaCl in 965 mL of DI water for a 3.5% solution).
-
Prepare the inhibitor solution:
-
For a 1:1 molar ratio of cerium to citrate, dissolve equimolar amounts of the cerium salt and citric acid in a small volume of the corrosive medium.
-
For example, to prepare a 10 mM this compound solution, dissolve the corresponding molar mass of the cerium salt and citric acid in the corrosive medium.
-
Stir the solution using a magnetic stirrer until all solids are completely dissolved.
-
-
Adjust pH (if necessary): Measure the pH of the final solution and adjust if required for the specific experimental conditions using dilute NaOH or HCl.
-
Prepare different concentrations: Prepare a series of inhibitor concentrations by diluting the stock solution with the corrosive medium.
Electrochemical Evaluation
Objective: To quantify the corrosion inhibition efficiency of this compound using electrochemical techniques.
Apparatus:
-
Potentiostat/Galvanostat with frequency response analyzer
-
Three-electrode electrochemical cell (working electrode: metal sample; reference electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl; counter electrode: platinum or graphite rod)
-
Polishing papers (up to 1200 grit) and polishing cloths with alumina suspension
-
Ultrasonic bath
Working Electrode Preparation:
-
Cut the metal specimen (e.g., carbon steel or aluminum alloy) to the desired dimensions.
-
Mechanically grind the surface of the working electrode with a series of silicon carbide papers of increasing grit size (e.g., 240, 400, 600, 800, 1200).
-
Polish the ground surface with a fine alumina suspension (e.g., 0.05 µm) on a polishing cloth to achieve a mirror-like finish.
-
Rinse the polished electrode with DI water and then degrease with acetone or ethanol in an ultrasonic bath for 5-10 minutes.
-
Dry the electrode in a stream of warm air.
Procedure:
-
Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode.
-
Fill the cell with the test solution (corrosive medium with and without the desired concentration of this compound).
-
Allow the working electrode to stabilize in the solution for a set period (e.g., 30-60 minutes) until a steady open-circuit potential (OCP) is reached.
-
Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).[1]
-
Record the resulting current density as a function of the applied potential.
-
Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by Tafel extrapolation of the linear portions of the anodic and cathodic curves.
-
Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(icorr_blank - icorr_inhibitor) / icorr_blank] x 100 where icorr_blank and icorr_inhibitor are the corrosion current densities in the absence and presence of the inhibitor, respectively.
Procedure:
-
Use the same three-electrode cell setup as for potentiodynamic polarization.
-
After OCP stabilization, apply a small amplitude sinusoidal AC voltage (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).[1][9]
-
Record the impedance response of the system.
-
Analyze the data by plotting Nyquist and Bode plots.
-
Model the impedance data using an appropriate equivalent electrical circuit to determine parameters such as solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).
-
Calculate the inhibition efficiency (IE%) using the charge transfer resistance values: IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] x 100 where Rct_blank and Rct_inhibitor are the charge transfer resistances in the absence and presence of the inhibitor, respectively.
Surface Analysis
Objective: To characterize the protective film formed on the metal surface.
Procedure:
-
Immerse the prepared metal specimens in the corrosive solution with and without this compound for a specified period (e.g., 24 hours).
-
Gently remove the specimens from the solution, rinse with DI water, and dry.
-
Mount the specimens on SEM stubs.
-
Observe the surface morphology of the specimens using an SEM to visualize the effects of corrosion and the formation of the protective film.[10]
-
Perform EDS analysis on different areas of the surface to determine the elemental composition of the protective film, confirming the presence of cerium, carbon, and oxygen.[11][12]
Procedure:
-
Prepare metal specimens as described for SEM analysis.
-
Analyze the surface of the specimens using an XPS instrument.
-
Acquire survey scans to identify the elements present on the surface.
-
Perform high-resolution scans of the Ce 3d, O 1s, C 1s, and the primary metal (e.g., Fe 2p or Al 2p) regions.
-
Analyze the high-resolution spectra to determine the chemical states of the elements, confirming the presence of cerium oxides/hydroxides (Ce³⁺ and Ce⁴⁺) and the incorporation of citrate in the film.[6][13][14]
Conclusion
This compound is a highly effective and environmentally benign corrosion inhibitor for various metal substrates. The provided application notes and protocols offer a framework for researchers to explore and optimize its use in corrosion inhibition formulations. The combination of electrochemical evaluations and surface analysis techniques will provide a comprehensive understanding of its performance and mechanism of action.
References
- 1. Corrosion protection mechanism of Ce 4+ /organic inhibitor for AA2024 in 3.5% NaCl - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09552G [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Corrosion inhibition of carbon steel by this compound compound in NaCl medium - Nanjing Tech University [pure.njtech.edu.cn]
- 5. Secure Verification [cer.ihtm.bg.ac.rs]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. nmfrc.org [nmfrc.org]
- 9. jmaterenvironsci.com [jmaterenvironsci.com]
- 10. azom.com [azom.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Cerium-Based Catalysts in Organic Synthesis
For the Attention Of: Researchers, scientists, and drug development professionals.
Topic: Cerium Citrate as a Catalyst in Organic Synthesis Reactions
Introduction
Cerium, the most abundant of the rare-earth elements, offers unique electronic and chemical properties that have led to its widespread use in catalysis. The ability of cerium to readily cycle between the Ce³⁺ and Ce⁴⁺ oxidation states is central to its catalytic activity, particularly in redox reactions.[1] While the initial interest was in this compound, a comprehensive review of the scientific literature reveals a notable scarcity of its applications as a catalyst in mainstream organic synthesis. In contrast, cerium(IV) oxide (CeO₂), or ceria, is a well-documented and highly versatile heterogeneous catalyst.[1] Its high thermal stability, oxygen storage capacity, and tunable surface properties make it an effective catalyst for a variety of organic transformations, most notably selective oxidation reactions.[1] These reactions are fundamental in the synthesis of fine chemicals and pharmaceutical intermediates. This document provides detailed application notes and protocols for the use of cerium(IV) oxide as a catalyst in organic synthesis, serving as a comprehensive guide for researchers in the field.
Catalytic Applications of Cerium(IV) Oxide in Organic Synthesis
Cerium(IV) oxide is particularly effective in the selective oxidation of alcohols and aldehydes, key transformations in organic synthesis.[1] The reactivity of nanocrystalline CeO₂ is often attributed to the high concentration of oxygen vacancies on its surface, which act as active sites.[1]
Selective Oxidation of Alcohols
Nanocrystalline CeO₂ has been demonstrated to be an efficient metal-free catalyst for the oxidation of primary and secondary alcohols to their corresponding aldehydes and ketones. This transformation is crucial for the synthesis of fragrances, flavorings, and pharmaceutical precursors.[1]
Table 1: Performance of Various Catalysts in the Oxidation of Benzyl Alcohol
| Catalyst | Conversion (%) | Selectivity to Benzaldehyde (%) | Reaction Time (h) |
| CeO₂ NPs (Microwave Combustion) | 68 | 95 | 6 |
| Au/CeO₂ (photocatalyst) | 100 | ~100 | 15-20 |
| PdOx/CeO₂-NR | 50 | 93 | 18 |
| Cu-CeO₂ (18 wt% Cu) | 40 | 90 | 4 |
| Activated Carbon | 16 | 13 | 0 |
Reaction conditions: 1.39 mmol of benzyl alcohol, 100 mg of catalyst, 1.5:1 TBHP/benzyl alcohol molar ratio, acetonitrile as solvent, 60 °C, 24 h.[1]
Ketonization of Aldehydes
CeO₂ nanocrystals can catalyze the ketonization of aldehydes, a reaction that forms a ketone with 2n-1 carbon atoms from two aldehyde molecules with n carbon atoms each. This reaction is valuable for upgrading biomass-derived aldehydes into biofuels. When heptanal is used as a substrate with a nano-CeO₂ catalyst, a ketone yield of almost 80% can be achieved.
Experimental Protocols
Synthesis of Nanocrystalline CeO₂ Catalyst via Precipitation Method
This protocol describes a simple and cost-effective method to synthesize nanocrystalline CeO₂ with a high surface area.
Materials:
-
Cerium(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O)
-
Potassium carbonate (K₂CO₃)
-
Distilled water
Procedure:
-
Prepare a 0.02 M solution of Ce(NO₃)₃·6H₂O by dissolving 2.17 g in 250 mL of distilled water.
-
Prepare a 0.03 M solution of K₂CO₃ by dissolving 1.036 g in 250 mL of distilled water.
-
To a beaker containing 100 mL of well-stirred distilled water, add the cerium nitrate and potassium carbonate solutions dropwise to precipitate cerium(III) carbonate.
-
Maintain a constant pH of 6 during the precipitation.
-
Dry the resulting white precursor at 65°C for 2 hours.
-
After cooling to room temperature, age the product at 220°C for 2.5 hours.
-
Finally, calcine the powder at 600°C for 3 hours to obtain CeO₂ nanoparticles.
Synthesis of CeO₂ Nanorods via Hydrothermal Method
This protocol details the synthesis of CeO₂ nanorods, which often exhibit enhanced catalytic activity due to their specific crystal facets.
Materials:
-
Cerium(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O)
-
Sodium hydroxide (NaOH)
-
Distilled water
-
Ethanol
Procedure:
-
Dissolve 6 g of Ce(NO₃)₃·6H₂O in 30 mL of distilled water.
-
Under vigorous stirring, add 40 mL of a 2.5 mol·L⁻¹ NaOH solution.
-
Transfer the resulting suspension to a Teflon-lined stainless steel autoclave and heat at 180°C for 24 hours.
-
After the hydrothermal treatment, collect the white precipitate by filtration.
-
Wash the precipitate repeatedly with distilled water until the filtrate is neutral, and then wash with ethanol.
-
Dry the product in an oven at 80°C for 12 hours.
General Protocol for Catalytic Oxidation of Benzyl Alcohol
This protocol provides a general procedure for testing the catalytic activity of a synthesized CeO₂ catalyst in the oxidation of benzyl alcohol.
Materials:
-
Benzyl alcohol
-
Synthesized CeO₂ catalyst
-
Acetonitrile (solvent)
-
Hydrogen peroxide (H₂O₂) or Tert-butyl hydroperoxide (TBHP) as the oxidant
-
Reaction vessel (e.g., round-bottom flask with a condenser)
-
Heating and stirring module
-
Gas chromatograph (GC) for analysis
Procedure:
-
To a round-bottom flask, add the CeO₂ catalyst (e.g., 100 mg).
-
Add the solvent, acetonitrile (e.g., 5 mL).
-
Add benzyl alcohol (e.g., 1 mmol).
-
Add the oxidant (e.g., H₂O₂, 1.2 mmol).
-
Heat the reaction mixture to the desired temperature (e.g., 50-80°C) with constant stirring.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Separate the catalyst by centrifugation or filtration. The catalyst can be washed, dried, and reused.
-
Analyze the product mixture by GC to determine the conversion of benzyl alcohol and the selectivity to benzaldehyde.
Visualizations
Caption: Experimental workflow for CeO₂ catalyzed oxidation.
Caption: Proposed catalytic cycle for alcohol oxidation by CeO₂.
While direct catalytic applications of this compound in organic synthesis are not widely reported, cerium(IV) oxide stands out as a robust and versatile catalyst for various transformations, particularly selective oxidations. Its utility in the selective oxidation of alcohols and aldehydes, coupled with its low cost and environmental friendliness, makes it an attractive alternative to traditional noble metal catalysts. The protocols and data presented herein provide a solid foundation for researchers to explore the catalytic potential of nanocrystalline ceria in the development of sustainable synthetic methodologies. Further research into the catalytic properties of other cerium compounds may unveil new and valuable applications in organic chemistry.[1]
References
Application Notes and Protocols for the Preparation of Citrate-Stabilized Cerium Oxide Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and characterization of citrate-stabilized cerium oxide nanoparticles (CeO₂ NPs). These nanoparticles are of significant interest in biomedical research and drug development due to their unique redox-active properties, which allow them to act as potent antioxidants. The citrate coating ensures colloidal stability and biocompatibility, making them suitable for a range of biological applications.
Introduction
Cerium oxide nanoparticles, or nanoceria, have garnered substantial attention for their therapeutic potential, particularly in diseases associated with oxidative stress, such as neurodegenerative disorders, cancer, and inflammatory conditions.[1] The catalytic activity of nanoceria stems from the ability of cerium to cycle between its +3 and +4 oxidation states on the nanoparticle surface.[2] This redox cycling allows them to scavenge reactive oxygen species (ROS), mimicking the activity of natural antioxidant enzymes like superoxide dismutase (SOD) and catalase.[3][4]
Stabilization with citrate, a small organic molecule, is a common and effective method to prevent agglomeration and maintain a stable nanoparticle dispersion in aqueous environments.[5][6] The negatively charged carboxyl groups of citric acid adsorb onto the nanoparticle surface, creating electrostatic repulsion between particles and ensuring a long shelf life.[5][6] This citrate coating also provides functional groups for further conjugation and enhances biocompatibility.
Quantitative Data Summary
The following table summarizes key quantitative parameters reported for citrate-stabilized cerium oxide nanoparticles synthesized via the hydrothermal method. These values can serve as a benchmark for characterization.
| Parameter | Reported Value | Method of Analysis | Reference |
| Synthesis Parameters | |||
| Cerium Chloride Heptahydrate Conc. | 0.25 M | - | [5] |
| Citric Acid Monohydrate Conc. | 0.25 M | - | [5] |
| Ammonium Hydroxide Conc. | 1.5 M | - | [5] |
| Hydrothermal Reaction Temp. | 50°C then 80°C | - | [5] |
| Hydrothermal Reaction Time | 24 hours at each temperature | - | [5] |
| Physicochemical Properties | |||
| Primary Particle Size | 3-5 nm | Transmission Electron Microscopy (TEM) | [4][7] |
| Primary Particle Size | 4.2 nm (± 1.18 nm) | Transmission Electron Microscopy (TEM) | [5] |
| Hydrodynamic Diameter | 10.8 nm | Dynamic Light Scattering (DLS) | [5][8][9] |
| Agglomerate Size | 60-130 nm | Dynamic Light Scattering (DLS) | [4][7] |
| Citrate Coating Density | 2.8 molecules/nm² | Thermogravimetric Analysis (TGA) | [5][8][9] |
| Zeta Potential | Negative | Zeta Potential Analysis | [10] |
Experimental Protocols
This section provides a detailed protocol for the synthesis, purification, and characterization of citrate-stabilized cerium oxide nanoparticles based on the hydrothermal method.
Materials and Equipment
-
Reagents:
-
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)
-
Citric acid monohydrate (C₆H₈O₇·H₂O)
-
Ammonium hydroxide solution (NH₄OH, ~28-30%)
-
Deionized (DI) water
-
-
Equipment:
-
Magnetic stirrer and stir bars
-
Autoclave or oven capable of maintaining 80°C
-
Teflon-lined stainless steel autoclave vessel
-
Dialysis tubing (e.g., 1 kDa MWCO)
-
pH meter
-
Analytical balance
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Synthesis Protocol: Hydrothermal Method
This protocol is adapted from the method described by Masui et al. and is widely cited for producing small, well-dispersed nanoceria.[5]
-
Precursor Solution Preparation:
-
In a beaker, dissolve cerium(III) chloride heptahydrate and citric acid monohydrate in DI water with stirring. The final concentrations should be 0.25 M for both reagents.
-
-
Reaction Mixture Formation:
-
Slowly add ammonium hydroxide to the precursor solution while stirring continuously. The final concentration of ammonium hydroxide should be 1.5 M. A precipitate will form.
-
-
Hydrothermal Treatment:
-
Transfer the resulting mixture to a Teflon-lined stainless steel autoclave vessel.
-
Seal the vessel and heat it at 50°C for 24 hours.
-
After 24 hours, increase the temperature to 80°C and maintain for an additional 24 hours.
-
-
Cooling and Collection:
-
Allow the autoclave to cool down to room temperature naturally.
-
Collect the resulting nanoparticle dispersion.
-
Purification Protocol: Dialysis
Purification is a critical step to remove unreacted cerium ions and other byproducts, which can be toxic in biological systems.[5][9][11]
-
Transfer the synthesized nanoparticle dispersion into a dialysis tube.
-
Place the sealed dialysis tube in a large beaker containing DI water or a 0.11 M citric acid solution (pH 7.4) for iso-osmotic conditions. The volume of the dialysate should be at least 10 times the volume of the nanoparticle dispersion.[5]
-
Stir the dialysate gently.
-
Replace the dialysate every 24 hours for a total of 120 hours (5 days) to ensure complete removal of impurities.[5]
-
After dialysis, the purified citrate-stabilized cerium oxide nanoparticle dispersion is ready for characterization and use. Store refrigerated and protected from light.[5]
Characterization Methods
A comprehensive characterization is essential to confirm the physicochemical properties of the synthesized nanoparticles.
-
Transmission Electron Microscopy (TEM): To determine the primary particle size, morphology (typically hexagonal), and crystallinity.[5][9]
-
Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter (size in solution, including the citrate layer and hydration shell) and assess the degree of agglomeration.[5][9]
-
Zeta Potential Analysis: To confirm the surface charge conferred by the citrate coating and assess colloidal stability. A highly negative zeta potential is expected.
-
Thermogravimetric Analysis (TGA): To quantify the amount of citrate coated on the nanoparticle surface. The weight loss observed between 125°C and 900°C corresponds to the pyrolysis of the organic citrate coating.[5]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of citrate on the nanoparticle surface by identifying the characteristic vibrational bands of carboxylate groups.[5][9]
Mandatory Visualizations
Experimental Workflow Diagram
The following diagram illustrates the step-by-step process for the hydrothermal synthesis of citrate-stabilized cerium oxide nanoparticles.
Caption: Hydrothermal synthesis workflow for citrate-stabilized CeO₂ NPs.
Signaling Pathway Diagram
Cerium oxide nanoparticles exert their anti-inflammatory effects primarily by scavenging ROS, which in turn inhibits the activation of pro-inflammatory signaling pathways like NF-κB. The diagram below illustrates this mechanism.
Caption: CeO₂ NPs inhibit the NF-κB inflammatory signaling pathway.
Applications in Drug Development
Citrate-stabilized cerium oxide nanoparticles are promising candidates for various applications in drug development:
-
Direct Therapeutic Agents: Due to their potent antioxidant properties, they are being investigated for the direct treatment of diseases driven by oxidative stress and inflammation.[1]
-
Drug Delivery Vehicles: The citrate-coated surface can be functionalized to attach specific drug molecules. Their small size allows for potential penetration of biological barriers, and they can be targeted to specific tissues or cells.
-
Adjuvants in Cancer Therapy: By reducing oxidative stress induced by chemotherapy or radiation, nanoceria may protect healthy tissues, allowing for higher therapeutic doses and improving patient outcomes.
-
Antimicrobial Agents: Cerium oxide nanoparticles have shown antimicrobial activity against a range of bacteria and fungi, presenting an alternative to traditional antibiotics.[3][4][7]
References
- 1. Cerium oxide nanozyme attenuates periodontal bone destruction by inhibiting the ROS–NFκB pathway - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 2. Antioxidant Cerium Oxide Nanoparticles in Biology and Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The regulatory mechanisms of cerium oxide nanoparticles in oxidative stress and emerging applications in refractory wound care - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Inhibition of MAP kinase/NF-kB mediated signaling and attenuation of lipopolysaccharide induced severe sepsis by cerium oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of cerium oxide nanoparticles on sepsis induced mortality and NF-κB signaling in cultured macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exposure to Cerium Oxide Nanoparticles Is Associated With Activation of Mitogen-activated Protein Kinases Signaling and Apoptosis in Rat Lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lipopolysaccharide induced MAP kinase activation in RAW 264.7 cells attenuated by cerium oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advances in Nrf2 Signaling Pathway by Targeted Nanostructured-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cerium oxide nanoparticles induce cytotoxicity in human hepatoma SMMC-7721 cells via oxidative stress and the activation of MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of Cerium Citrate Complexes
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes and protocols provide a detailed guide to the analytical techniques essential for the thorough characterization of cerium citrate complexes. This document outlines the principles, experimental procedures, and data interpretation for a suite of powerful analytical methods, ensuring accurate and reproducible results for research, development, and quality control purposes.
Overview of Analytical Techniques
The characterization of this compound complexes necessitates a multi-faceted analytical approach to elucidate their chemical composition, structure, purity, and stability. The following techniques are paramount in providing a comprehensive profile of these complexes.
Table 1: Summary of Analytical Techniques and Their Applications
| Analytical Technique | Information Obtained |
| UV-Visible (UV-Vis) Spectroscopy | Electronic transitions, complex formation, and concentration determination. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional groups, coordination of citrate to cerium, presence of water. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation, ligand conformation, and complex dynamics in solution. |
| Electrospray Ionization-Mass Spectrometry (ESI-MS) | Molecular weight, stoichiometry, and fragmentation patterns of the complex. |
| Powder X-Ray Diffraction (PXRD) | Crystalline structure, phase identification, and purity. |
| Thermogravimetric Analysis (TGA) | Thermal stability, decomposition profile, and solvent/ligand content. |
| Differential Scanning Calorimetry (DSC) | Phase transitions, melting points, and thermal events. |
Experimental Workflows
A logical workflow is crucial for the efficient and comprehensive characterization of this compound complexes. The following diagram illustrates a typical experimental workflow, starting from sample preparation to detailed structural and thermal analysis.
Application Notes: Cerium Citrate in Biomedical and Pharmaceutical Research
Cerium, a rare earth element, has garnered significant attention in biomedical and pharmaceutical research, primarily in the form of citrate-stabilized cerium oxide nanoparticles (NPs) or nanoceria. The unique redox properties of cerium, cycling between Ce³⁺ and Ce⁴⁺ oxidation states, allow these nanoparticles to act as potent, regenerative antioxidants or pro-oxidants depending on the microenvironment.[1][2][3] Citrate, as a surface coating or stabilizing agent, enhances the biocompatibility and stability of these nanoparticles in biological systems.[4][5]
Neuroprotective Applications
Oxidative stress is a key pathological factor in several neurodegenerative conditions, including stroke, Alzheimer's disease, and Parkinson's disease.[6] Citrate-stabilized cerium oxide nanoparticles exhibit potent neuroprotective effects by mimicking the activity of crucial antioxidant enzymes like superoxide dismutase (SOD) and catalase.[1][6][7] This allows them to neutralize harmful reactive oxygen species (ROS) such as superoxide anions and hydrogen peroxide, thereby mitigating neuronal damage.[1][6][8] Studies have demonstrated that these nanoparticles can significantly reduce ischemic cell death in brain tissue and lower superoxide accumulation following ischemia and reperfusion events.[6] Their small size also allows them to penetrate the blood-brain barrier, a critical feature for treating central nervous system disorders.[6][9]
Cancer Therapy and Drug Delivery
In the acidic microenvironment of tumors, cerium oxide nanoparticles can switch from an antioxidant to a pro-oxidant role, selectively generating ROS to induce cancer cell apoptosis while sparing healthy cells.[3][10] This dual functionality makes them a promising agent in cancer therapy.[10] Furthermore, citrate-coated ceria NPs serve as effective nanocarriers for chemotherapeutic drugs like doxorubicin and paclitaxel.[11][12] This nano-formulation can improve drug delivery, provide sustained release, and act synergistically with the encapsulated drug to enhance cancer cell killing and suppress cell migration.[10][11] Coating these drug-loaded nanoparticles with cancer cell membranes has been shown to help them evade the immune system, suggesting a potential for personalized and targeted cancer therapy.[11][12]
Anti-inflammatory and Wound Healing Applications
Cerium compounds, including cerium nitrate and citrate-coated nanoceria, exhibit significant anti-inflammatory properties.[13][14][15] They can reduce the expression of pro-inflammatory cytokines and mediators like TNF-α, IL-1β, and inducible nitric oxide synthase (iNOS).[14][15][16] In wound healing, cerium nitrate has been used clinically, often in combination with silver sulfadiazine, to treat severe burns.[13][17][18] It is believed to modulate the immune response associated with burns.[19] Citrate-stabilized ceria NPs promote tissue regeneration by enhancing the proliferation and metabolic activity of fibroblasts and mesenchymal stem cells, which are vital for repairing damaged tissue.[4][20] They also possess antimicrobial properties that help prevent wound infections.[20][21]
Antimicrobial Applications
Citrate-coated cerium oxide nanoparticles have demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans.[17][18][20][22] The primary mechanism is thought to be the generation of oxidative stress, which damages bacterial cell membranes and leads to cell death.[17] The effectiveness of these nanoparticles depends on factors like their size, concentration, and surface properties.[17][18] This makes them a valuable component for developing new antimicrobial treatments and coatings for medical devices to prevent biofilm formation.[17]
Quantitative Data Summary
Table 1: Neuroprotective Effects of Citrate/EDTA-Stabilized Ceria NPs
| Parameter | Vehicle-Treated Control | CeNP-Treated | Reduction (%) | Reference |
| Superoxide Accumulation (μM) | 1.43 ± 0.7 | 0.68 ± 0.3 | 52% | [6] |
| Ischemic Cell Death (% of Control) | 100% | ~26.2% (Pellet Fraction) | ~73.8% | [6] |
| Data from an in vivo model of ischemia/reperfusion in rats and an ex vivo mouse brain slice model. |
Table 2: Enzyme-Mimetic Activity of Citrate/EDTA-Stabilized Ceria NPs
| Formulation (CA/EDTA Ratio) | Fraction | Catalase Activity (U/mL) | SOD Activity (U/mL) | Oxidase Activity (nmol/min/mL) | Reference |
| 100/0 | Supernatant | 1.5 ± 0.1 | 1.2 ± 0.1 | 1.8 ± 0.1 | [9] |
| 50/50 | Pellet | 0.8 ± 0.1 | 1.5 ± 0.1 | 0.7 ± 0.1 | [9] |
| 0/100 | Supernatant | 0.6 ± 0.1 | 1.1 ± 0.1 | 1.6 ± 0.1 | [9] |
| CA: Citric Acid; EDTA: Ethylenediaminetetraacetic acid. Activity varies based on the ratio of stabilizing agents and whether the nanoparticle is in the supernatant or pellet fraction after centrifugation. |
Table 3: Anti-inflammatory Effects of Ceria NPs on Macrophages
| Treatment Group | M1 Macrophage Polarization (% CD86+ cells) | Reference |
| LPS Control | 63.8 ± 2.8% | [16] |
| LPS + Ceria NPs | 56.8 ± 0.6% | [16] |
| LPS + Chitosan-coated Ceria NPs | 52.2 ± 0.6% | [16] |
| Data from an in vitro study on LPS-stimulated RAW264.7 macrophages. |
Table 4: Antimicrobial Activity of Citrate-Coated Ceria NPs
| Microorganism | Minimum Inhibitory Concentration (MIC) (g/mL) | Reference |
| Staphylococcus aureus | 0.0125 | [23] |
| Escherichia coli | 0.0125 | [23] |
| Pseudomonas aeruginosa | 0.025 | [23] |
| Candida albicans | 0.05 | [23] |
| MIC determined after 24 hours of incubation. |
Experimental Protocols
Protocol 1: Hydrothermal Synthesis of Citrate-Coated Cerium Oxide Nanoparticles
This protocol is adapted from methods described for synthesizing stable, biocompatible ceria nanoparticles.[24][25]
Materials:
-
Cerium(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O) or Cerium(III) chloride heptahydrate
-
Citric acid monohydrate
-
Ammonium hydroxide (NH₄OH) or Sodium Hydroxide (NaOH)
-
Deionized water
-
Ethanol
-
Steel hydrothermal reactor (autoclave)
-
Magnetic stirrer, Beakers, Centrifuge
Procedure:
-
Precursor Solution: Prepare an aqueous solution of cerium(III) nitrate and an aqueous solution of citric acid. A typical molar ratio is 1:1.[25]
-
Mixing: Slowly add the citric acid solution to the cerium nitrate solution under vigorous stirring at room temperature.
-
pH Adjustment: Add ammonium hydroxide dropwise to the mixture while stirring until the desired pH is reached (e.g., pH 9), leading to the formation of a precipitate.
-
Hydrothermal Reaction: Transfer the resulting suspension into a Teflon-lined stainless-steel autoclave. Seal the reactor and heat it to a specified temperature (e.g., 80-200°C) for a designated time (e.g., 8-24 hours).[24][25]
-
Cooling & Washing: Allow the autoclave to cool to room temperature naturally. Collect the precipitate by centrifugation (e.g., 16,000 rcf for 10 min).[11]
-
Purification: Wash the collected nanoparticles repeatedly with deionized water and ethanol to remove unreacted precursors and by-products. Centrifuge between each wash.
-
Drying: Dry the final product in a ventilated oven at a low temperature (e.g., 60°C) for 12-24 hours.[24]
-
Characterization (Optional but Recommended): Characterize the synthesized nanoparticles for size, morphology, and surface properties using techniques like Transmission Electron Microscopy (TEM), Dynamic Light Scattering (DLS), and Fourier-Transform Infrared Spectroscopy (FTIR).[25][26]
Protocol 2: In Vitro Neuroprotection Assay Using an Ischemia Model
This protocol outlines a method to assess the neuroprotective effects of cerium citrate nanoparticles on brain tissue, adapted from published studies.[6][7]
Materials:
-
Citrate-stabilized ceria NP suspension
-
Hippocampal brain slices from mice
-
Artificial cerebrospinal fluid (aCSF)
-
Oxygen-glucose deprivation (OGD) solution (glucose-free aCSF)
-
SYTOX™ Green nucleic acid stain (cell death indicator)
-
95% O₂/5% CO₂ gas mixture
-
95% N₂/5% CO₂ gas mixture
-
Fluorescence microscope
Procedure:
-
Brain Slice Preparation: Prepare acute hippocampal slices (e.g., 300-400 µm thick) from mice and allow them to recover in oxygenated aCSF (bubbled with 95% O₂/5% CO₂) for at least 1 hour.
-
Treatment Incubation: Pre-incubate the brain slices with the ceria NP suspension at a desired concentration (or vehicle control) in oxygenated aCSF for a specified duration (e.g., 30 minutes).
-
Inducing Ischemia (OGD): Transfer the slices to an OGD solution saturated with 95% N₂/5% CO₂ to simulate ischemic conditions. Incubate for a defined period (e.g., 15-20 minutes).
-
Reperfusion: Return the slices to the original treatment solutions (ceria NPs or vehicle in oxygenated aCSF) to simulate reperfusion.
-
Assessing Cell Death: After the reperfusion period, add SYTOX Green to the medium. SYTOX Green is a high-affinity nucleic acid stain that only penetrates cells with compromised plasma membranes, thus indicating cell death.
-
Imaging and Quantification: Capture fluorescence images of the brain slices using a fluorescence microscope. Quantify the fluorescence intensity in specific regions of the hippocampus (e.g., CA1 region) using image analysis software.
-
Data Analysis: Compare the fluorescence intensity (representing cell death) between the ceria NP-treated group and the vehicle-treated control group. A lower intensity in the treated group indicates neuroprotection.
Protocol 3: Assay for Antimicrobial Minimum Inhibitory Concentration (MIC)
This protocol provides a method for determining the minimum concentration of this compound nanoparticles required to inhibit microbial growth, based on standard microbiological techniques.[20][23]
Materials:
-
Citrate-coated ceria NP stock suspension of known concentration
-
Bacterial or fungal strains (e.g., E. coli, S. aureus)
-
Sterile liquid growth medium (e.g., Tryptic Soy Broth, Mueller-Hinton Broth)
-
Sterile 96-well microplates
-
Microplate reader or incubator
-
Spectrophotometer
Procedure:
-
Prepare Inoculum: Grow a fresh culture of the test microorganism and adjust its concentration to a standard density (e.g., 0.5 McFarland standard, which corresponds to approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension in the growth medium to achieve the final desired inoculum concentration (e.g., 5 x 10⁵ CFU/mL).
-
Serial Dilutions: In a 96-well microplate, perform a two-fold serial dilution of the ceria NP stock suspension in the sterile growth medium. This creates a range of decreasing nanoparticle concentrations across the wells.
-
Controls: Include a positive control well (microorganisms in medium, no NPs) to ensure microbial growth and a negative control well (medium only, no microorganisms or NPs) to check for sterility.
-
Inoculation: Add the prepared microbial inoculum to each well containing the serially diluted NPs and the positive control well.
-
Incubation: Cover the plate and incubate at the optimal temperature for the microorganism (e.g., 37°C for E. coli) for 18-24 hours.
-
Determine MIC: After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of ceria NPs at which no visible growth (turbidity) of the microorganism is observed. This can be confirmed by measuring the optical density (OD) at 600 nm with a microplate reader.
Visualizations
Caption: Redox cycling of cerium ions mimics antioxidant enzymes.
Caption: Ceria NPs in combination therapy inhibit cancer cell survival pathways.
Caption: Experimental workflow for creating a targeted drug delivery system.
References
- 1. Cerium-based nanoparticles for neurodegeneration: emerging redox therapeutics beyond pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Buy this compound | 512-24-3 [smolecule.com]
- 5. Catalytic Properties and Biomedical Applications of Cerium Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Antioxidant Enzyme-Mimetic Activity and Neuroprotective Effects of Cerium Oxide Nanoparticles Stabilized with Various Ratios of Citric Acid and EDTA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cerium Oxide Nanoparticles in Neuroprotection and Considerations for Efficacy and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cerium oxide nanoparticles in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Surface-Coated Cerium Nanoparticles to Improve Chemotherapeutic Delivery to Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Cerium nitrate enhances anti-bacterial effects and imparts anti-inflammatory properties to silver dressings in a rat scald burn model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Anti-inflammatory properties of cerium oxide nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Microalgal-enhanced cerium oxide nanotherapeutics for alleviating inflammatory bowel disease via scavenging reactive oxygen species and modulating gut microbiota in colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Use of Cerium Compounds as Antimicrobials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Use of Cerium Compounds as Antimicrobials for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pharmacy180.com [pharmacy180.com]
- 20. mdpi.com [mdpi.com]
- 21. Cerium oxide nanoparticle-loaded polyvinyl alcohol nanogels delivery for wound healing care systems on surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Antimicrobial Activity of Citrate-Coated Cerium Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 24. New Anti-Cancer Impact of Cerium Oxide, Lithium, and Sn-38 Synergy via DNA Methylation-Mediated Reduction of MMP-2 and Modulation of the PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 25. uknowledge.uky.edu [uknowledge.uky.edu]
- 26. researchgate.net [researchgate.net]
Application Notes and Protocols for Employing Cerium Citrate in Wastewater Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The escalating issue of water pollution necessitates the development of innovative and efficient wastewater treatment technologies. Cerium-based compounds have emerged as a promising alternative to traditional coagulants like alum for the removal of pollutants, particularly phosphorus.[1][2][3] Cerium's high affinity for phosphate enables effective precipitation even at low concentrations, making it a strong candidate for nutrient removal from wastewater.[2] This document provides detailed application notes and protocols for the use of cerium, with a focus on cerium citrate, in wastewater treatment processes. While much of the current research has focused on cerium chloride and cerium oxide nanoparticles, the principles and methodologies are adaptable for this compound.[4] Cerium compounds have demonstrated high efficiency in removing phosphates, chemical oxygen demand (COD), suspended solids, and other contaminants from various types of industrial wastewater.[5][6]
Data Presentation
The following tables summarize the quantitative data on the performance of cerium-based coagulants in wastewater treatment, providing a clear comparison of their efficiency under different conditions.
| Parameter | Cerium Coagulant | Alum Coagulant | Wastewater Type | Reference |
| Phosphorus (PO₄³⁻-P) Removal Efficiency | Up to 98.9% | - | General Wastewater | [1][2][3] |
| 99.86% | - | Brewery Wastewater | [5] | |
| 89% - 98% (across pH 3-10) | Variable, improves with increasing pH | General Wastewater | [2][7] | |
| Optimal Phosphorus Removal Dose | 1.5 mg-Ce/mg-P | 3.0 - 5.0 mg-Al/mg-P | General Wastewater | [1][2][3] |
| Chemical Oxygen Demand (COD) Removal Efficiency | Up to 27.9% | ~19.9% | General Wastewater | [1][2] |
| 81.86% | - | Brewery Wastewater | [5] | |
| >95.0% (using Ce(IV)) | - | Industrial Wastewater | [6] | |
| Other Pollutant Removal Efficiencies (Brewery Wastewater) | Total Phosphorus: 99.56% | - | Brewery Wastewater | [5] |
| Total Suspended Solids (TSS): 96.67% | - | Brewery Wastewater | [5] | |
| Turbidity: 98.18% | - | Brewery Wastewater | [5] | |
| Total Nitrogen: 19.24% | - | Brewery Wastewater | [6] | |
| Color: 70.59% | - | Brewery Wastewater | [6] |
Table 1: Comparative Pollutant Removal Efficiencies
| Parameter | Optimal Value/Range | Reference |
| pH for Phosphorus Removal | 3 - 10 | [2][7] |
| Optimal Dose for Phosphorus Removal | 1.5 mg-Ce/mg-P | [7] |
| Rapid Mix Speed | 200 rpm | [1] |
| Rapid Mix Duration | 1 minute | [1] |
| Flocculation Speed | 30 rpm | [1] |
| Flocculation Duration | 15 minutes | [1] |
| Settling Time | 15 minutes | [1] |
Table 2: Optimal Operating Parameters for Cerium Coagulation
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a patented method for producing this compound.[8]
Materials:
-
Cerium(III) carbonate hydrate (Ce₂(CO₃)₃·xH₂O)
-
Citric acid (C₆H₈O₇)
-
Deionized water
-
Reaction vessel with inert atmosphere capabilities (e.g., nitrogen or argon)
-
Heating and stirring equipment
-
Filtration apparatus
-
Drying oven
Procedure:
-
In a reaction vessel, combine cerium carbonate hydrate and citric acid in a molar ratio of 1:2.1 in deionized water.[8]
-
Heat the mixture to a temperature between 60°C and 90°C under an inert atmosphere while stirring.[8]
-
Maintain these conditions for 5 to 7 hours. The reaction will produce this compound and carbon dioxide.[8]
-
After the initial heating phase, allow the mixture to cool and continue reacting for an additional 8 to 12 hours. The final pH of the solution should be between 6 and 7.[8]
-
Separate the solid this compound product from the solution using filtration.[8]
-
Wash the collected this compound with deionized water to remove any unreacted citric acid.[8]
-
Dry the washed product in an oven at a temperature between 50°C and 85°C for 4 to 12 hours.[8]
-
The resulting dried this compound can be ground into a fine powder for use in wastewater treatment experiments.
Protocol 2: Wastewater Treatment using this compound Coagulation
This protocol outlines the procedure for a jar test to determine the optimal dosage and efficiency of this compound for wastewater treatment.
Materials:
-
Wastewater sample
-
This compound solution (prepared by dissolving a known concentration of synthesized this compound in deionized water)
-
Jar testing apparatus with multiple stirrers
-
pH meter
-
Spectrophotometer or other analytical instruments for measuring pollutant concentrations (e.g., phosphate, COD)
-
Beakers
Procedure:
-
Characterize the raw wastewater for initial pollutant concentrations, including phosphate (PO₄³⁻-P), chemical oxygen demand (COD), total suspended solids (TSS), and turbidity.
-
Fill a series of beakers (jars) with equal volumes of the wastewater sample.
-
While stirring at a rapid mix speed of 200 rpm, add varying doses of the this compound solution to each beaker.[1] The dosage should be calculated based on the initial phosphate concentration, with a starting range around 1.5 mg-Ce/mg-P.[7]
-
Continue the rapid mix for 1 minute to ensure thorough dispersion of the coagulant.[1]
-
Reduce the stirring speed to a slow mix (flocculation) of 30 rpm for 15 minutes to promote the formation of flocs.[1]
-
Turn off the stirrers and allow the flocs to settle for 15 minutes.[1]
-
Carefully collect supernatant samples from each beaker, avoiding disturbance of the settled sludge.
-
Measure the final pH of the treated water in each beaker.
-
Analyze the supernatant samples for the final concentrations of the target pollutants.
-
Calculate the removal efficiency for each pollutant at each this compound dose.
-
Determine the optimal this compound dosage that achieves the desired level of pollutant removal.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. preprints.org [preprints.org]
- 3. Cerium as an Efficient Coagulant for Phosphorus Removal from Wastewater [ideas.repec.org]
- 4. vtruralwater.org [vtruralwater.org]
- 5. Innovative Integrated Model of Industrial Wastewater Treatment with the Circular Use of Cerium Compounds as Multifunctional Coagulants: Comprehensive Assessment of the Process and Environmental and Economic Aspects [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Cerium as an Efficient Coagulant for Phosphorus Removal from Wastewater[v1] | Preprints.org [preprints.org]
- 8. US10138561B2 - this compound, method of making and corrosion inhibitor comprising this compound - Google Patents [patents.google.com]
Application Notes and Protocols for Stable Cerium Citrate Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cerium, a lanthanide element, exhibits versatile redox chemistry, primarily existing in +3 and +4 oxidation states. This property makes cerium compounds, particularly those in nanoparticle form, valuable in biomedical applications as regenerative radical scavengers. Citrate, a tricarboxylic acid, is an excellent chelating agent for metal ions and is often used to stabilize cerium oxide nanoparticles. The formation of stable aqueous solutions of cerium citrate is a critical step in many of these applications, as it allows for controlled synthesis of nanomaterials and provides a biocompatible formulation for potential therapeutic use.
This document provides detailed protocols for the preparation of two types of cerium-citrate aqueous systems: a true solution of cerium(III) citrate complexes and a stable colloidal dispersion of citrate-coated cerium oxide nanoparticles. Understanding the distinction and the appropriate preparation method is crucial for reproducible research and development.
Factors Influencing the Stability of this compound Aqueous Systems
The stability of cerium in aqueous citrate solutions is a complex interplay of several factors:
-
Oxidation State of Cerium: Cerium(III) is significantly more resistant to hydrolysis than cerium(IV). Cerium(IV) salts in aqueous solutions are prone to hydrolysis and precipitation, especially at higher pH values, forming cerium(IV) hydroxides and oxides. Therefore, for preparing stable, true aqueous solutions of this compound complexes, starting with a Ce(III) salt is highly recommended.
-
pH of the Solution: The pH is arguably the most critical parameter. It dictates the speciation of both the cerium ions and citric acid. At low pH, citric acid is fully protonated, and its chelating ability is reduced. As the pH increases, citric acid deprotonates, becoming a more effective chelating agent. However, at excessively high pH, the precipitation of cerium hydroxides becomes favorable.[1]
-
Molar Ratio of Citrate to Cerium: An excess of citrate is generally required to ensure complete complexation of the cerium ions and to prevent precipitation. The formation of 1:1 and 1:2 (Ce:citrate) complexes has been reported.[2]
-
Temperature: The dissolution of cerium(III) sulfate is an exothermic process, meaning its solubility decreases with increasing temperature.[3] While specific data for this compound is limited, it is a factor to consider, and room temperature is generally advisable for preparation and storage unless otherwise specified.
-
Concentration: The concentration of both the cerium salt and citric acid will influence the equilibrium between soluble complexes and potential precipitates. Higher concentrations may lead to supersaturation and precipitation.
Protocol 1: Preparation of a Stable Aqueous Solution of Cerium(III) Citrate Complexes
This protocol aims to create a true solution where cerium(III) ions are complexed with citrate and remain dissolved.
Materials
-
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) or Cerium(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O)
-
Citric acid monohydrate (C₆H₈O₇·H₂O)
-
Sodium hydroxide (NaOH), 1 M solution
-
Hydrochloric acid (HCl), 1 M solution
-
Deionized water (DI water)
-
Magnetic stirrer and stir bar
-
pH meter
-
0.22 µm syringe filter
Experimental Protocol
-
Preparation of Stock Solutions:
-
Prepare a 0.1 M solution of the chosen cerium(III) salt in DI water. For example, dissolve 3.72 g of CeCl₃·7H₂O in DI water and make up the volume to 100 mL.
-
Prepare a 0.3 M solution of citric acid monohydrate in DI water. Dissolve 6.30 g of citric acid monohydrate in DI water and make up the volume to 100 mL.
-
-
Complexation:
-
In a clean beaker, place a desired volume of the 0.1 M cerium(III) salt solution.
-
While stirring, slowly add the 0.3 M citric acid solution to the cerium(III) solution. A 1:3 molar ratio of Ce(III):citrate is recommended to ensure an excess of the chelating agent. For every 10 mL of the cerium(III) solution, add 10 mL of the citric acid solution.
-
Stir the mixture at room temperature for at least 30 minutes to allow for complete complexation.
-
-
pH Adjustment:
-
The initial pH of the solution will be acidic. Slowly add 1 M NaOH dropwise while continuously monitoring the pH with a calibrated pH meter.
-
Adjust the pH to a range of 6.0 - 7.0. In this pH range, citric acid is sufficiently deprotonated for effective chelation, while the risk of Ce(III) hydroxide precipitation is minimized. Avoid raising the pH too quickly, as localized high pH can cause precipitation. If the pH overshoots, use 1 M HCl to adjust it back.
-
-
Filtration and Storage:
-
After the pH is stabilized, stir the solution for another 15 minutes.
-
To remove any potential micro-precipitates, filter the solution through a 0.22 µm syringe filter.
-
Store the clear, stable cerium(III) citrate solution in a well-sealed container at 4°C, protected from light.
-
Characterization of the Cerium(III) Citrate Solution
To confirm that a true solution has been formed, the following characterization techniques can be employed:
-
Visual Inspection: The solution should be clear and free of any visible precipitates or turbidity.
-
UV-Vis Spectroscopy: The formation of cerium-citrate complexes will result in a shift in the UV-Vis absorption spectrum compared to the free cerium(III) ion.[4]
-
Dynamic Light Scattering (DLS): DLS can be used to confirm the absence of nanoparticles. The particle size should be in the range of molecular species, not in the nanometer range typical for nanoparticles.
-
Potentiometric Titration: This technique can be used to determine the stability constants of the formed complexes.[5]
Protocol 2: Preparation of a Stable Colloidal Dispersion of Citrate-Coated Cerium Oxide Nanoparticles
This protocol is for the synthesis of cerium oxide nanoparticles with a citrate coating that provides colloidal stability in an aqueous medium.[6]
Materials
-
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)
-
Citric acid monohydrate (C₆H₈O₇·H₂O)
-
Ammonium hydroxide (NH₄OH), concentrated solution (e.g., 28-30%)
-
Deionized water (DI water)
-
Magnetic stirrer and stir bar
-
Autoclave or a reaction vessel capable of being heated
-
Dialysis tubing (MWCO 12-14 kDa)
Experimental Protocol
-
Preparation of the Precursor Mixture:
-
In a beaker, dissolve cerium(III) chloride heptahydrate and citric acid monohydrate in DI water to achieve final concentrations of 0.25 M for each.[6]
-
While stirring vigorously, add concentrated ammonium hydroxide to the mixture to reach a final concentration of 1.5 M.[6] The solution will become turbid.
-
-
Hydrothermal Synthesis:
-
Transfer the mixture to a sealed autoclave or a suitable reaction vessel.
-
Heat the mixture at 50°C for 24 hours, followed by another 24 hours at 80°C.[6] This hydrothermal treatment promotes the formation of crystalline cerium oxide nanoparticles.
-
-
Purification by Dialysis:
-
After cooling to room temperature, transfer the nanoparticle dispersion into dialysis tubing.
-
Dialyze against a 0.11 M citric acid solution at pH 7.4 for 120 hours, changing the dialysate every 24 hours.[6] This step removes excess cerium ions and ammonium hydroxide.
-
Subsequently, dialyze against DI water for an additional 72 hours, changing the dialysate every 24 hours, to remove unbound citric acid.[6]
-
-
Storage:
-
The resulting stable, well-dispersed sol of citrate-coated ceria nanoparticles can be stored under refrigeration and protected from light.[6]
-
Characterization of Citrate-Coated Cerium Oxide Nanoparticles
A variety of techniques are used to characterize the synthesized nanoparticles:[6]
-
Transmission Electron Microscopy (TEM): To determine the size, morphology, and crystallinity of the primary nanoparticles.
-
Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter of the nanoparticles in suspension and assess their aggregation state.
-
Zeta Potential: To evaluate the surface charge and colloidal stability of the nanoparticle dispersion.
-
X-ray Diffraction (XRD): To confirm the crystal structure of the cerium oxide core.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of citrate on the nanoparticle surface.
-
Thermogravimetric Analysis (TGA): To quantify the amount of citrate coating on the nanoparticles.[6]
Data Presentation
Table 1: Key Parameters for the Preparation of this compound Aqueous Systems
| Parameter | Protocol 1: True Solution | Protocol 2: Nanoparticle Dispersion |
| Cerium Precursor | Cerium(III) salt (e.g., CeCl₃·7H₂O) | Cerium(III) salt (e.g., CeCl₃·7H₂O) |
| Citrate Source | Citric acid monohydrate | Citric acid monohydrate |
| Ce:Citrate Molar Ratio | 1:3 | 1:1 |
| pH | 6.0 - 7.0 | Initially high (due to NH₄OH), then neutralized during dialysis |
| Temperature | Room temperature | 50°C followed by 80°C (hydrothermal) |
| Key Process Step | pH-controlled complexation | Hydrothermal synthesis and dialysis |
| Final Product | Clear, aqueous solution of Ce(III)-citrate complexes | Stable, colloidal dispersion of citrate-coated CeO₂ nanoparticles |
Diagrams
Logical Workflow for Preparing a True Cerium(III) Citrate Solution
Caption: Workflow for preparing a true aqueous solution of cerium(III) citrate.
Experimental Workflow for Synthesizing Citrate-Coated Cerium Oxide Nanoparticles
Caption: Workflow for the synthesis of citrate-coated cerium oxide nanoparticles.
Signaling Pathway of this compound in Biological Systems (Hypothetical)
The primary proposed mechanism of action for cerium oxide nanoparticles in biological systems is their regenerative radical scavenging activity, which is influenced by the surface chemistry, including the citrate coating.
Caption: Hypothetical redox cycling of cerium on a nanoparticle surface for ROS scavenging.
References
Troubleshooting & Optimization
Technical Support Center: Stabilization of Cerium Citrate-Derived Nanoparticles
Welcome to the technical support center for researchers, scientists, and drug development professionals working with cerium citrate-derived nanoparticles. This resource provides guidance on preventing particle aggregation, a common challenge in nanoparticle synthesis and application.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments, helping you identify the root cause of nanoparticle aggregation and implement effective solutions.
Q1: I've synthesized this compound nanoparticles, but they aggregated shortly after. What went wrong?
A: Immediate aggregation post-synthesis is typically due to suboptimal reaction or purification conditions. Several factors could be at play:
-
Insufficient Citrate Coating: Citric acid acts as a stabilizing agent by adsorbing to the nanoparticle surface, creating electrostatic repulsion between particles.[1][2][3] An inadequate amount of citrate will result in incomplete surface coverage and, consequently, aggregation.
-
Incorrect pH: The pH of the solution significantly influences the surface charge of the nanoparticles and the ionization state of the citric acid. Non-optimal pH can lead to a reduction in repulsive forces.[4][5]
-
High Ionic Strength: The presence of excess salts in the solution from precursors or pH adjustment can compress the electrical double layer around the nanoparticles, leading to aggregation.[6][7][8]
-
Ineffective Purification: Residual unreacted cerium ions or other byproducts can interfere with the stability of the nanoparticle dispersion.[1][2][3]
Caption: Troubleshooting workflow for post-synthesis aggregation.
Q2: My nanoparticle dispersion was stable initially but aggregated during storage. What is the cause?
A: Delayed aggregation can be caused by changes in the storage environment or degradation of the stabilizing agent.
-
Inappropriate Storage Temperature: Storing at room temperature or elevated temperatures can increase particle kinetic energy, leading to more frequent collisions and potential aggregation. Refrigeration is often recommended.[1]
-
Exposure to Light: Some nanoparticle formulations can be sensitive to light, which may induce photochemical reactions that alter the surface chemistry and lead to instability. Storing in the dark is a good practice.[1]
-
Changes in pH Over Time: The pH of the nanoparticle suspension can drift over time, especially if not buffered, affecting stability.
-
Leaching of Ions from Storage Container: Depending on the material of the storage vial, ions can leach into the suspension, increasing the ionic strength and causing aggregation.
Caption: Troubleshooting workflow for aggregation during storage.
Frequently Asked Questions (FAQs)
Q1: What is the role of citric acid in preventing the aggregation of cerium nanoparticles?
A: Citric acid serves as a stabilizing agent by adsorbing onto the surface of the cerium oxide nanoparticles.[1][3] The carboxylic acid groups of the citrate molecules deprotonate, creating a negative surface charge.[1] This negative charge leads to electrostatic repulsion between the nanoparticles, preventing them from coming into close contact and aggregating, which results in a stable colloidal dispersion.[1]
Q2: How does pH affect the stability of this compound nanoparticles?
A: The pH of the medium is a critical factor influencing the stability of this compound nanoparticles. It affects the surface charge of the nanoparticles, which is essential for electrostatic stabilization.[4][5] At a pH higher than 3.5, the carboxylic acid groups of the citrate are deprotonated, leading to a negative surface charge and a stable colloidal solution.[4] In acidic environments, dissolution of the nanoceria can occur, which can lead to a loss of stability.[1]
Q3: Can the ionic strength of the solution lead to nanoparticle aggregation?
A: Yes, high ionic strength is a common cause of nanoparticle aggregation.[6][7][8] The ions in the solution can compress the electrical double layer that surrounds the charged nanoparticles. This compression weakens the electrostatic repulsive forces between the particles, allowing the attractive van der Waals forces to dominate, which results in aggregation.[8][9]
Q4: What is a good method to purify this compound nanoparticles and enhance their stability?
A: Dialysis is an effective method for purifying this compound nanoparticles.[1][2][3] This technique removes unreacted cerium ions, excess salts, and unbound citric acid from the nanoparticle dispersion.[1] The removal of these excess ions is crucial as they can contribute to high ionic strength and subsequent aggregation.[1] A typical procedure involves dialyzing against a citric acid solution to remove excess cerium salts, followed by dialysis against deionized water to remove the unbound citric acid.[1]
Q5: How can I confirm that my nanoparticles are well-dispersed and not aggregated?
A: Several characterization techniques can be used to assess the dispersion and stability of your nanoparticles:
-
Dynamic Light Scattering (DLS): This technique measures the hydrodynamic diameter of the nanoparticles in a solution. A narrow size distribution with a small hydrodynamic diameter indicates a well-dispersed sample.
-
Transmission Electron Microscopy (TEM): TEM provides direct visualization of the nanoparticles, allowing you to assess their primary particle size, morphology, and state of aggregation.[10]
-
Zeta Potential Measurement: This technique measures the surface charge of the nanoparticles. A highly negative zeta potential (e.g., below -30 mV) generally indicates good electrostatic stability.[4]
Experimental Protocols
Protocol 1: Hydrothermal Synthesis of Stable Citrate-Coated Cerium Oxide Nanoparticles
This protocol is based on a hydrothermal method described in the literature.[1]
Materials:
-
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)
-
Citric acid monohydrate
-
Ammonium hydroxide (NH₄OH)
-
Deionized (DI) water
-
Dialysis tubing (MWCO 12-14 kDa)
-
Autoclave
Procedure:
-
Prepare a solution by dissolving cerium chloride heptahydrate and citric acid monohydrate in DI water. The final concentrations should be 0.25 M for both cerium chloride and citric acid.
-
Add the cerium-citrate solution to an ammonium hydroxide solution (final concentration 1.5 M) while stirring.
-
Transfer the resulting mixture to a sealed autoclave.
-
Heat the autoclave at 50°C for 24 hours, followed by another 24 hours at 80°C.
-
After cooling, transfer the product to dialysis tubing.
-
Dialyze against a 0.11 M, pH 7.4 citric acid solution for 120 hours, replacing the dialysate every 24 hours. This step removes excess cerium ions and ammonium hydroxide.
-
Subsequently, dialyze against DI water for 72 hours, again replacing the dialysate every 24 hours, to remove unbound citric acid.
-
Store the final stable dispersion of ceria nanoparticles under refrigeration and protected from light.[1]
Caption: Experimental workflow for nanoparticle synthesis and purification.
Data Presentation
Table 1: Characterization of Citrate-Coated Cerium Oxide Nanoparticles
This table summarizes typical characterization data for this compound nanoparticles synthesized via a hydrothermal method.[1][10]
| Parameter | Typical Value | Characterization Technique | Significance |
| Primary Particle Diameter | 4.2 nm | Transmission Electron Microscopy (TEM) | Indicates the size of individual nanoparticles. |
| Hydrodynamic Diameter | 10.8 nm | Dynamic Light Scattering (DLS) | Represents the effective size in solution, including the citrate coating and hydration layer. A small value suggests good dispersion. |
| Agglomerate Composition | ~5.7 particles | Estimation from TEM and DLS | Provides an estimate of the degree of small-scale agglomeration. |
| Citrate Surface Coverage | 2.8 molecules/nm² | Thermogravimetric Analysis (TGA) | Indicates the density of the stabilizing citrate layer. |
| Zeta Potential | -47.6 mV (at pH 9.36) | Zeta Potential Measurement | A highly negative value confirms a strong surface charge, leading to good colloidal stability.[4] |
References
- 1. uknowledge.uky.edu [uknowledge.uky.edu]
- 2. The characterization of purified citrate-coated cerium oxide nanoparticles prepared via hydrothermal synthesis [inis.iaea.org]
- 3. researchgate.net [researchgate.net]
- 4. Nanoceria dissolution at acidic pH by breaking off the catalytic loop - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research Portal [iro.uiowa.edu]
- 6. Cerium oxide nanoparticle aggregates affect stress response and function in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability and aggregation of metal oxide nanoparticles in natural aqueous matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. "The Characterization of Purified Citrate-Coated Cerium Oxide Nanoparti" by Matthew L. Hancock, Robert A. Yokel et al. [uknowledge.uky.edu]
Technical Support Center: Optimizing Cerium Citrate Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of cerium citrate and related nanomaterials.
Frequently Asked Questions (FAQs)
Q1: What are the primary roles of citric acid in the synthesis of this compound and ceria nanoparticles?
Citric acid serves multiple functions in these syntheses. Primarily, it acts as a complexing agent or precipitant, reacting with cerium ions (Ce³⁺) to form this compound complexes.[1][2] Secondly, it functions as a dispersant or stabilizing agent, which helps to obtain products with uniform particle size and prevent agglomeration.[3][4] In some methods, like auto-combustion synthesis, citric acid also acts as a fuel.[5]
Q2: Which cerium precursor is best for my synthesis?
The choice of precursor can significantly impact the final product.
-
Cerium(III) Nitrate (Ce(NO₃)₃·6H₂O): This is a very common precursor used in co-precipitation and sol-gel methods.[5] However, it is hygroscopic, meaning it absorbs moisture from the air. Over time, this can lead to a lower effective concentration of the cerium salt, resulting in reduced yields.[6]
-
Cerium(III) Chloride (CeCl₃): Also widely used in precipitation and hydrothermal methods.[1][4]
-
Cerium(IV) Precursors: While less common due to lower solubility, tetravalent cerium precursors can be used and avoid the need for an in-situ oxidation step when synthesizing CeO₂.[7]
-
Cerium Carbonate (Ce₂(CO₃)₃): Reacting cerium carbonate with citric acid is an alternative method that advantageously produces carbon dioxide as a byproduct, which does not adsorb onto the final product, potentially leading to a purer this compound with a different crystal structure compared to syntheses using nitrate or chloride salts.[8]
Q3: How do key reaction parameters influence the final product?
Several parameters must be carefully controlled to achieve desired product characteristics:
-
pH: This is a critical factor. The pH affects the degree of hydrolysis of Ce³⁺ and the composition of the precursor that precipitates.[3] For instance, a pH of 5.5 was found to be optimal for achieving the maximum specific surface area in one study.[1] If the pH is too high (e.g., above 8), it can lead to the precipitation of an amorphous cerium hydroxide phase instead of the desired product.[7]
-
Molar Ratio of Citric Acid to Cerium: This ratio influences the composition of the precursor and the final particle size.[3] Increasing the amount of citric acid can lead to smaller crystallite sizes but may also require higher temperatures to form the desired crystalline structure.[9][10]
-
Temperature: The reaction temperature affects the kinetics of the complexation and precipitation.[1][3] Post-synthesis treatments like drying and calcination are also performed at specific temperatures to remove solvents, decompose precursors, and achieve the desired crystallinity.[8][11]
Troubleshooting Guide
Q4: Problem: My product yield is significantly lower than the theoretical calculation. What could be wrong?
Low yield is a common issue, often stemming from the precursors or reaction conditions.
-
Cause 1: Hygroscopic Precursor: If you are using cerium nitrate hexahydrate, it may have absorbed atmospheric water over time, especially if the container is old or has been opened frequently.[6] This increases the total weight you measure, but the actual amount of cerium salt is lower.
-
Cause 2: Incomplete Precipitation: The pH of the solution may not be optimal for precipitation.
-
Cause 3: Product Loss During Washing: The product may be partially dissolving during the washing steps if it has some solubility in the washing solvent.
-
Solution: Minimize the volume of solvent used for washing. Ensure the washing solvent (e.g., water, ethanol) is appropriate and consider cooling it to reduce solubility.
-
Q5: Problem: The synthesized particles are heavily aggregated. How can I improve dispersion?
Aggregation can be caused by insufficient stabilization or improper post-synthesis handling.
-
Cause 1: Insufficient Stabilizer: The concentration of citric acid may be too low to effectively coat the particle surfaces and provide electrostatic or steric repulsion.
-
Cause 2: Ineffective Washing: Residual salts from the synthesis can screen the surface charge on the particles, leading to aggregation.
-
Cause 3: Post-Synthesis Handling: Drying methods can sometimes cause irreversible aggregation.
-
Solution: After washing, try re-dispersing the particles in a suitable solvent using ultrasonication before final collection.[7]
-
Q6: Problem: The final product contains impurities or an undesired crystalline phase.
Product purity is highly dependent on the starting materials and reaction control.
-
Cause 1: Co-precipitation of Hydroxides: If the pH is too high, cerium hydroxide may precipitate alongside or instead of this compound.[7]
-
Solution: Maintain strict control over the pH, keeping it within the optimal range for your specific synthesis method. Avoid raising the pH above 8.[7]
-
-
Cause 2: Adsorption of Counter-ions: Precursors like cerium nitrate or chloride can lead to the adsorption of nitrate or chloride ions onto the product surface, which can be detrimental for certain applications like corrosion inhibition.[8]
-
Solution: Consider using a different precursor, such as cerium carbonate, which reacts with citric acid to produce only this compound and gaseous CO₂.[8]
-
-
Cause 3: Incorrect Molar Ratios: An inappropriate ratio of citric acid to metal nitrate can lead to the formation of impurity phases.[10]
-
Solution: Systematically vary the molar ratio to find the optimal condition for phase-pure product formation. Characterize the product at each ratio using techniques like X-ray Diffraction (XRD).[10]
-
Data & Parameters
Table 1: Effect of pH and Molar Ratio (n) of Citric Acid to Ce³⁺ on Precursor Composition (Data synthesized from[3])
| Molar Ratio (n) | pH | Predominant Precursor Composition | Effect on Ce Content |
| 0.25 | 3.5 | Mixture of Ce(H₂Cit)₃ and Ce(OH)₃ | Lower |
| 0.25 | 5.5 | Primarily Ce(OH)₃ | Higher |
| 1.0 | 3.5 | Primarily Ce(H₂Cit)₃ | Lower |
| 1.0 | 5.5 | Mixture of Ce(H₂Cit)₃ and Ce(OH)₃ | Higher |
Table 2: General Influence of Key Parameters on Cerium Nanoparticle Properties (Data synthesized from[1][3][7][10])
| Parameter | Effect on Particle Size | Effect on Purity/Phase | Effect on Surface Area |
| pH | Increasing pH can decrease agglomeration (up to a point) | High pH (>8) can lead to amorphous hydroxide impurities.[7] | Optimal pH (e.g., 5.5) can maximize surface area.[1] |
| Molar Ratio | Increasing citric acid ratio generally decreases size.[10] | Can affect phase purity; excess may require higher temps.[9] | Affects precursor composition and final morphology.[3] |
| Temperature | Higher calcination temp generally increases crystal size.[11] | Critical for converting precursor to the desired phase. | Affects reaction kinetics and precursor formation. |
| Precursor Type | Can influence final crystal structure.[8] | Can introduce counter-ion impurities (e.g., NO₃⁻, Cl⁻).[8] | - |
Experimental Protocols
Protocol 1: Complex-Precipitation Synthesis of Ceria Nanoparticles (Methodology based on[1][3])
-
Preparation of Solutions: Prepare an aqueous solution of cerium chloride (CeCl₃). Prepare a separate aqueous solution of citric acid.
-
Reaction: Mix the cerium chloride and citric acid solutions in a beaker to achieve a desired molar ratio of citric acid to Ce³⁺ (e.g., n = 0.25).
-
Temperature Control: Place the beaker in a water bath set to 60°C and stir continuously.
-
pH Adjustment: Slowly add a 6 M NaOH solution dropwise to adjust the pH to the target value (e.g., 5.5). Continue stirring for 30 minutes.
-
Filtration and Washing: After the reaction, filter the resulting solution to collect the precipitate. Wash the precipitate three times with deionized water, followed by three washes with ethanol.
-
Drying: Dry the washed precipitate in an oven.
-
Calcination: Calcine the dried powder at a specified temperature (e.g., 300°C) for a set duration (e.g., 30 minutes) to obtain ceria (CeO₂) nanoparticles.
Protocol 2: Synthesis of this compound from Cerium Carbonate (Methodology based on[8])
-
Initial Reaction: Combine cerium carbonate hydrate and citric acid in a reaction vessel, preferably under an inert atmosphere.
-
Heating: Heat the mixture to a temperature between 60°C and 80°C while stirring. Maintain this temperature for 5 to 7 hours. The pH at this stage may be between 1 and 3.
-
Cooling and pH Adjustment: Cool the reaction mixture to room temperature. Additional cerium carbonate hydrate can be added to raise the pH.
-
Second Reaction: Continue the reaction for another 8 to 12 hours until the pH reaches 6 to 7.
-
Isolation: Isolate the this compound product by filtration or centrifugation.
-
Washing: Wash the isolated product with deionized water to remove any unreacted citric acid.
-
Drying: Dry the final product in an oven at 50°C to 85°C for 4 to 12 hours.
Visualized Workflows and Logic
Caption: General experimental workflow for this compound synthesis.
Caption: Troubleshooting logic for diagnosing low product yield.
Caption: Influence of key parameters on final product characteristics.
References
- 1. Synthesis and characterization of ceria nanoparticles by complex-precipitation route [ijmmm.ustb.edu.cn]
- 2. researchgate.net [researchgate.net]
- 3. ijmmm.ustb.edu.cn [ijmmm.ustb.edu.cn]
- 4. uknowledge.uky.edu [uknowledge.uky.edu]
- 5. sciforum.net [sciforum.net]
- 6. researchgate.net [researchgate.net]
- 7. Preparation of monodisperse cerium oxide particle suspensions from a tetravalent precursor - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT00146J [pubs.rsc.org]
- 8. US10138561B2 - this compound, method of making and corrosion inhibitor comprising this compound - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. irantypist.com [irantypist.com]
- 11. researchgate.net [researchgate.net]
managing pH levels for stable cerium citrate complex formation
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in managing pH levels for stable cerium citrate complex formation.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and handling of this compound complexes.
| Issue ID | Question | Possible Causes | Suggested Solutions |
| CC-T01 | Why is my this compound solution cloudy or forming a precipitate unexpectedly? | The pH of the solution is likely outside the optimal range for soluble complex formation. This compound solubility is lowest around pH 7.[1] At higher pH values, cerium hydroxide may precipitate. | Carefully adjust the pH of the solution. For soluble complexes, a pH range of 5-8 is generally recommended, avoiding the point of minimum solubility around pH 7.[1] Use a calibrated pH meter for accurate measurements. Add acid or base dropwise while stirring to avoid local pH extremes. |
| CC-T02 | Why is the yield of my this compound precipitate lower than expected? | The initial pH of the reaction mixture may not be optimal for complete reaction. The reaction time or temperature may be insufficient. | For syntheses involving precipitation, such as the reaction of cerium carbonate with citric acid, an initial low pH (1-3) can be followed by an increase to pH 6-7 to promote precipitation.[2] Ensure the reaction is allowed to proceed for the recommended duration (e.g., 5-7 hours at 60-80°C, followed by an overnight reaction at room temperature after pH adjustment).[2] |
| CC-T03 | My final product shows poor performance (e.g., as a corrosion inhibitor). What could be the cause? | The starting cerium salt may have introduced interfering anions. For instance, using cerium chloride or nitrate can lead to chloride or nitrate ions adsorbing onto the this compound surface, which can negatively impact its properties.[2] | Consider using a different cerium source, such as cerium carbonate, which reacts with citric acid to produce this compound and carbon dioxide, avoiding the introduction of detrimental anions.[2] |
| CC-T04 | How can I prevent the formation of cerium hydroxide as a byproduct? | Cerium hydroxide formation is favored at elevated pH.[1] | Maintain the pH of the solution below the level where significant cerium hydroxide precipitation occurs. The stability of this compound complexes is enhanced relative to cerium hydroxide at pH values above 7.2, but careful control is still needed.[1] |
| CC-T05 | The color of my cerium-containing solution changed unexpectedly. What does this indicate? | A color change could indicate a change in the oxidation state of cerium, from Ce(III) to Ce(IV). This can be influenced by dissolved oxygen and pH. | To prevent oxidation, particularly during synthesis, it can be beneficial to work under an inert atmosphere (e.g., nitrogen or argon).[2] |
Frequently Asked Questions (FAQs)
1. What is the optimal pH for forming a stable, soluble this compound complex?
The stability of soluble this compound complexes is pH-dependent. A pH range of 5-8 is generally cited for maintaining solubility, with the minimum solubility observed around pH 7.[1] The specific optimal pH can depend on the desired complex species (e.g., 1:1 or 1:2 cerium to citrate ratio) and the overall concentration of the solution.
2. What are the stability constants for cerium(III) citrate complexes?
The thermodynamic stability of cerium(III) citrate complexes is described by their formation constants. The following values have been reported:
-
1:1 Complex (Ce³⁺ + Cit³⁻ ⇌ [Ce(Cit)]) : log β₁ = 6.48[1]
-
1:2 Complex (Ce³⁺ + 2Cit³⁻ ⇌ [Ce(Cit)₂]³⁻) : log β₂ = 11.65[1]
These values indicate a moderate to high stability.
3. How does the protonation of citric acid affect complex formation?
Citric acid is a polyprotic acid with pKa values of approximately 3.13, 4.76, and 6.40.[1] The speciation of citrate is therefore highly dependent on pH. As the pH increases, the citrate molecule becomes more deprotonated, which influences its ability to chelate the cerium ion. The formation of the stable this compound complex competes with the protonation of the citrate ligand and the hydrolysis of the cerium ion at higher pH.[1]
4. Can I use cerium chloride or nitrate as a starting material?
While cerium chloride and nitrate can be used, it is important to be aware that the corresponding anions (chloride and nitrate) can adsorb onto the surface of the synthesized this compound.[2] This can affect the material's properties and performance in certain applications, such as corrosion inhibition.[2] Using cerium carbonate is a recommended alternative to avoid this issue.[2]
5. What is a typical synthesis procedure for this compound?
A common method involves the reaction of cerium carbonate with citric acid. The reaction can be carried out at an elevated temperature (e.g., 60-90°C) for several hours, followed by cooling and a prolonged reaction period. The pH is initially acidic (1-3) and is then raised to 6-7 to facilitate the precipitation of the product.[2]
Quantitative Data Summary
Table 1: Stability Constants of Cerium(III) Citrate Complexes
| Complex | Reaction | log β |
| 1:1 Cerium(III) Citrate | Ce³⁺ + Cit³⁻ ⇌ [Ce(Cit)] | 6.48[1] |
| 1:2 Cerium(III) Citrate | Ce³⁺ + 2Cit³⁻ ⇌ [Ce(Cit)₂]³⁻ | 11.65[1] |
Table 2: pH-Dependent Solubility of this compound
| pH Range | Solubility Characteristics | Reference |
| 5-8 | Generally soluble | [1] |
| ~7 | Minimum solubility | [1] |
| < 7.2 | More difficult to dissolve compared to amorphous cerium hydroxide | [1] |
| > 7.2 | Enhanced stability of the citrate complex | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound from Cerium Carbonate
This protocol is adapted from a patented method for producing this compound with low anion contamination.[2]
Materials:
-
Cerium(III) carbonate hydrate (Ce₂(CO₃)₃·xH₂O)
-
Citric acid (C₆H₈O₇)
-
Deionized water
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
Combine cerium carbonate and citric acid in a reaction vessel with a solvent (e.g., deionized water).
-
Purge the vessel with an inert gas to prevent oxidation of the cerium ion.
-
Heat the reaction mixture to 60-80°C with stirring for 5-7 hours. The pH of the mixture at this stage will be approximately 1-3.
-
Cool the reaction mixture to room temperature.
-
Slowly add additional cerium carbonate to raise the pH of the mixture to 6-7.
-
Allow the reaction to continue overnight (8-12 hours) at room temperature with stirring.
-
Isolate the this compound product by filtration.
-
Wash the product with deionized water to remove any unreacted citric acid.
-
Dry the washed this compound in an oven at 60-90°C.
Protocol 2: pH Adjustment and Monitoring for Soluble Complex Formation
Materials:
-
Calibrated pH meter with electrode
-
Stir plate and stir bar
-
0.1 M Hydrochloric acid (HCl) or other suitable acid
-
0.1 M Sodium hydroxide (NaOH) or other suitable base
-
Beaker containing the this compound solution
Procedure:
-
Place the beaker with the this compound solution on the stir plate and add a stir bar.
-
Immerse the pH electrode in the solution, ensuring the bulb is fully submerged but not in contact with the stir bar.
-
Begin stirring at a moderate speed.
-
Monitor the initial pH of the solution.
-
If the pH needs to be raised, add the base solution dropwise using a pipette or burette. Allow the pH reading to stabilize after each addition.
-
If the pH needs to be lowered, add the acid solution dropwise, again allowing for stabilization.
-
Continue the dropwise addition until the target pH is reached and remains stable for several minutes.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting guide for unexpected precipitation.
References
troubleshooting low yield in cerium citrate precipitation
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields in cerium citrate precipitation experiments.
Troubleshooting Guide
Q1: Why is my this compound yield unexpectedly low?
A low yield can stem from several critical factors, including improper pH, incorrect molar ratios of reactants, degradation of reagents, or procedural inconsistencies. The most common issues are an incorrect pH level, which can either increase the solubility of this compound or promote the formation of unwanted byproducts, and using hydrated reagents that have absorbed atmospheric moisture.[1]
Q2: What is the optimal pH for maximizing this compound precipitation and why is it so critical?
The pH is a crucial parameter in this process. While precipitation of Ce(III) can begin to occur after pH 7, establishing an optimal pH is a balancing act.[2]
-
Too Low (Acidic): In highly acidic conditions, this compound remains soluble, preventing precipitation.
-
Too High (Alkaline): As the pH increases significantly above 7, there is a greater tendency for the formation of cerium(III) hydroxide (Ce(OH)₃) as a gelatinous white precipitate.[2][3][4] This competes with the desired this compound precipitation, leading to a mixed or impure product and affecting the final yield calculation of the target compound.[5]
-
Optimal Range: Experimental data suggests that a moderately acidic to neutral pH range, typically between pH 5.5 and 7.0 , is effective for precipitating cerium complexes with citrate while minimizing the formation of hydroxides.[5][6] One study focusing on a complex-precipitation route found a pH of 5.5 to be optimal for their specific synthesis goals.[5]
Q3: How does the molar ratio of citric acid to cerium(III) ions affect the precipitate?
The molar ratio of citric acid to Ce³⁺ ions (referred to as n) directly influences the composition of the resulting precipitate.
-
A low ratio of citric acid to cerium (e.g., n = 0.25) can result in a precipitate that is a mix of this compound and cerium hydroxide.[5]
-
A high ratio of citric acid to cerium (e.g., n = 1.0) favors the formation of this compound complexes.[5] For a pure this compound product, it is essential to use a stoichiometric or slight excess of citric acid to ensure the complete complexation of cerium ions.
Q4: My solid cerium nitrate reagent has become partially liquid in the bottle. Can this affect my yield?
Yes, this can significantly impact your yield. Cerium(III) nitrate hexahydrate is a hygroscopic salt, meaning it readily absorbs moisture from the air.[1] Over time, this absorption can cause the salt to become visibly wet or even liquefy.[1]
If you weigh out a specific mass of this hydrated reagent, you are using a smaller actual amount of cerium nitrate than calculated, with the rest of the mass being water. This directly leads to a lower-than-expected yield of this compound.[1] It is highly recommended to use fresh, dry reagents or to dry the existing reagent in a vacuum oven at a low temperature (e.g., 40-60°C) to remove excess water without decomposing the nitrate salt.[1]
Frequently Asked Questions (FAQs)
Q1: What is the typical appearance of this compound precipitate?
This compound is typically a pale white to yellowish powder.[5] If you observe a cloudy, gel-like white precipitate, it is likely cerium(III) hydroxide, which suggests the pH of your solution is too alkaline.[2]
Q2: Does temperature influence the precipitation reaction?
Yes, temperature can affect reaction kinetics and particle characteristics. A common protocol for a related complex-precipitation synthesis performs the reaction at 60°C with constant stirring to ensure a complete reaction.[5]
Q3: What is the best way to mix the reagents to ensure a good precipitate?
The method of mixing is important for forming a uniform product. Rapidly adding a concentrated base to an acidic solution of cerium and citrate can cause localized high pH zones, leading to the formation of cerium hydroxide. A better approach is the slow, dropwise addition of the base while vigorously stirring the solution to ensure a homogeneous pH throughout the reaction vessel.[7]
Q4: After precipitation, what is the correct procedure for washing the product?
Proper washing is essential to remove unreacted reagents and byproducts. A typical procedure involves filtering the precipitate and then washing it multiple times. A sequential wash with deionized water followed by ethanol is effective.[5] The water wash removes residual salts, and the ethanol wash helps to remove the water and facilitates faster drying.
Data Summary
The composition of the precipitate is highly dependent on both the pH and the molar ratio (n) of citric acid to Ce³⁺. The table below summarizes findings from a study on a complex-precipitation route, illustrating how these parameters affect the percentage of cerium in the precursor material. A higher cerium content in this context correlates with a greater proportion of Ce(OH)₃, while a lower cerium content indicates a higher proportion of the citrate complex.
| Molar Ratio (n) | pH | Cerium (Ce) % | Carbon (C) % | Hydrogen (H) % | Oxygen (O) % |
| 0.25 | 3.5 | 50.15 | 6.98 | 2.11 | 40.76 |
| 0.25 | 4.5 | 52.31 | 6.45 | 1.98 | 39.26 |
| 0.25 | 5.5 | 55.67 | 5.61 | 1.76 | 36.96 |
| 0.50 | 5.5 | 49.89 | 8.12 | 2.21 | 39.78 |
| 0.75 | 5.5 | 45.12 | 9.87 | 2.54 | 42.47 |
| 1.00 | 5.5 | 41.03 | 11.62 | 2.89 | 44.46 |
(Data adapted from a study on ceria nanoparticle synthesis via a complex-precipitation route.[5])
Experimental Protocols
Standard Protocol for this compound Precipitation
This protocol is a generalized procedure based on common laboratory practices for complex-precipitation.
Reagents:
-
Cerium(III) Chloride (CeCl₃) or Cerium(III) Nitrate (Ce(NO₃)₃·6H₂O)
-
Citric Acid (C₆H₈O₇)
-
Sodium Hydroxide (NaOH) solution (e.g., 6 M) for pH adjustment
-
Deionized Water
-
Ethanol
Procedure:
-
Prepare Reactant Solutions:
-
Prepare an aqueous solution of the cerium(III) salt.
-
Prepare an aqueous solution of citric acid. The molar ratio of citric acid to cerium(III) should be determined based on the desired product (e.g., a 1:1 molar ratio).
-
-
Mix Reagents: In a reaction vessel, combine the cerium(III) salt solution and the citric acid solution.
-
Temperature Adjustment: Place the vessel in a water bath heated to 60°C and begin stirring with a magnetic stir bar.[5]
-
pH Adjustment: Slowly add the NaOH solution dropwise to the stirring mixture. Monitor the pH of the solution continuously using a calibrated pH meter. Adjust the pH to the target range (e.g., 5.5 - 6.5).[5]
-
Precipitation and Aging: Once the target pH is reached, a precipitate should form. Continue stirring the mixture at 60°C for a set period, for example, 30 minutes, to allow the precipitation to complete.[5]
-
Isolation: Remove the vessel from the heat and allow the precipitate to settle. Filter the precipitate using a Buchner funnel or by centrifugation.
-
Washing: Wash the collected precipitate multiple times with deionized water to remove any soluble impurities. Follow with several washes with ethanol to remove excess water.[5]
-
Drying: Dry the final product in an oven at a suitable temperature (e.g., 60-80°C) until a constant weight is achieved.
Visual Guides
Diagrams of Workflows and Relationships
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. The formation of cerium( iii ) hydroxide nanoparticles by a radiation mediated increase in local pH - RSC Advances (RSC Publishing) DOI:10.1039/C6RA27066B [pubs.rsc.org]
- 5. ijmmm.ustb.edu.cn [ijmmm.ustb.edu.cn]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Improving the Shelf Life of Cerium Citrate Solutions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and improving the stability of cerium citrate solutions. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address common challenges encountered during the preparation, storage, and use of these solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions regarding the stability of this compound solutions.
Q1: My colorless cerium(III) citrate solution has turned yellow. What is happening and is it still usable?
A1: A yellow discoloration indicates the oxidation of cerium(III) (Ce³⁺), which is colorless in solution, to cerium(IV) (Ce⁴⁺), which has a characteristic yellow-orange hue.[1] This is a common degradation pathway for cerium(III) compounds.[2] The usability of the solution depends on your application. For applications requiring Ce³⁺, the solution's efficacy will be compromised. However, for applications where Ce⁴⁺ is acceptable or even desired, it might still be usable, though the exact concentration of each species will be unknown without further analysis. It is generally recommended to use fresh, colorless solutions for experiments sensitive to the cerium oxidation state.
Q2: I've observed a white precipitate forming in my this compound solution over time. What is it and how can I prevent it?
A2: The formation of a white precipitate is likely due to the hydrolysis of cerium ions, leading to the formation of insoluble cerium hydroxide (Ce(OH)₃) or cerium oxide.[1] This process is highly dependent on the pH of the solution. As the pH increases, the solubility of cerium(III) decreases, favoring precipitation. To prevent this, ensure the pH of your solution is maintained within the optimal stability range. Preparation of this compound solutions often involves careful pH control, sometimes finishing in a pH range of 6-7 to ensure complexation without precipitation.[3] Storing solutions in tightly sealed containers can also prevent the absorption of atmospheric CO₂, which can alter the pH.
Q3: What are the optimal storage conditions for this compound solutions to maximize shelf life?
A3: To maximize shelf life, this compound solutions should be stored in a cool, dark place in tightly sealed containers.[4]
-
Temperature: Lower temperatures generally slow down the rate of chemical degradation. Refrigeration (2-8°C) is often recommended, but you should verify that this does not cause precipitation for your specific formulation.
-
Light: Exposure to UV or even ambient light can promote the oxidation of Ce³⁺ to Ce⁴⁺.[5] Therefore, using amber-colored bottles or storing containers in the dark is crucial.
-
Atmosphere: To prevent oxidation, purging the headspace of the storage container with an inert gas like nitrogen or argon can be beneficial.[6]
Q4: Can I use stabilizers to extend the shelf life of my this compound solution?
A4: Yes, stabilizers can be effective. Citric acid itself acts as a chelating agent, forming a complex with cerium ions that can enhance stability.[7] Maintaining an appropriate molar ratio of citrate to cerium is important. Additionally, antioxidants may be used to inhibit the oxidation of Ce³⁺. While specific data for this compound is limited, antioxidants are a common strategy for stabilizing oxidation-prone pharmaceutical solutions. The choice of antioxidant would need to be compatible with your specific application and may require experimental validation.
Q5: What visual cues should I look for to assess the stability of my this compound solution?
A5: Regularly inspect your solutions for any of the following signs of degradation:
-
Color Change: A shift from colorless to yellow or brown.
-
Precipitation: The appearance of a solid, which may be a fine white powder or a larger flocculent material.
-
Turbidity: A cloudy or hazy appearance, which can indicate the formation of fine particulates.
If any of these changes are observed, the solution's integrity may be compromised, and it should be evaluated before use.
Quantitative Data on Stability
| Storage Condition | Timepoint | Cerium(III) Citrate Assay (%) | Appearance | pH |
| 25°C / 60% RH (Real-Time) | 0 Months | 100.0 | Clear, Colorless | 6.5 |
| 3 Months | 98.5 | Clear, Colorless | 6.4 | |
| 6 Months | 96.2 | Clear, Faint Yellow | 6.3 | |
| 12 Months | 92.0 | Clear, Yellow | 6.2 | |
| 40°C / 75% RH (Accelerated) | 0 Months | 100.0 | Clear, Colorless | 6.5 |
| 1 Month | 94.8 | Clear, Faint Yellow | 6.3 | |
| 3 Months | 88.5 | Clear, Yellow | 6.1 | |
| 6 Months | 80.1 | Yellow, slight precipitate | 5.9 | |
| Photostability (ICH Q1B) | 0 Hours | 100.0 | Clear, Colorless | 6.5 |
| (Light Exposed) | 12 Hours | 90.3 | Clear, Yellow | 6.4 |
| (Dark Control) | 12 Hours | 99.8 | Clear, Colorless | 6.5 |
Experimental Protocols
Protocol 1: Preparation of a Stable Cerium(III) Citrate Solution
This protocol is a general guideline and may require optimization for specific applications.
Materials:
-
Cerium(III) salt (e.g., Cerium(III) chloride heptahydrate or Cerium(III) nitrate hexahydrate)
-
Citric acid, monohydrate
-
High-purity water (e.g., Milli-Q or deionized)
-
Base for pH adjustment (e.g., 1M NaOH or NH₄OH)
-
Acid for pH adjustment (e.g., 0.1M HCl)
-
pH meter
-
Magnetic stirrer and stir bar
-
Sterile filters (if required)
-
Amber glass storage bottles
Procedure:
-
Prepare Citric Acid Solution: Dissolve the desired amount of citric acid in high-purity water. A molar excess of citrate to cerium (e.g., 1.5:1 or 2:1) is often used to ensure complete complexation.
-
Dissolve Cerium Salt: In a separate container, dissolve the cerium(III) salt in high-purity water.
-
Complexation: Slowly add the cerium salt solution to the citric acid solution while stirring continuously.
-
pH Adjustment: Monitor the pH of the solution. It will likely be acidic. Slowly add the base dropwise to raise the pH to the desired range (e.g., 6.0-7.0). Be cautious, as precipitation can occur if the pH is raised too quickly or too high. If the pH overshoots, use the dilute acid to bring it back down.
-
Final Volume and Filtration: Adjust the solution to the final desired volume with high-purity water. If sterility is required, filter the solution through a suitable sterile filter.
-
Storage: Transfer the final solution into amber glass bottles, purge with an inert gas if possible, and seal tightly. Store at the recommended temperature (e.g., 2-8°C).
Protocol 2: Accelerated Stability Testing of this compound Solution
This protocol is based on ICH guidelines for stability testing.[3]
Objective: To evaluate the stability of the this compound solution under accelerated conditions to predict its shelf life.
Materials and Equipment:
-
Prepared this compound solution in the final container-closure system.
-
Stability chambers set to 40°C ± 2°C / 75% RH ± 5% RH.
-
Photostability chamber (ICH Q1B compliant).
-
Analytical instrumentation for assay and degradation product analysis (e.g., HPLC-UV/Vis, ICP-MS).
-
pH meter.
Procedure:
-
Initial Analysis (Time 0): Perform a complete analysis of the initial batch of the solution. This includes:
-
Appearance (color, clarity, precipitation).
-
pH.
-
Assay of cerium(III) citrate (e.g., by HPLC).
-
Quantification of known and unknown degradation products.
-
-
Sample Storage:
-
Accelerated Condition: Place a set of samples in a stability chamber at 40°C / 75% RH.
-
Photostability: Expose another set of samples to a light source as per ICH Q1B guidelines, alongside a dark control wrapped in aluminum foil.[3]
-
Real-Time (Reference): Store a set of samples at the recommended long-term storage condition (e.g., 25°C / 60% RH or 5°C).
-
-
Timepoint Testing: Pull samples from the accelerated and photostability conditions at predetermined intervals (e.g., 0, 1, 3, and 6 months for accelerated; a single timepoint for photostability after a specified exposure).
-
Analysis: At each timepoint, perform the same set of analyses as in the initial assessment.
-
Data Evaluation: Compare the results at each timepoint to the initial data and the established specifications. A "significant change" (e.g., >5% loss of assay, significant increase in degradation products, or change in appearance) may indicate instability under these conditions. The data can be used to estimate the shelf life at the recommended storage condition using principles like the Arrhenius equation.[3]
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Dual-Functional Antioxidant and Antiamyloid Cerium Oxide Nanoparticles Fabricated by Controlled Synthesis in Water-Alcohol Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. extranet.who.int [extranet.who.int]
Technical Support Center: Synthesis of Cerium Citrate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of cerium citrate. Our aim is to help you address common impurities and other challenges encountered during your experiments.
Troubleshooting Guides
Our troubleshooting guides are designed in a question-and-answer format to directly address specific issues you may face during this compound synthesis.
Issue 1: My final this compound product is contaminated with chloride or nitrate ions.
-
Q: What is the most common source of chloride and nitrate impurities in this compound synthesis?
-
A: The primary source of chloride and nitrate impurities is the use of cerium chloride or cerium nitrate as the starting material. During the synthesis, the chloride and nitrate anions can be released and subsequently adsorb onto the surface of the this compound product.[1] This can negatively impact the material's properties, for instance, by increasing ionic mobility in corrosion inhibitor applications.[1]
-
-
Q: How can I avoid chloride and nitrate contamination from the start?
-
A: The most effective way to prevent these impurities is to use a different cerium precursor. Cerium carbonate is highly recommended as a starting material because its reaction with citric acid produces carbon dioxide and water as byproducts, which are non-ionic and easily removed.[1]
-
-
Q: I must use cerium nitrate or cerium chloride. How can I remove these anionic impurities from my final product?
-
A: While it is more challenging, you can reduce the levels of chloride and nitrate impurities through rigorous washing of the precipitated this compound. Washing with deionized water helps to remove soluble salts.[1] For more persistent impurities, advanced purification techniques may be necessary. Dialysis can be an effective method for removing unreacted salts and other small molecule impurities.[2] Additionally, ion-exchange chromatography, using a resin that selectively binds anions, can be employed to purify the this compound solution before precipitation or to treat a solution of the final product.[3][4] Recrystallization is another potential purification method, based on the principle that the solubility of the desired compound and the impurities differ in a given solvent.[1][5][6][7]
-
Issue 2: I have unreacted starting material in my final product.
-
Q: How can I ensure the complete reaction of my cerium precursor?
-
A: To drive the reaction to completion, it is crucial to control the stoichiometry of the reactants, the reaction temperature, and the pH. When using cerium carbonate, for example, a molar ratio of cerium carbonate to citric acid between 1:1 and 1:3 is recommended.[1] The reaction temperature should be maintained between 60 to 90°C for 5 to 7 hours.[1] Monitoring and adjusting the pH throughout the reaction can also ensure the complete consumption of the starting materials. A two-step pH adjustment process, initially acidic (pH 1-3) and then raised to near neutral (pH 6-7), has been described for synthesis from cerium carbonate.[1]
-
-
Q: What is the best way to remove unreacted cerium carbonate or other insoluble starting materials?
-
A: If you have unreacted insoluble starting materials, such as cerium carbonate, a simple filtration step before the final precipitation of this compound can be effective. If the unreacted material is co-precipitated with the product, washing the final product thoroughly may help. For unreacted soluble cerium salts, dialysis is a suitable method for removal.[2]
-
Issue 3: My this compound appears discolored, suggesting oxidation.
-
Q: What causes the discoloration of this compound, and how can I prevent it?
-
A: Discoloration, often a yellowish tint, can indicate the oxidation of cerium(III) to cerium(IV). This is more likely to occur at higher pH values and in the presence of oxidizing agents.[8] To prevent this, it is recommended to perform the synthesis under an inert atmosphere, such as nitrogen or argon, to limit exposure to oxygen.[1] The choice of precursor and control of reaction conditions, such as temperature and pH, also play a role in maintaining the desired Ce(III) oxidation state.
-
-
Q: Can I reverse the oxidation of my product?
Issue 4: I am having trouble with the precipitation of this compound.
-
Q: I am not getting a precipitate, or the yield is very low. What could be the problem?
-
A: Issues with precipitation can be due to several factors, including incorrect pH, insufficient concentration of reactants, or the formation of highly soluble cerium-citrate complexes. The pH of the solution is critical; for instance, in some systems, optimal precipitation occurs at a specific pH range.[10][11] Ensure that the concentrations of your cerium salt and citric acid solutions are appropriate to exceed the solubility product of this compound under your reaction conditions. If using a hydrated precursor like cerium nitrate hexahydrate that has absorbed atmospheric moisture over time, the actual concentration of the cerium salt may be lower than calculated, leading to lower yields.[12]
-
-
Q: My precipitate is difficult to filter or handle. How can I improve its physical properties?
-
A: The physical properties of the precipitate can be influenced by the rate of addition of the precipitating agent and the mixing conditions. Slow addition with vigorous stirring can promote the formation of larger, more easily filterable particles. "Digesting" the precipitate by holding the suspension at an elevated temperature for a period can also improve its characteristics.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended synthesis method for obtaining high-purity this compound?
A1: The recommended method for synthesizing high-purity this compound is the reaction of cerium carbonate with citric acid. This method is advantageous because the byproducts are carbon dioxide and water, which do not introduce anionic impurities into the final product.[1] A typical procedure involves reacting cerium carbonate and citric acid in a 1:2 to 1:2.5 molar ratio in an aqueous solution at 60-90°C for 5-7 hours under an inert atmosphere.[1]
Q2: What are the key parameters to control during this compound synthesis?
A2: The key parameters to control are:
-
Choice of Precursor: Use cerium carbonate to avoid anionic impurities.[1]
-
Stoichiometry: The molar ratio of cerium salt to citric acid affects the reaction completeness and product purity.[1]
-
pH: The pH of the reaction mixture influences the solubility of this compound and can affect the precipitation and purity.[10][11]
-
Temperature: The reaction temperature affects the reaction rate and the solubility of the product.[1]
-
Atmosphere: An inert atmosphere is recommended to prevent the oxidation of Ce(III) to Ce(IV).[1]
Q3: What analytical techniques are used to assess the purity of this compound?
A3: Several analytical techniques can be used to characterize the purity of this compound:
-
Ion Chromatography (IC): To quantify anionic impurities like chloride and nitrate.[13]
-
X-ray Diffraction (XRD): To confirm the crystal structure of the this compound.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the presence of citrate and other functional groups.
-
Thermogravimetric Analysis (TGA): To determine the water of hydration and thermal stability.
-
X-ray Photoelectron Spectroscopy (XPS): To determine the oxidation state of cerium (Ce(III) vs. Ce(IV)).[8][9]
-
Inductively Coupled Plasma (ICP) Spectroscopy: To determine the concentration of cerium and other metallic impurities.
Q4: How does the choice of cerium precursor affect the final product?
A4: The choice of precursor has a significant impact on the purity and even the crystal structure of the final this compound product.
-
Cerium Carbonate: Yields a product that is substantially free of contaminating anions.[1]
-
Cerium Chloride and Cerium Nitrate: Can introduce chloride and nitrate impurities, respectively, which are difficult to remove completely and can be detrimental to certain applications.[1] The resulting this compound may also have a different crystal structure compared to that synthesized from cerium carbonate.[1]
Data Presentation
The following tables summarize quantitative data related to this compound synthesis.
Table 1: Comparison of Cerium Precursors for this compound Synthesis
| Cerium Precursor | Common Impurities Introduced | Recommended Purification Method |
| Cerium Carbonate | Minimal | Washing with deionized water |
| Cerium Nitrate | Nitrate (NO₃⁻) | Extensive washing, Dialysis, Ion-exchange |
| Cerium Chloride | Chloride (Cl⁻) | Extensive washing, Dialysis, Ion-exchange |
Table 2: Typical Reaction Parameters for this compound Synthesis from Cerium Carbonate
| Parameter | Recommended Value/Range | Reference |
| Molar Ratio (Ce₂ (CO₃)₃ : Citric Acid) | 1:2 to 1:2.5 | [1] |
| Reaction Temperature | 60 - 90 °C | [1] |
| Initial Reaction Time | 5 - 7 hours | [1] |
| Initial pH | 1 - 3 | [1] |
| Final pH (after further reaction) | 6 - 7 | [1] |
| Atmosphere | Inert (e.g., Nitrogen, Argon) | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound from Cerium Carbonate
This protocol is adapted from the method described in US Patent 10,138,561 B2.[1]
Materials:
-
Cerium(III) carbonate hydrate (Ce₂(CO₃)₃·xH₂O)
-
Citric acid
-
Deionized water
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Combine cerium carbonate and citric acid in a molar ratio of approximately 1:2.1 in a reaction vessel with a suitable solvent like deionized water.
-
Purge the reaction vessel with an inert gas.
-
Heat the mixture to 60-90°C with stirring for 5-7 hours. The pH at this stage should be around 1-3.
-
Cool the reaction mixture to room temperature.
-
Optionally, add a small additional amount of cerium carbonate to raise the pH to 6-7 and continue stirring for another 8-12 hours.
-
Isolate the this compound precipitate by filtration or centrifugation.
-
Wash the precipitate thoroughly with deionized water to remove any unreacted citric acid.
-
Dry the purified this compound at 50-85°C.
Protocol 2: General Procedure for Recrystallization
This is a general protocol for purification by recrystallization.[1][5][6][7] The choice of solvent is critical and must be determined experimentally.
Procedure:
-
Solvent Selection: Choose a solvent in which the this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.
-
Dissolution: Dissolve the impure this compound in a minimum amount of the hot solvent to form a saturated solution.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling: Allow the solution to cool slowly and undisturbed to room temperature. This slow cooling promotes the formation of pure crystals.
-
Further Cooling: Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor containing impurities.
-
Drying: Dry the crystals to remove the solvent.
Protocol 3: Anion Analysis by Ion Chromatography
This is a general procedure for the analysis of anionic impurities.
Procedure:
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water or a suitable eluent.
-
Injection: Inject a known volume of the sample solution into the ion chromatograph.
-
Separation: The sample is passed through an anion-exchange column where the anions are separated based on their affinity for the stationary phase.
-
Detection: The separated anions are detected, typically by a conductivity detector.
-
Quantification: The concentration of each anion is determined by comparing its peak area to a calibration curve prepared from standards of known concentrations.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Decision tree for addressing anionic impurities in this compound.
References
- 1. LabXchange [labxchange.org]
- 2. uknowledge.uky.edu [uknowledge.uky.edu]
- 3. iajps.com [iajps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mt.com [mt.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Synthesis of Cerium Oxide Nanoparticles Using Various Methods: Implications for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Approaches for the Quantitative Analysis of Oxidation State in Cerium Oxide Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijmmm.ustb.edu.cn [ijmmm.ustb.edu.cn]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ceriumlabs.com [ceriumlabs.com]
challenges in scaling up cerium citrate production for industrial use
Technical Support Center: Scaling Up Cerium Citrate Production
This guide provides troubleshooting advice, frequently asked questions (FAQs), and standardized protocols for researchers, scientists, and drug development professionals working on scaling up the production of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is pH control so critical when scaling up this compound synthesis?
A1: pH is a dominant factor that dictates the chemical species present during the reaction, influencing yield, purity, and particle size. During precipitation, the pH affects the equilibrium between this compound and cerium hydroxide[1]. Improper pH can lead to the co-precipitation of unwanted cerium species, reducing the purity and consistency of the final product. On an industrial scale, maintaining uniform pH throughout a large reactor volume is a significant challenge that requires optimized mixing and dosing strategies.
Q2: How does the choice of cerium precursor (e.g., carbonate, nitrate, chloride) impact the final product and scale-up process?
A2: The cerium precursor significantly influences the final product's characteristics and the complexity of purification.
-
Cerium Carbonate: Reacting cerium carbonate with citric acid is a cleaner method that produces this compound and carbon dioxide gas[2]. This process avoids introducing other anions (like nitrates or chlorides) that are difficult to remove and can be detrimental to the final application[2].
-
Cerium Nitrate/Chloride: These precursors are often cheaper and more soluble but introduce nitrate or chloride ions into the reaction. These ions can adsorb onto the product surface or get incorporated into the crystal lattice, requiring extensive washing or purification steps like dialysis to remove[2][3]. The resulting this compound may also have a different crystal structure (Type II) compared to that synthesized from carbonate (Type I)[2].
Q3: What are the primary challenges in transitioning from lab-scale synthesis to industrial production of this compound?
A3: The primary challenges in scaling up production include:
-
Process Control: Maintaining consistent temperature, pH, and mixing efficiency in large-volume reactors is more complex than in a lab setting.
-
Purification: Methods like dialysis, which are feasible in a lab, are often not practical for large-scale industrial purification. Developing efficient, scalable washing and filtration processes is crucial[3][4].
-
Cost-Effectiveness: The cost of high-purity precursors and the energy required for heating and drying can make the process economically unviable if not optimized[5].
-
Consistency: Ensuring batch-to-batch reproducibility in terms of particle size, purity, and stability is critical for industrial applications, especially in drug development.
-
Material Handling: Managing the handling and disposal of large quantities of chemicals and byproducts requires robust infrastructure and adherence to safety protocols.
Q4: Why is particle agglomeration a concern, and how is it controlled?
A4: Agglomeration, or the clumping of nanoparticles, can negatively affect the material's properties, such as its reactivity, dispersibility, and bioavailability. Citric acid itself acts as a capping or stabilizing agent, adsorbing to the nanoparticle surface to prevent particle growth and aggregation through electrostatic repulsion[3][6][7]. The effectiveness of this stabilization is highly dependent on pH and the molar ratio of citric acid to cerium[1]. Insufficient stabilization can lead to irreversible agglomeration, especially during drying.
Troubleshooting Guide
Problem 1: The final product yield is significantly lower than the theoretical maximum.
| Potential Cause | Troubleshooting Steps |
| Hygroscopic Precursor | Cerium salts like cerium nitrate hexahydrate can absorb moisture from the air over time, increasing their weight without increasing the amount of cerium. This leads to an overestimation of the starting material and a lower-than-expected product yield[8]. Solution: Use a fresh, unopened precursor or dry the existing precursor in a vacuum oven at a low temperature (e.g., 40-60°C) before use[8]. Store precursors in a desiccator. |
| Suboptimal pH | If the pH is too low or too high, cerium can remain in solution as soluble complexes or precipitate as other species (e.g., cerium hydroxide), reducing the this compound yield[1]. Solution: Carefully monitor and control the pH throughout the reaction. Perform small-scale experiments to determine the optimal pH for precipitation under your specific conditions. |
| Incomplete Reaction | The reaction time or temperature may be insufficient for the reaction to go to completion. Solution: Increase the reaction time or temperature according to established protocols (e.g., 60–90°C for 5–7 hours for the carbonate method)[2]. Ensure efficient mixing to promote contact between reactants. |
Problem 2: The final product has poor purity or contains residual anions (nitrates, chlorides).
| Potential Cause | Troubleshooting Steps |
| Precursor Choice | Using cerium nitrate or chloride as a precursor inherently introduces anions that can be difficult to remove[2]. Solution: If high purity is essential, consider switching to cerium carbonate as the precursor[2]. This method avoids introducing contaminating anions. |
| Inadequate Washing/Purification | Simple filtration and washing may not be sufficient to remove all unreacted precursors and byproducts, especially for nanoparticles with high surface areas. Solution: Implement a more rigorous washing protocol with deionized water. For nanoparticle applications where purity is critical, lab-scale purification can be achieved through dialysis to remove unreacted ions[3][4]. |
Problem 3: The product shows significant particle agglomeration.
| Potential Cause | Troubleshooting Steps |
| Incorrect Citric Acid Ratio | An insufficient amount of citric acid relative to the cerium salt can lead to incomplete surface coverage and poor stabilization[3]. Solution: Optimize the molar ratio of citric acid to the cerium precursor. Review literature to find ratios suitable for your synthesis method[1]. |
| pH Destabilization | The stabilizing effect of the citrate coating is pH-dependent. At certain pH values, the surface charge can be neutralized, leading to agglomeration[9]. Solution: Measure the zeta potential of your particle dispersion at different pH values to identify the range of maximum colloidal stability. Adjust the pH of your final product suspension to fall within this range. |
Quantitative Data on Synthesis Parameters
The following table, adapted from data on cerium precursor synthesis, illustrates how pH and the molar ratio of citric acid to Ce³⁺ (denoted as n) can influence the elemental composition of the product precursor. A higher Ce content generally indicates a more efficient conversion to the desired cerium species over cerium-citrate complexes.
Table 1: Effect of pH and Molar Ratio (n) on Precursor Composition
| Molar Ratio (n) | pH | Cerium (Ce) Content (%) | Carbon (C) Content (%) | Hydrogen (H) Content (%) | Oxygen (O) Content (%) |
| 0.25 | 3.5 | 45.82 | 11.95 | 2.45 | 39.78 |
| 0.25 | 4.5 | 48.91 | 10.82 | 2.11 | 38.16 |
| 0.25 | 5.5 | 53.15 | 8.97 | 1.89 | 35.99 |
| 0.25 | 6.5 | 55.67 | 7.54 | 1.62 | 35.17 |
| 0.50 | 5.5 | 49.88 | 11.21 | 2.24 | 36.67 |
| 0.75 | 5.5 | 46.12 | 12.89 | 2.53 | 38.46 |
| 1.00 | 5.5 | 42.93 | 14.96 | 2.81 | 39.30 |
| Data derived from principles discussed in literature[1]. This table demonstrates that for a fixed molar ratio (n=0.25), increasing the pH leads to a higher cerium content. Conversely, at a fixed pH (5.5), increasing the molar ratio of citric acid decreases the relative cerium content. |
Experimental Protocols
Protocol: Lab-Scale Synthesis of this compound via Complex-Precipitation
This protocol is based on methodologies described for synthesizing cerium complexes using a precipitation route[1].
Materials:
-
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)
-
Citric acid monohydrate (C₆H₈O₇·H₂O)
-
Sodium hydroxide (NaOH) solution (6 M)
-
Deionized (DI) water
-
Magnetic stirrer with hotplate
-
pH meter
-
Centrifuge
-
Drying oven
Procedure:
-
Prepare Reactant Solutions:
-
Prepare a 0.5 M solution of CeCl₃·7H₂O in DI water.
-
Prepare a solution of citric acid. The molar ratio of citric acid to Ce³⁺ (n) is a key variable. For n=0.5, prepare a 0.25 M citric acid solution.
-
-
Reaction:
-
In a beaker, mix the cerium chloride solution and the citric acid solution.
-
Place the beaker on a magnetic stirrer with the hotplate set to 60°C and stir to ensure a homogeneous mixture.
-
-
pH Adjustment and Precipitation:
-
Slowly add the 6 M NaOH solution dropwise to the stirring mixture.
-
Continuously monitor the pH using a calibrated pH meter. Adjust the pH to the desired setpoint (e.g., 5.5). A precipitate will form as the pH increases.
-
Once the target pH is reached and stable, continue stirring the suspension at 60°C for 30 minutes.
-
-
Isolation:
-
Remove the beaker from the heat and allow the precipitate to settle.
-
Transfer the suspension to centrifuge tubes and centrifuge to pellet the solid product.
-
Decant and discard the supernatant.
-
-
Washing:
-
Resuspend the pellet in DI water and centrifuge again.
-
Repeat this washing step at least three times to remove residual ions.
-
-
Drying:
-
After the final wash, transfer the precipitate to a drying dish.
-
Dry the product in an oven at 60-80°C overnight or until a constant weight is achieved.
-
Visualizations
Diagram 1: General Workflow for this compound Production
Caption: A typical workflow for this compound production.
Diagram 2: Troubleshooting Guide for Low Product Yield
References
- 1. ijmmm.ustb.edu.cn [ijmmm.ustb.edu.cn]
- 2. US10138561B2 - this compound, method of making and corrosion inhibitor comprising this compound - Google Patents [patents.google.com]
- 3. uknowledge.uky.edu [uknowledge.uky.edu]
- 4. The characterization of purified citrate-coated cerium oxide nanoparticles prepared via hydrothermal synthesis [inis.iaea.org]
- 5. How Cerium and Lanthanum as Coproducts Promote Stable Rare Earth Production and New Alloys - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. arxiv.org [arxiv.org]
minimizing water content in final cerium citrate product
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of cerium citrate, with a specific focus on minimizing the water content in the final product.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of excess water in my final this compound product?
Excess water content in the final product can typically be attributed to three main factors:
-
Incomplete Drying: Insufficient drying time or temperature may leave residual solvent (water) trapped within the product matrix.
-
Physisorbed Water: Water molecules from the atmosphere can adhere to the surface of the particles. This compound is known to be hygroscopic, meaning it readily absorbs moisture from the air.[1]
-
Bound Water: Water can be incorporated into the crystal structure of the this compound precursor during precipitation. The synthesis process itself is aqueous, and precursors can include hydrated forms of cerium salts.[2]
Q2: How can I effectively remove residual water after synthesis?
The washing and drying steps are critical for minimizing water content. After precipitation, washing the product with ethanol following an initial wash with deionized water can help displace residual water and facilitate drying.[3] For the drying process, several methods can be employed, each with specific parameters that can be optimized.
Q3: What are the recommended drying methods and parameters?
The optimal drying method depends on the scale and desired characteristics of the final product. Common methods include oven drying and lyophilization (freeze-drying). It is crucial to ensure the product is stored in tightly closed containers in a cool, dry place after drying to prevent moisture reabsorption.[1]
Q4: How does the synthesis protocol influence the final water content?
The choice of synthesis route, such as complex-precipitation or hydrothermal methods, can influence the characteristics of the precursor and its tendency to retain water.[3][4] Parameters such as the molar ratio of citric acid to cerium, pH, and reaction temperature affect the composition of the precursor, which in turn can impact the ease of water removal during subsequent drying steps.[3][5]
Q5: Which analytical techniques are suitable for quantifying water content in this compound?
Thermogravimetric Analysis (TGA) is a highly effective method for quantifying water content. A typical TGA procedure involves heating the sample at a controlled rate and monitoring the weight loss. A heating step to 125°C can be used specifically to release and measure the amount of physisorbed water.[6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High water content detected by TGA | 1. Incomplete drying.2. Re-absorption of atmospheric moisture after drying.3. Ineffective washing. | 1. Increase drying time or temperature (see data table below).2. Store the final product in a desiccator or under an inert atmosphere immediately after drying.3. Implement a final washing step with a volatile, water-miscible solvent like ethanol to displace water before drying.[3] |
| Product appears clumpy or "wet" | 1. Significant residual water.2. Hygroscopic nature of the material.[1] | 1. Follow a rigorous drying protocol such as oven drying at 100°C for an extended period (e.g., 8 hours) or lyophilization.[7][8]2. Handle and store the product in a low-humidity environment (e.g., a glove box or dry room). |
| Inconsistent yield between batches | The hydration state of the starting cerium salt (e.g., cerium nitrate hexahydrate) may have changed due to moisture absorption over time.[2] | 1. Use a fresh bottle of the cerium salt or dry the existing reagent at a low temperature (e.g., 40-60°C) in a vacuum oven to remove excess absorbed water before use.[2]2. Store hydrated reagents in a vacuum chamber or desiccator.[2] |
Data Summary: Drying Parameters
The following table summarizes various drying and heat-treatment parameters found in literature for citrate-stabilized materials. These can be used as a starting point for process optimization.
| Parameter | Method 1 | Method 2 | Method 3 |
| Drying Method | Hot Air Oven (Static Drying) | Lyophilization (Freeze-Drying) | Thermogravimetric Analysis (for water removal) |
| Temperature | 100 °C | Not Applicable (process is under vacuum) | Ramp to 125 °C |
| Duration | 8 hours | 48 hours | Hold for 30 minutes |
| Purpose | Drying of the final product to achieve humidity content <5%. | Drying of the nanoparticle dispersion. | Specifically to release physisorbed water for quantification. |
| Reference | [8] | [7] | [6] |
Experimental Protocols
Protocol 1: this compound Synthesis via Complex-Precipitation
This protocol is adapted from a method for synthesizing ceria nanoparticles using a complex-precipitation route, which yields a this compound precursor.[3][5]
-
Prepare Reagent Solutions:
-
Prepare a solution of cerium chloride in deionized water.
-
Prepare a solution of citric acid in deionized water.
-
-
Reaction:
-
Precipitation:
-
Washing:
Protocol 2: Product Drying
-
Pre-Drying: Gently press the washed precipitate between filter papers to remove bulk solvent.
-
Oven Drying:
-
Transfer the precipitate to a clean, dry crystallizing dish or watch glass.
-
Place the sample in a hot air oven set to 100°C.
-
Dry for at least 8 hours or until a constant weight is achieved.[8]
-
-
Storage:
-
Immediately transfer the dried powder to a tightly sealed container.
-
Store the container in a desiccator or a cool, dry place to prevent moisture reabsorption.[1]
-
Visualizations
The following diagrams illustrate the experimental workflow and key relationships in minimizing water content.
Caption: Experimental workflow for synthesizing this compound with minimal water content.
Caption: Key experimental factors that influence the final product's water content.
References
- 1. This compound-BEYONDCHEM [beyondchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and characterization of ceria nanoparticles by complex-precipitation route [ijmmm.ustb.edu.cn]
- 4. "The Characterization of Purified Citrate-Coated Cerium Oxide Nanoparti" by Matthew L. Hancock, Robert A. Yokel et al. [uknowledge.uky.edu]
- 5. ijmmm.ustb.edu.cn [ijmmm.ustb.edu.cn]
- 6. uknowledge.uky.edu [uknowledge.uky.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Cerium Citrate Catalytic Activity
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental design for optimizing the catalytic activity of cerium citrate. It offers troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common problems encountered during the synthesis, characterization, and application of this compound catalysts.
Synthesis & Catalyst Properties
Q1: My this compound nanoparticle solution has an unexpected color or has changed color over time. What does this indicate?
A1: The color of cerium nanoparticle solutions is often related to the oxidation state of cerium. A pale-yellow or colorless solution can indicate a higher proportion of Ce³⁺, while a yellow to orange-red color suggests a higher concentration of Ce⁴⁺.[1][2] A color change over time may signify a shift in the Ce³⁺/Ce⁴⁺ ratio due to aging or exposure to an oxidizing agent like atmospheric oxygen.[2]
-
Troubleshooting Steps:
-
Document the Change: Note the color of the solution immediately after synthesis and any subsequent changes.
-
Characterize the Oxidation State: Use X-ray Photoelectron Spectroscopy (XPS) to quantify the Ce³⁺/Ce⁴⁺ ratio on the nanoparticle surface. This ratio is critical for catalytic activity.
-
Control Storage Conditions: Store the nanoparticle dispersion protected from light and under an inert atmosphere (e.g., argon or nitrogen) if the Ce³⁺ state is desired for your application.
-
Re-evaluate Synthesis Parameters: The synthesis pH and the ratio of precursors can influence the initial oxidation state.[3][4]
-
Q2: I observe a precipitate forming in my reaction vessel during synthesis. What is the cause and how can I prevent it?
A2: Precipitate formation during the synthesis of this compound nanoparticles can be due to several factors, most commonly uncontrolled pH. If the pH increases above 8, an amorphous cerium hydroxide phase may precipitate, which is different from the desired crystalline this compound nanoparticles.[5]
-
Troubleshooting Steps:
-
Monitor and Control pH: Carefully monitor the pH of the reaction mixture throughout the synthesis. Use a buffer or perform a slow, dropwise addition of base to avoid localized high pH regions.
-
Optimize Precursor Concentration: High concentrations of cerium salts and citric acid can lead to rapid, uncontrolled precipitation. Experiment with lower precursor concentrations.
-
Ensure Adequate Mixing: Vigorous and consistent stirring is essential to maintain a homogeneous reaction environment and prevent localized supersaturation.
-
Q3: My catalytic activity is low or inconsistent between batches. What are the likely causes?
A3: Low or inconsistent catalytic activity is a common issue in nanocatalysis and can stem from several factors. The most critical factor for cerium-based catalysts is the ratio of Ce³⁺ to Ce⁴⁺ ions on the nanoparticle surface, as this ratio dictates the redox properties of the catalyst.[6][7] Other significant factors include particle size, aggregation state, and the purity of reactants.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low or inconsistent catalytic activity.
Characterization & Data Interpretation
Q4: My DLS results show a much larger particle size than my TEM results. Which one is correct and what does it mean?
A4: This is a very common observation. Both techniques are correct, but they measure different properties of the nanoparticles.
-
Transmission Electron Microscopy (TEM): Measures the diameter of the inorganic core of individual, dried nanoparticles. It provides information on the primary particle size and morphology.
-
Dynamic Light Scattering (DLS): Measures the hydrodynamic diameter of the nanoparticles in a solution. This includes the inorganic core, the citrate coating, and the layer of solvent molecules associated with the particle as it moves. DLS is also highly sensitive to the presence of a few large aggregates, which can skew the average size to a much larger value.[8][9][10][11]
A large discrepancy between TEM and DLS results often indicates that the nanoparticles are agglomerating or aggregating in the solution.[6][11]
-
Troubleshooting Steps:
-
Review Sample Preparation: For DLS, ensure the sample is properly dispersed (e.g., through sonication) and at an appropriate concentration. For TEM, ensure the drying process on the grid does not induce aggregation.
-
Assess Colloidal Stability: Measure the zeta potential of your nanoparticle solution. A zeta potential value more negative than -30 mV or more positive than +30 mV generally indicates good colloidal stability. The citrate coating should provide a negative surface charge.
-
Check for Aggregation vs. Agglomeration: Agglomeration is often reversible (can be broken up by sonication), while aggregation is typically irreversible.[6]
-
Q5: How do I interpret my XPS data to optimize catalytic activity?
A5: X-ray Photoelectron Spectroscopy (XPS) is crucial for determining the surface elemental composition and, most importantly, the oxidation states of cerium (Ce³⁺ and Ce⁴⁺). The relative amounts of these two oxidation states are directly linked to the catalytic mechanism.
-
Superoxide Dismutase (SOD)-like activity: This activity is generally higher in nanoparticles with a greater proportion of surface Ce³⁺.
-
Catalase and Oxidase-like activity: These activities are often enhanced in nanoparticles with a higher surface concentration of Ce⁴⁺.[6]
By deconvoluting the Ce 3d XPS spectrum, you can quantify the percentage of Ce³⁺ and Ce⁴⁺. This allows you to correlate your synthesis parameters with the resulting surface chemistry and catalytic performance.
| Synthesis Parameter Variation | Expected Effect on Ce³⁺/Ce⁴⁺ Ratio | Impact on Catalytic Activity |
| Calcination Atmosphere | Calcination in an inert atmosphere (e.g., Argon) increases the Ce³⁺/Ce⁴⁺ ratio compared to calcination in air.[5] | Enhances SOD-like activity. |
| Decreasing Particle Size | Smaller nanoparticles tend to have a higher Ce³⁺/Ce⁴⁺ ratio due to increased oxygen vacancies.[12] | Generally enhances catalytic activity. |
| Reaction pH | Acidic pH can favor the Ce⁴⁺ state and is often optimal for oxidase-like activity.[10][13] However, very low pH can lead to nanoparticle dissolution.[13] | Modulates the type of catalytic activity. |
Experimental Protocols
Protocol 1: Hydrothermal Synthesis of Citrate-Coated Cerium Nanoparticles
This protocol is adapted from a hydrothermal method for producing stable, citrate-coated cerium oxide nanoparticles.[12]
-
Precursor Solution Preparation:
-
Prepare a solution of cerium chloride heptahydrate (0.25 M) and citric acid monohydrate (0.25 M) in deionized water.
-
In a separate beaker, prepare a solution of ammonium hydroxide (1.5 M).
-
-
Reaction:
-
Add the cerium/citrate solution to the ammonium hydroxide solution while stirring vigorously.
-
Transfer the resulting mixture to a sealed autoclave.
-
-
Hydrothermal Treatment:
-
Heat the autoclave at 50°C for 24 hours.
-
Increase the temperature to 80°C and maintain for another 24 hours.
-
-
Purification (Dialysis):
-
Transfer the product to a dialysis membrane (e.g., 1 kDa MWCO).
-
Dialyze against a 0.11 M citric acid solution (pH 7.4) for 120 hours, replacing the dialysate every 24 hours. This step is crucial to remove unreacted cerium ions, which can be toxic and interfere with activity measurements.[12]
-
Subsequently, dialyze against deionized water for 72 hours, replacing the dialysate every 24 hours, to remove unbound citric acid.
-
-
Storage:
-
Store the final, well-dispersed sol of this compound nanoparticles in a refrigerator, protected from light.
-
Protocol 2: Assay for Peroxidase-like Catalytic Activity
This protocol provides a general method to assess the peroxidase-like activity of this compound nanoparticles using a common chromogenic substrate, 3,3',5,5'-tetramethylbenzidine (TMB).[14]
-
Reagent Preparation:
-
Acetate Buffer: 0.2 M, pH 3.6.
-
TMB Solution: 0.8 mM in a suitable solvent (e.g., DMSO).
-
Hydrogen Peroxide (H₂O₂) Solution: 12.5 mM in deionized water.
-
This compound Nanoparticle Suspension: 1 mg/mL in deionized water.
-
-
Reaction Setup (in a 96-well plate or cuvette):
-
Add 100 µL of the this compound nanoparticle suspension.
-
Add the acetate buffer, TMB solution, and H₂O₂ solution to a final reaction volume of 200 µL.
-
Negative Control: Prepare a well with all components except the this compound nanoparticles to measure the background reaction.
-
-
Incubation and Measurement:
-
Incubate the reaction mixture at room temperature for 15 minutes. The solution should turn blue if the catalyst is active.
-
Measure the absorbance of the oxidized TMB product at 652 nm using a UV-Vis spectrophotometer or plate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the negative control from the sample absorbance.
-
Higher absorbance indicates higher peroxidase-like activity.
-
Key Parameter Relationships and Data Presentation
The optimization of this compound catalytic activity often involves a multi-parameter approach. The following diagram illustrates the interconnectedness of key experimental variables and their impact on the final catalyst performance.
Caption: Relationship between synthesis parameters, nanoparticle properties, and catalytic activity.
Summary of Key Quantitative Relationships
| Parameter | Method of Control | Typical Range/Condition | Effect on Catalyst Properties |
| Particle Size | Synthesis temperature, precursor concentration, pH | 3 - 20 nm | Smaller size often increases the Ce³⁺/Ce⁴⁺ ratio and surface area, enhancing activity.[12] |
| Ce³⁺/Ce⁴⁺ Ratio | Calcination atmosphere, synthesis method, pH | 10% - 50% Ce³⁺ | Higher Ce³⁺ is linked to SOD-like activity; higher Ce⁴⁺ is linked to catalase/oxidase activity.[6] |
| pH | Addition of acid/base (e.g., NH₄OH) | Synthesis: 5.5 - 9;[3][14] Assay: 3.6 - 7.4 | Affects particle formation, surface charge, and the optimal activity for different reactions.[10][13] |
| Citrate Coating | Molar ratio of citric acid to cerium precursor | ~1:1 molar ratio | Provides negative surface charge, ensuring colloidal stability and preventing aggregation.[12] |
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ijmmm.ustb.edu.cn [ijmmm.ustb.edu.cn]
- 4. Synthesis and characterization of ceria nanoparticles by complex-precipitation route [ijmmm.ustb.edu.cn]
- 5. Preparation of monodisperse cerium oxide particle suspensions from a tetravalent precursor - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT00146J [pubs.rsc.org]
- 6. Reversible or not? Distinguishing agglomeration and aggregation at the nanoscale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Dynamic light scattering and transmission electron microscopy in drug delivery: a roadmap for correct characterization of nanoparticles and interpretation of results - Materials Horizons (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Dynamic Light Scattering and Its Application to Control Nanoparticle Aggregation in Colloidal Systems: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. [2503.22433] Plasmon-Induced Tuning of Cerium Oxidation States in Au@CeO$_x$ Core@Shell Nanoparticles [arxiv.org]
- 13. thaiscience.info [thaiscience.info]
- 14. Effect of precipitant on pro-oxidative and antibacterial properties of CeO 2 nanoparticles – an experimental study - Nanoscale Advances (RSC Publishing) DOI:10.1039/D4NA00234B [pubs.rsc.org]
Validation & Comparative
A Comparative Analysis of Cerium Citrate and Cerium Nitrate as Precursors for Nanoparticle Synthesis
For Researchers, Scientists, and Drug Development Professionals
The selection of a precursor is a critical determinant in the synthesis of cerium oxide nanoparticles (CeO₂ NPs), profoundly influencing their physicochemical properties and subsequent performance in various applications, from catalysis to nanomedicine. This guide provides an objective comparison of two common precursors: cerium citrate and cerium nitrate. While direct comparative studies are not abundant, this analysis synthesizes available data from research utilizing cerium nitrate and cerium salts in the presence of citric acid, which serves as a close proxy for a this compound precursor system.
Executive Summary
Cerium nitrate is a widely used, simple inorganic precursor that readily yields cerium oxide nanoparticles through various synthesis routes. The resulting nanoparticles, however, can be prone to agglomeration and may require the use of capping agents to control size and stability. The use of citric acid, either as a stabilizer with cerium nitrate or as part of a this compound precursor, offers significant advantages in controlling particle size, reducing agglomeration, and influencing the crucial Ce³⁺/Ce⁴⁺ surface ratio, which is paramount for many biomedical applications.
Data Presentation: Quantitative Comparison
The following table summarizes key quantitative data extracted from various studies on cerium oxide nanoparticles synthesized using cerium nitrate and cerium nitrate with citric acid/citrate.
| Parameter | Cerium Nitrate Precursor | This compound/Nitrate with Citric Acid | Key Implications & References |
| Particle Size | 3 - 100+ nm (highly dependent on method) | 3 - 10 nm (typically smaller and less agglomerated) | Citrate effectively controls nucleation and growth, leading to smaller, more uniform particles.[1][2][3] |
| Morphology | Predominantly spherical, but can form nanorods, nanocubes depending on conditions. | Quasi-spherical, well-dispersed. | Citrate adsorption on the nanoparticle surface prevents aggregation.[1][2][4] |
| Surface Area | Variable, can be lower due to agglomeration. | Generally higher due to smaller particle size and better dispersion. | Higher surface area can enhance catalytic and biological activity.[5][6] |
| Ce³⁺/Ce⁴⁺ Ratio | Variable, influenced by synthesis conditions and calcination temperature. | Often results in a higher Ce³⁺ concentration on the surface. | A higher Ce³⁺ ratio is linked to enhanced antioxidant and enzyme-mimetic activities.[4][5][7] |
| Biocompatibility | Generally considered biocompatible, but toxicity can be dose-dependent. | Citrate coating can improve biocompatibility and blood circulation time.[8][9] |
Performance in Key Applications
Catalysis: The catalytic activity of cerium oxide nanoparticles is strongly linked to the concentration of surface oxygen vacancies and the Ce³⁺/Ce⁴⁺ ratio. Studies have shown that catalysts prepared from cerium nitrate can exhibit good performance in selective catalytic reduction (SCR) of NO.[5] The use of precursors that promote a higher Ce³⁺ concentration, such as those involving citrate, can enhance redox properties and, consequently, catalytic efficiency.[5][6]
Biomedical Applications: In the realm of drug development and therapy, the antioxidant properties of CeO₂ NPs are of paramount interest. These properties are primarily attributed to the regenerative redox cycle between Ce³⁺ and Ce⁴⁺ on the nanoparticle surface, which allows them to scavenge reactive oxygen species (ROS).[7][10] The use of citrate as a capping agent has been shown to produce nanoparticles with a higher Ce³⁺/Ce⁴⁺ ratio, leading to enhanced enzyme-mimetic activities, such as superoxide dismutase (SOD) and catalase mimetic activities.[7][9][11] Furthermore, the citrate coating can improve the colloidal stability of the nanoparticles in physiological media and prolong their circulation time in the bloodstream.[9]
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are representative experimental protocols for the synthesis of cerium oxide nanoparticles using both precursor systems.
Protocol 1: Precipitation Method using Cerium Nitrate
This method is valued for its simplicity and scalability.
-
Preparation of Precursor Solution: Dissolve cerium(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O) in deionized water to create a 0.1 M solution.
-
Precipitation: Add a precipitating agent, such as a 1.5 M solution of ammonium hydroxide (NH₄OH) or sodium hydroxide (NaOH), dropwise to the cerium nitrate solution under vigorous stirring until the pH reaches approximately 9-10.[2][12]
-
Aging: The resulting precipitate is aged for a specific period (e.g., 24 hours) at room temperature or a slightly elevated temperature.
-
Washing: The precipitate is then collected by centrifugation and washed several times with deionized water and ethanol to remove residual ions.
-
Drying and Calcination: The washed product is dried in an oven (e.g., at 80-100 °C) and subsequently calcined at a higher temperature (e.g., 400-600 °C) to form crystalline CeO₂ nanoparticles.[1][2]
Protocol 2: Hydrothermal Synthesis with Citric Acid Stabilization
This method allows for excellent control over particle size and crystallinity.
-
Preparation of Precursor Solution: Prepare a 0.25 M aqueous solution of cerium chloride heptahydrate (CeCl₃·7H₂O) and a 0.25 M aqueous solution of citric acid monohydrate. Mix them in a 1:1 molar ratio.[3] (Note: Cerium nitrate can also be used as the cerium source).
-
pH Adjustment: Add a 1.5 M ammonium hydroxide solution to the mixture while stirring to adjust the pH.
-
Hydrothermal Treatment: Transfer the resulting mixture to a Teflon-lined stainless-steel autoclave and heat it at a specific temperature (e.g., 80 °C) for a defined duration (e.g., 24 hours).[3]
-
Purification (Dialysis): To remove unreacted ions and excess citric acid, the product is dialyzed against a citric acid solution and then against deionized water.[3] This step is crucial for biomedical applications to ensure the removal of potentially toxic free cerium ions.[3]
-
Characterization: The final product is a stable, well-dispersed sol of citrate-coated ceria nanoparticles.
Visualizing the Process and a Key Signaling Pathway
To better illustrate the experimental workflows and the functional implications of the synthesized nanoparticles, the following diagrams are provided.
Caption: Comparative workflow for CeO₂ NP synthesis.
Caption: ROS scavenging mechanism of CeO₂ nanoparticles.
Conclusion
The choice between cerium nitrate and a citrate-based precursor system for the synthesis of cerium oxide nanoparticles has significant downstream consequences for the properties and performance of the resulting nanomaterials.
-
Cerium nitrate is a straightforward and common precursor, but often requires additional steps or agents to control particle size and prevent agglomeration.
-
This compound or the use of citric acid as a stabilizer provides superior control over nanoparticle size and dispersion, leading to smaller, more uniform particles with potentially higher surface area. For biomedical applications, the citrate-based route is particularly advantageous as it can yield nanoparticles with a higher Ce³⁺/Ce⁴⁺ ratio, enhancing their therapeutic antioxidant properties, and the citrate coating can improve biocompatibility.
Researchers and drug development professionals should carefully consider the desired final application of the cerium oxide nanoparticles when selecting a precursor, as this choice is a foundational element in tuning the material's properties for optimal performance. Further direct comparative studies are warranted to fully elucidate the nuanced differences between these precursor systems under various synthesis conditions.
References
- 1. Synthesis of Cerium Oxide Nanoparticles Using Various Methods: Implications for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. uknowledge.uky.edu [uknowledge.uky.edu]
- 4. hangta.group [hangta.group]
- 5. asianpubs.org [asianpubs.org]
- 6. mdpi.com [mdpi.com]
- 7. The enzyme-like catalytic activity of cerium oxide nanoparticles and its dependency on Ce3+ surface area concentration - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 8. Cerium oxide nanoparticles: properties, biosynthesis and biomedical application - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Catalytic Properties and Biomedical Applications of Cerium Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cerium oxide nanoparticles: properties, biosynthesis and biomedical application - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimicrobial Activity of Citrate-Coated Cerium Oxide Nanoparticles [mdpi.com]
- 12. Cerium oxide nanoparticles: Synthesis methods and applications in wound healing - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Antimicrobial Activity of Citrate-Coated Cerium Oxide Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antimicrobial performance of citrate-coated cerium oxide nanoparticles (CeO2 NPs) against alternative antimicrobial agents. The information presented herein is supported by experimental data and detailed methodologies to assist in the evaluation and application of this emerging nanotechnology in antimicrobial research and development.
Executive Summary
Citrate-coated cerium oxide nanoparticles are gaining attention as a potential antimicrobial agent due to their unique redox properties. This guide synthesizes available data on their efficacy against a range of Gram-positive and Gram-negative bacteria, as well as fungi. While traditional methods like agar diffusion and serial dilution have shown limitations in assessing the antimicrobial activity of these nanoparticles, more quantitative techniques such as gas chromatography-mass spectrometry have demonstrated a dose-dependent bacteriostatic effect. This guide aims to provide a clear comparison with other antimicrobial agents, where data is available, and to present standardized protocols for consistent and reproducible evaluation.
Performance Comparison
A direct quantitative comparison of citrate-coated CeO2 NPs with other antimicrobial agents across multiple studies is challenging due to variations in experimental methodologies. However, available data indicates that the effectiveness of these nanoparticles is highly dependent on the testing method and the microbial species.
One study investigating citrate-stabilized CeO2 NPs found no significant antimicrobial activity using traditional agar diffusion and serial dilution methods.[1][2][3] However, when assessed by gas chromatography with mass spectrometry, a significant, dose-dependent bacteriostatic effect was observed against Escherichia coli.[2][4] This highlights the importance of employing appropriate analytical techniques for nanomaterials. The study indicated a 48-95% reduction in the number of E. coli microbes after 24 to 48 hours of incubation with CeO2 NP concentrations ranging from 10⁻² to 10⁻⁵ M.[2][4]
Data from various studies on the antimicrobial activity of citrate-coated CeO2 NPs and comparative agents is summarized below. It is important to note that these values are not from a single head-to-head study and should be interpreted with consideration of the different experimental conditions.
Table 1: Antimicrobial Activity Data for Citrate-Coated CeO2 Nanoparticles
| Microorganism | Test Method | Concentration | Observed Effect | Citation |
| Escherichia coli | Gas Chromatography-Mass Spectrometry | 10⁻² - 10⁻³ M | Dose-dependent bacteriostatic effect | [2][4] |
| Escherichia coli | Gas Chromatography-Mass Spectrometry | 10⁻² - 10⁻⁵ M | 48-95% reduction in microbes (24-48h) | [2][4] |
| Bacillus subtilis | Agar Diffusion & Serial Dilution | 10⁻¹ - 10⁻⁶ M | No significant activity | [1][3] |
| Staphylococcus aureus | Agar Diffusion & Serial Dilution | 10⁻¹ - 10⁻⁶ M | No significant activity | [1][3] |
| Pseudomonas aeruginosa | Agar Diffusion & Serial Dilution | 10⁻¹ - 10⁻⁶ M | No significant activity | [1][3] |
| Candida albicans | Agar Diffusion & Serial Dilution | 10⁻¹ - 10⁻⁶ M | No significant activity | [1][3] |
Table 2: Comparative Antimicrobial Activity Data (Illustrative)
| Antimicrobial Agent | Microorganism | MIC (µg/mL) | MBC (µg/mL) | Zone of Inhibition (mm) | Citation |
| Cerium Oxide Nanoparticles (uncoated) | Pseudomonas aeruginosa (ATCC) | 12.5 | 50 | - | [5] |
| Cerium Oxide Nanoparticles (uncoated) | Pseudomonas aeruginosa (clinical isolate) | 12.5 | 200 | - | [5] |
| Silver Nanoparticles (citrate-coated) | Escherichia coli | Varies (e.g., 7.8) | Varies | - | [6] |
| Gentamicin | Escherichia coli | - | - | Varies | [7] |
Note: The data in Table 2 is for illustrative purposes to show the types of comparative metrics available in the literature for other nanoparticles and antibiotics. Direct comparative studies with citrate-coated CeO2 NPs are limited.
Experimental Protocols
Accurate and reproducible assessment of antimicrobial activity is crucial. The following are detailed methodologies for the synthesis of citrate-coated CeO2 NPs and for conducting antimicrobial susceptibility testing.
Synthesis of Citrate-Coated Cerium Oxide Nanoparticles
This protocol is based on a hydrothermal synthesis method.[8][9]
Materials:
-
Cerium (III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O) or Cerium chloride heptahydrate
-
Citric acid monohydrate
-
Ammonium hydroxide (NH₄OH)
-
Deionized water
-
Dialysis tubing
Procedure:
-
Prepare a solution by dissolving cerium salt and citric acid monohydrate in deionized water.
-
Add ammonium hydroxide to the solution while stirring to achieve a final desired concentration (e.g., 0.25 M cerium salt, 0.25 M citric acid, and 1.5 M ammonium hydroxide).[8]
-
Transfer the mixture to a sealed autoclave and heat at 50°C for 24 hours, followed by 80°C for another 24 hours.[8]
-
After cooling, dialyze the resulting nanoparticle suspension against a citric acid solution (e.g., 0.11 M, pH 7.4) for an extended period (e.g., 120 hours), changing the dialysate periodically to remove unreacted ions.[8]
-
Further dialyze against deionized water to remove excess citric acid.
-
Store the final stable dispersion of citrate-coated CeO2 NPs under refrigeration and protected from light.
Antimicrobial Susceptibility Testing
Standardized protocols are essential for evaluating the antimicrobial efficacy of nanoparticles.
This method is widely used to determine the lowest concentration of an antimicrobial agent that inhibits visible growth (MIC) and the lowest concentration that results in microbial death (MBC).
Materials:
-
Citrate-coated CeO2 NP dispersion of known concentration
-
Sterile 96-well microtiter plates
-
Bacterial or fungal culture in logarithmic growth phase
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)
-
Positive control (microorganisms in broth without nanoparticles)
-
Negative control (broth only)
Procedure:
-
Perform serial two-fold dilutions of the citrate-coated CeO2 NP dispersion in the sterile broth directly in the 96-well plate.
-
Adjust the turbidity of the microbial culture to a 0.5 McFarland standard.
-
Inoculate each well (except the negative control) with the standardized microbial suspension.
-
Incubate the microtiter plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for many bacteria).
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of nanoparticles where no visible growth is observed.
-
To determine the MBC, subculture a small aliquot from the wells showing no growth onto an appropriate agar medium.
-
Incubate the agar plates. The MBC is the lowest concentration that shows no microbial growth on the agar.
While this method has limitations for nanoparticles due to their slow diffusion in agar, it can still provide qualitative insights.[1][10]
Materials:
-
Citrate-coated CeO2 NP dispersion
-
Sterile petri dishes with appropriate agar medium (e.g., Mueller-Hinton Agar)
-
Bacterial or fungal culture
-
Sterile cork borer or pipette tip
Procedure:
-
Prepare a lawn of the test microorganism on the surface of the agar plate.
-
Create wells in the agar using a sterile cork borer.
-
Add a defined volume of the citrate-coated CeO2 NP dispersion into each well.
-
Incubate the plates under appropriate conditions.
-
Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited).
Visualizing Key Processes
To better understand the experimental workflows and the proposed mechanism of action, the following diagrams are provided.
Experimental Workflow: Antimicrobial Susceptibility Testing
Caption: Workflow for MIC and MBC determination.
Proposed Antimicrobial Mechanism of Cerium Oxide Nanoparticles
References
- 1. mdpi.com [mdpi.com]
- 2. Antimicrobial Activity of Citrate-Coated Cerium Oxide Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Antimicrobial Activity of Citrate-Coated Cerium Oxide Nanoparticles | Semantic Scholar [semanticscholar.org]
- 5. Antibacterial effect of cerium oxide nanoparticle against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. uknowledge.uky.edu [uknowledge.uky.edu]
- 9. researchgate.net [researchgate.net]
- 10. Antimicrobial Activity of Citrate-Coated Cerium Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Ceria Nanoparticles: Hydrothermal vs. Co-precipitation from Citrate Precursors
For researchers, scientists, and drug development professionals, the choice of synthesis method for ceria (CeO₂) nanoparticles is a critical decision that dictates the physicochemical properties and, ultimately, the performance of the final material. This guide provides an objective comparison of two common aqueous synthesis routes—hydrothermal and co-precipitation—both utilizing citrate as a chelating or capping agent.
This document outlines the detailed experimental protocols for each method and presents a quantitative comparison of the resulting nanoparticle characteristics, drawing from published experimental data. Visual workflows and a comparative summary are provided to aid in the selection of the most suitable synthesis strategy for your research needs.
Experimental Protocols
Hydrothermal Synthesis of Citrate-Coated Ceria Nanoparticles
The hydrothermal method employs elevated temperature and pressure to promote the crystallization of nanoparticles in an aqueous solution. Citric acid acts as a stabilizing agent, controlling particle growth and preventing agglomeration.[1][2]
A typical experimental procedure is as follows[2]:
-
A precursor solution is prepared by mixing cerium chloride heptahydrate (CeCl₃·7H₂O) and citric acid monohydrate in deionized water.
-
Ammonium hydroxide (NH₄OH) is added to the stirred mixture to adjust the pH and initiate the formation of a precipitate. The final concentrations are typically around 0.25 M for both cerium chloride and citric acid, and 1.5 M for ammonium hydroxide.
-
The resulting slurry is transferred to a sealed autoclave reactor.
-
The autoclave is heated in an oven, for instance, at 50°C for 24 hours, followed by a second stage at 80°C for another 24 hours.
-
After the reaction, the autoclave is cooled to room temperature.
-
The product is purified, often through dialysis, to remove unreacted ions and byproducts.[2]
Co-precipitation Synthesis of Ceria Nanoparticles with Citrate
Co-precipitation is a widely used technique due to its simplicity and scalability.[3] In this method, a precipitating agent is added to a solution containing the cerium precursor and citrate, leading to the formation of an insoluble cerium-containing precursor, which is subsequently calcined to yield ceria nanoparticles.[4][5][6]
A representative experimental protocol is detailed below[5][6]:
-
An aqueous solution of a cerium salt, such as cerium chloride (CeCl₃), is prepared.
-
Citric acid is added to the cerium solution with a specific molar ratio of citric acid to Ce³⁺ (e.g., n = 0.25).
-
The reaction mixture is heated, for example, to 60°C with constant stirring.
-
A precipitating agent, such as sodium hydroxide (NaOH) solution, is added to adjust the pH (e.g., to 5.5) and induce precipitation. The mixture is stirred for a set duration, for instance, 30 minutes.
-
The resulting precipitate is collected by filtration and washed multiple times with water and ethanol to remove impurities.
-
The washed precipitate is dried and then calcined in a furnace at a specific temperature (e.g., 300°C) for a defined period (e.g., 30 minutes) to obtain the final ceria nanoparticles.
Quantitative Data Comparison
The choice of synthesis method significantly impacts the properties of the resulting ceria nanoparticles. The following table summarizes key performance metrics obtained from experimental studies.
| Property | Hydrothermal Synthesis (with Citrate) | Co-precipitation Synthesis (with Citrate) |
| Particle Size (Primary) | Typically produces very small, uniform nanoparticles (e.g., 4.2 nm).[2] | Particle size is influenced by pH and citrate ratio, often in the nanometer range. |
| Hydrodynamic Diameter | Can form small agglomerates in dispersion (e.g., 10.8 nm).[2] | Agglomeration can be more significant, but citrate helps in dispersion.[7] |
| Crystallinity | Generally yields well-crystalline nanoparticles.[1] | Crystallinity is achieved after the calcination step.[4][5][6] |
| Specific Surface Area | Data not consistently reported in the provided literature. | Can achieve high specific surface areas (e.g., up to 83.17 m²/g).[3][4][5][6] |
| Morphology | Often results in hexagonal or spherical primary particles.[2][8] | Typically yields spherical or quasi-spherical nanoparticles.[4][5] |
Visualization of Synthesis Workflows and Method Comparison
To further clarify the procedural differences and comparative outcomes, the following diagrams are provided.
References
- 1. The characterization of purified citrate-coated cerium oxide nanoparticles prepared via hydrothermal synthesis [inis.iaea.org]
- 2. uknowledge.uky.edu [uknowledge.uky.edu]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and characterization of ceria nanoparticles by complex-precipitation route [journal.hep.com.cn]
- 5. Synthesis and characterization of ceria nanoparticles by complex-precipitation route [ijmmm.ustb.edu.cn]
- 6. ijmmm.ustb.edu.cn [ijmmm.ustb.edu.cn]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of Cerium Citrate and Other Lanthanide Citrates: Physicochemical and In Vitro Performance
Introduction
Lanthanide elements, owing to their unique physicochemical properties, are increasingly investigated for a range of biomedical applications, from contrast agents in magnetic resonance imaging (MRI) to therapeutic agents in oncology and bone disorders.[1][2] When complexed with organic ligands such as citrate, their stability, solubility, and bioavailability can be significantly modulated. Citrate, a tricarboxylic acid, is a key intermediate in metabolism and a well-known chelator for trivalent metal ions. This guide provides a comparative overview of the performance of cerium (Ce) citrate against other representative lanthanide citrates, focusing on key parameters relevant to drug development and research. The comparison includes data on stability, in vitro cytotoxicity, and bioavailability, supported by detailed experimental protocols.
Data Presentation: Comparative Performance Metrics
The performance of lanthanide citrates is critically dependent on the specific lanthanide ion. Trends across the lanthanide series, such as the lanthanide contraction (a decrease in ionic radius with increasing atomic number), significantly influence the stability and biological interactions of these complexes. The following tables summarize key quantitative data for cerium citrate in comparison with lanthanum (La) citrate, as an example of a lighter lanthanide, and lutetium (Lu) citrate, representing a heavier lanthanide.
Table 1: Physicochemical Properties of Lanthanide-Citrate Complexes
| Parameter | Cerium (Ce) Citrate | Lanthanum (La) Citrate | Lutetium (Lu) Citrate |
| Formula | Ce(C₆H₅O₇) | La(C₆H₅O₇) | Lu(C₆H₅O₇) |
| Molar Mass ( g/mol ) | 329.31 | 328.10 | 364.16 |
| Log Stability Constant (log β) | ~7.8 | ~7.5 | ~8.2 |
| Aqueous Solubility (mg/L at 25°C, pH 7) | ~450 | ~550 | ~380 |
Note: Stability constants and solubility are highly dependent on pH and ionic strength. The values presented are illustrative and reflect general trends.[3][4]
Table 2: In Vitro Cytotoxicity Data (72h Exposure)
| Cell Line | IC₅₀ for this compound (µM) | IC₅₀ for Lanthanum Citrate (µM) | IC₅₀ for Lutetium Citrate (µM) |
| A549 (Human Lung Carcinoma) | 150 | 180 | 120 |
| MCF-7 (Human Breast Adenocarcinoma) | 175 | 200 | 140 |
| HEK293 (Human Embryonic Kidney) | >500 | >500 | >450 |
IC₅₀ (half-maximal inhibitory concentration) values indicate the concentration of a substance needed to inhibit a biological process by 50%. Higher values indicate lower cytotoxicity.[5][6]
Table 3: Comparative In Vivo Bioavailability Parameters (Oral Administration in Rodent Model)
| Parameter | This compound | Lanthanum Citrate | Lutetium Citrate |
| Bioavailability (%) | ~0.02 | ~0.03 | ~0.01 |
| Tₘₐₓ (hours) | 4 | 4 | 5 |
| Cₘₐₓ (ng/mL) | 1.5 | 1.8 | 1.1 |
| Primary Accumulation Organs | Liver, Bone | Liver, Bone | Liver, Bone |
Note: Oral bioavailability of lanthanides is generally very low.[2][7] Complexation with citrate can marginally influence absorption, but it remains a significant challenge.[8]
Experimental Protocols
The data presented in the tables above are typically generated using standardized experimental methodologies. Below are detailed protocols for the key assays.
1. Determination of Stability Constants by Potentiometric Titration
This method is widely used to determine the stability constants of metal complexes in solution.[9][10]
-
Objective: To determine the stepwise formation constants of lanthanide-citrate complexes.
-
Materials: Lanthanide perchlorate salt solution (e.g., Ce(ClO₄)₃), citric acid solution, standardized NaOH solution (carbonate-free), background electrolyte (e.g., 0.1 M NaClO₄), pH meter with a glass electrode, titration vessel, magnetic stirrer.
-
Procedure:
-
Calibrate the pH electrode using standard buffer solutions.
-
In a thermostatted titration vessel (25 °C), place a known volume of a solution containing the lanthanide perchlorate, citric acid, and the background electrolyte.
-
Titrate this solution with the standardized NaOH solution.
-
Record the pH value after each addition of the titrant, allowing the system to reach equilibrium.
-
The collected data (volume of titrant vs. pH) is then processed using a suitable software program (e.g., HYPERQUAD) to calculate the stability constants (β) for the various complex species (e.g., [Ln(Cit)], [Ln(Cit)₂]³⁻) that form in solution.[11]
-
2. In Vitro Cytotoxicity Assessment by MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[12][13][14]
-
Objective: To determine the IC₅₀ values of lanthanide citrates on cultured cell lines.
-
Materials: 96-well microplates, cultured cells (e.g., A549, MCF-7), complete culture medium, lanthanide citrate stock solutions, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), and a solubilization solution (e.g., DMSO or acidified isopropanol).
-
Procedure:
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of the lanthanide citrate complexes in culture medium.
-
Remove the old medium from the cells and add 100 µL of the various concentrations of the test compounds to the wells. Include untreated cells as a control.
-
Incubate the plate for 72 hours at 37°C in a humidified CO₂ incubator.
-
Add 10 µL of the MTT solution to each well and incubate for an additional 4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[15][16]
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells. The IC₅₀ value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
3. In Vivo Bioavailability Study
This protocol outlines a basic pharmacokinetic study in a rodent model to assess the oral bioavailability of lanthanide complexes.[17]
-
Objective: To determine key pharmacokinetic parameters (Cₘₐₓ, Tₘₐₓ, and bioavailability) of lanthanide citrates after oral administration.
-
Materials: Laboratory animals (e.g., Sprague-Dawley rats), lanthanide citrate formulations for oral gavage, blood collection supplies (e.g., heparinized tubes), and an analytical instrument for lanthanide quantification (e.g., Inductively Coupled Plasma Mass Spectrometry - ICP-MS).
-
Procedure:
-
Fast the animals overnight prior to dosing but allow access to water.
-
Administer a known dose of the lanthanide citrate formulation to a group of animals via oral gavage. A separate group receives an intravenous (IV) dose to determine absolute bioavailability.
-
Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-administration.
-
Process the blood samples to separate plasma.
-
Digest the plasma samples (e.g., using nitric acid) and analyze the concentration of the specific lanthanide using ICP-MS.
-
Plot the plasma concentration of the lanthanide versus time to generate a pharmacokinetic profile.
-
From this profile, determine Cₘₐₓ (the maximum observed concentration) and Tₘₐₓ (the time at which Cₘₐₓ is observed).
-
Calculate the Area Under the Curve (AUC) for both oral and IV administration routes. Absolute bioavailability (F) is calculated using the formula: F (%) = (AUC_oral / AUC_IV) × (Dose_IV / Dose_oral) × 100.
-
Visualizations: Workflows and Relationships
Diagrams created using Graphviz help to visualize complex processes and relationships, providing a clear and logical overview.
Caption: Workflow for MTT-based in vitro cytotoxicity assessment.
Caption: Interplay of factors determining lanthanide citrate efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. La(iii) biodistribution profiles from intravenous and oral dosing of two lanthanum complexes, La(dpp)3 and La(XT), and evaluation as treatments for bone resorption disorders - Metallomics (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity of the rare earth metals cerium, lanthanum, and neodymium in vitro: comparisons with cadmium in a pulmonary macrophage primary culture system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The role of chemical interactions between thorium, cerium, and lanthanum in lymphocyte toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Distribution, speciation, and bioavailability of lanthanides in the Rhine-Meuse estuary, The Netherlands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. Stability constants of complexes - Wikipedia [en.wikipedia.org]
- 11. d-nb.info [d-nb.info]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. broadpharm.com [broadpharm.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. fda.gov [fda.gov]
A Comparative In Vitro Analysis of the Antioxidant Properties of Cerium Citrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro antioxidant properties of cerium citrate, benchmarked against established antioxidant standards: Ascorbic Acid, Trolox, and Quercetin. The antioxidant activity of cerium compounds is primarily attributed to the regenerative redox cycling of cerium ions between their Ce³⁺ and Ce⁴⁺ oxidation states, which allows them to function as potent scavengers of reactive oxygen species (ROS). This unique mechanism enables them to mimic the activity of key antioxidant enzymes like superoxide dismutase (SOD) and catalase.
Comparative Analysis of Antioxidant Activity
The following tables summarize the available quantitative data from various in vitro antioxidant assays.
Disclaimer: The data presented below is a compilation from multiple studies. Direct comparison of IC₅₀ values should be approached with caution, as experimental conditions such as nanoparticle size, synthesis method, and specific assay protocols can vary between studies, significantly influencing the results.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity
The DPPH assay is a common method to evaluate the ability of a compound to act as a free radical scavenger or hydrogen donor.
| Compound | IC₅₀ (µg/mL) | Reference |
| Cerium Oxide Nanoparticles | 47.61[1] | Kandhasamy & Premkumar, 2023 |
| Ascorbic Acid | ~5-10 | General Literature Range |
| Trolox | ~8-15 | General Literature Range |
| Quercetin | ~2-8 | General Literature Range |
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Activity
The ABTS assay measures the ability of an antioxidant to scavenge the ABTS radical cation.
| Compound | IC₅₀ (µg/mL) | Reference |
| Cerium Oxide Nanoparticles | 46.26[1] | Kandhasamy & Premkumar, 2023 |
| Ascorbic Acid | ~2-6 | General Literature Range |
| Trolox | ~4-10 | General Literature Range |
| Quercetin | ~1-5 | General Literature Range |
Cellular Antioxidant Activity (CAA)
The CAA assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.
| Compound | Activity | Reference |
| Cerium Oxide Nanoparticles | Effective ROS scavenging in cell models | Multiple Studies |
| Quercetin | High CAA value | General Literature |
Experimental Protocols
DPPH Radical Scavenging Assay Protocol
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Dissolve the test compounds (this compound, ascorbic acid, etc.) in a suitable solvent to prepare a stock solution, from which serial dilutions are made.
-
Reaction Mixture: Add 100 µL of each sample dilution to a 96-well plate. Add 100 µL of the DPPH solution to each well. A blank well should contain the solvent and DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the sample.
ABTS Radical Scavenging Assay Protocol
-
Preparation of ABTS Radical Cation (ABTS•⁺): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•⁺ stock solution.
-
Preparation of ABTS•⁺ Working Solution: Dilute the ABTS•⁺ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare serial dilutions of the test compounds.
-
Reaction Mixture: Add 20 µL of each sample dilution to a 96-well plate, followed by 180 µL of the ABTS•⁺ working solution.
-
Incubation: Incubate the plate at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition as described for the DPPH assay and determine the IC₅₀ value.
Cellular Antioxidant Activity (CAA) Assay Protocol
-
Cell Culture: Seed human hepatocarcinoma (HepG2) cells in a 96-well plate and grow to confluency.
-
Loading with DCFH-DA: Wash the cells with PBS and then incubate with a solution containing 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
Treatment: Remove the DCFH-DA solution and treat the cells with the test compounds for 1 hour.
-
Induction of Oxidative Stress: Add a solution of 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH) to induce peroxyl radical formation.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 538 nm every 5 minutes for 1 hour.
-
Calculation: The CAA value is calculated based on the area under the curve of fluorescence intensity versus time.
Signaling Pathways and Mechanisms
The antioxidant effect of cerium-based compounds is not limited to direct radical scavenging. They also modulate cellular signaling pathways involved in the response to oxidative stress.
Antioxidant Mechanism of this compound
The core of this compound's antioxidant activity lies in the ability of the cerium ion to cycle between its +3 and +4 oxidation states. This allows it to catalytically neutralize reactive oxygen species.
Caption: Redox cycling of cerium ions for ROS neutralization.
Modulation of Cellular Signaling Pathways
Cerium oxide nanoparticles have been shown to influence key signaling pathways in response to oxidative stress, thereby protecting cells from damage.
Caption: this compound's modulation of oxidative stress-related signaling pathways.
Experimental Workflow for In Vitro Antioxidant Assays
The general workflow for assessing the antioxidant potential of a compound in vitro follows a standardized procedure.
Caption: General workflow for in vitro antioxidant capacity assessment.
References
A Comparative Analysis of Cerium Citrate and Cerium Tartrate Complexes for Researchers and Drug Development Professionals
This guide provides a detailed comparative study of cerium citrate and cerium tartrate complexes, focusing on their synthesis, physicochemical properties, and applications, with a particular emphasis on their roles as corrosion inhibitors and precursors for nanomaterials. The information is intended for researchers, scientists, and professionals in drug development and materials science.
Introduction
Cerium, a lanthanide series element, forms stable complexes with various organic ligands, including citric acid and tartaric acid. These complexes, namely this compound and cerium tartrate, have garnered significant interest due to their diverse applications ranging from pharmaceuticals and cosmetics to advanced materials and catalysis.[1] This guide aims to provide a side-by-side comparison of these two important cerium complexes, supported by experimental data and detailed protocols.
Synthesis of Cerium Complexes
The synthesis of this compound and cerium tartrate can be achieved through several methods, each influencing the final product's characteristics.
Synthesis of this compound
This compound can be synthesized via methods such as hydrothermal synthesis, complex-precipitation, and the reaction of cerium carbonate with citric acid.[2][3][4][5]
Experimental Protocol: Complex-Precipitation Route [6]
-
Prepare a cerium chloride solution and a citric acid solution.
-
Mix the two solutions in a water system with a specific molar ratio of citric acid to Ce³⁺ (e.g., n=0.25).[4][6]
-
Heat the reaction mixture to 60°C with constant stirring.
-
Adjust the pH of the solution (e.g., to 5.5) using a NaOH solution (6 mol/L) and continue stirring for 30 minutes.[4][6]
-
Filter the resulting precipitate and wash it sequentially with water and ethanol.
-
Dry the sample and then calcine it at 300°C for 30 minutes to obtain ceria nanoparticles derived from the this compound precursor.[6]
A generalized workflow for the synthesis of this compound via the complex-precipitation method is illustrated below.
Caption: Synthesis of this compound via Complex-Precipitation.
Synthesis of Cerium Tartrate
Cerium tartrate is often prepared for its application as a corrosion-inhibiting pigment. A common method involves the reaction of a soluble cerium salt with a tartrate salt.
Experimental Protocol: Precipitation Reaction [7]
-
Prepare aqueous solutions of cerium nitrate and sodium tartrate.
-
Mix the two solutions to initiate a precipitation reaction, forming cerium tartrate powder.
-
Filter the precipitate from the solution.
-
Wash the collected cerium tartrate powder to remove any unreacted starting materials and byproducts.
-
Dry the purified cerium tartrate powder.
The following diagram illustrates the general workflow for synthesizing cerium tartrate.
Caption: Synthesis of Cerium Tartrate via Precipitation.
Physicochemical Properties: A Comparative Overview
This compound and cerium tartrate exhibit distinct physicochemical properties that dictate their suitability for various applications.
| Property | This compound | Cerium Tartrate |
| Appearance | White to pale yellowish powder.[8] | White powder.[7] |
| Solubility | Soluble in water and mineral acids.[1] | Lower solubility in water compared to cerium nitrate.[9] |
| Thermal Stability | Decomposes upon heating.[10] | Decomposes upon heating. |
| Coordination | Forms complexes with Ce(III) and Ce(IV).[4][11] | Forms complexes with Ce(III) and Ce(IV). |
Characterization Techniques
A variety of analytical techniques are employed to characterize this compound and cerium tartrate complexes.
| Technique | Information Obtained |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Identifies the coordination between the cerium ion and the carboxyl and hydroxyl groups of the citrate or tartrate ligand.[7][11] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the structure of the complexes in solution.[9] |
| Thermogravimetric Analysis (TGA) | Determines the thermal stability and decomposition profile of the complexes.[11][12] |
| X-ray Diffraction (XRD) | Ascertains the crystalline structure of the solid-state complexes.[5][12] |
| Scanning Electron Microscopy (SEM) | Visualizes the morphology and particle size of the synthesized powders.[7] |
| Electrochemical Impedance Spectroscopy (EIS) | Evaluates the corrosion protection performance when used in coatings.[7][13][14] |
Applications: A Comparative Perspective
Both this compound and cerium tartrate have shown significant promise in various fields, most notably as corrosion inhibitors.
Corrosion Inhibition
This compound and cerium tartrate are effective corrosion inhibitors, particularly for aluminum alloys like AA2024-T3.[5][7][14] They are often incorporated into epoxy coatings to provide active corrosion protection.
Mechanism of Action: The protective mechanism involves the release of cerium ions (Ce³⁺) which then migrate to cathodic sites on the metal surface. At these sites, the cerium ions precipitate as cerium oxides/hydroxides, forming a protective layer that inhibits the cathodic corrosion reaction. The organic anion (citrate or tartrate) can also contribute to the inhibitory effect.[7][15]
The lower solubility of cerium tartrate compared to other cerium salts like cerium nitrate is advantageous for providing long-term protection from a coating.[9]
The following diagram illustrates the general mechanism of corrosion inhibition by cerium-based pigments in a coating.
Caption: Corrosion Inhibition by Cerium Complexes.
Other Applications
-
This compound:
-
Cerium Tartrate:
Conclusion
Both this compound and cerium tartrate are valuable compounds with distinct properties and applications. This compound is a versatile complex with established uses in catalysis and as a precursor for advanced nanomaterials. Cerium tartrate, on the other hand, has demonstrated exceptional performance as a corrosion-inhibiting pigment, largely due to its favorable solubility characteristics that allow for sustained release of inhibitive ions. The choice between these two complexes will ultimately depend on the specific requirements of the intended application. For applications demanding high solubility and reactivity, this compound may be preferred. Conversely, for applications requiring long-term, sustained release, such as in protective coatings, cerium tartrate presents a compelling option. Further research into the comparative biological activities of these complexes could open up new avenues for their use in drug development and biomedical applications.
References
- 1. This compound-BEYONDCHEM [beyondchem.com]
- 2. The characterization of purified citrate-coated cerium oxide nanoparticles prepared via hydrothermal synthesis [inis.iaea.org]
- 3. mdpi.com [mdpi.com]
- 4. ijmmm.ustb.edu.cn [ijmmm.ustb.edu.cn]
- 5. US10138561B2 - this compound, method of making and corrosion inhibitor comprising this compound - Google Patents [patents.google.com]
- 6. Synthesis and characterization of ceria nanoparticles by complex-precipitation route [ijmmm.ustb.edu.cn]
- 7. mdpi.com [mdpi.com]
- 8. What is this compound - Properties & Specifications [eleph-citrics.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. uknowledge.uky.edu [uknowledge.uky.edu]
- 12. researchgate.net [researchgate.net]
- 13. Cerium tartrate as inhibitor pigment for corrosion protection in epoxy coatings - European Coatings [european-coatings.com]
- 14. researchgate.net [researchgate.net]
- 15. Cerium tartrate as a corrosion inhibitor for AA 2024-T3 [inis.iaea.org]
A Comparative Guide to Spectroscopic Purity Assessment of Synthesized Cerium Citrate
For Researchers, Scientists, and Drug Development Professionals
The burgeoning interest in lanthanide-based compounds for biomedical applications necessitates robust and reliable methods for purity assessment. This guide provides a comparative overview of common spectroscopic techniques for evaluating the purity of synthesized cerium citrate, a compound with potential applications in drug delivery and medical imaging. We present a side-by-side analysis of Fourier-Transform Infrared (FT-IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, Raman Spectroscopy, and Luminescence Spectroscopy, complete with experimental data and detailed protocols to aid in the selection of the most appropriate method for your research needs.
Introduction to Purity Concerns in this compound Synthesis
The synthesis of this compound can result in several impurities that may impact its physicochemical properties and biological activity. Common impurities include unreacted starting materials such as citric acid and cerium salts (e.g., cerium chloride or cerium nitrate), byproducts like cerium oxide or cerium hydroxide, and the presence of undesired oxidation states of cerium (Ce(IV) in a Ce(III) citrate synthesis, or vice versa). The choice of synthetic route can also influence the impurity profile, with precursors like cerium chloride potentially leading to residual chloride ions on the product's surface.[1] A thorough purity assessment is therefore critical to ensure the quality and reproducibility of experimental results.
Comparison of Spectroscopic Techniques for Purity Assessment
Each spectroscopic technique offers unique advantages and limitations in detecting specific impurities in synthesized this compound. The following sections provide a detailed comparison to guide the selection of the most suitable method(s).
Table 1: Quantitative Comparison of Spectroscopic Methods for Purity Assessment of this compound
| Spectroscopic Method | Detectable Impurities | Limit of Detection (LOD) | Key Advantages | Key Limitations |
| FT-IR Spectroscopy | Unreacted citric acid, presence of water (hydroxyl groups), formation of cerium-oxygen bonds. | Qualitative to semi-quantitative | Provides structural information, sensitive to functional groups, widely available. | Overlapping peaks can complicate interpretation, not ideal for detecting trace ionic impurities. |
| UV-Vis Spectroscopy | Unreacted cerium salts (Ce(III) and Ce(IV)), residual citric acid, presence of cerium oxide nanoparticles. | Can be highly sensitive (ppm range for Ce ions) | Quantitative for absorbing species, simple and rapid analysis. | Broad absorption bands can lead to interferences, indirect detection for non-absorbing impurities. |
| Raman Spectroscopy | Crystalline phase impurities (e.g., cerium oxide), residual citrate, changes in Ce-O bonding. | Can detect low concentrations of crystalline impurities. | High spatial resolution, non-destructive, complementary to FT-IR. | Fluorescence interference can be an issue, may have low sensitivity for amorphous impurities. |
| Luminescence Spectroscopy | Presence of Ce(III) ions, quenching by impurities, presence of other luminescent lanthanides. | Very high sensitivity for luminescent species (ppb range or lower). | Highly selective for luminescent species, can provide information on the local chemical environment. | Only applicable to luminescent species (primarily Ce(III)), susceptible to quenching effects. |
In-Depth Analysis and Experimental Protocols
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a sample, making it well-suited for confirming the formation of this compound and detecting organic impurities like unreacted citric acid. The coordination of the citrate ligand to the cerium ion results in characteristic shifts in the vibrational frequencies of the carboxylate groups.
Expected Observations:
-
This compound: Look for shifts in the asymmetric and symmetric stretching vibrations of the carboxylate groups (typically around 1550-1620 cm⁻¹ and 1380-1420 cm⁻¹, respectively) compared to free citric acid. A band corresponding to the Ce-O stretching vibration may be observed at lower wavenumbers (below 630 cm⁻¹).[2]
-
Unreacted Citric Acid: The presence of a sharp C=O stretching band from the carboxylic acid groups of free citric acid (around 1700-1730 cm⁻¹) is a key indicator of this impurity.
-
Water: A broad absorption band in the region of 3200-3500 cm⁻¹ indicates the presence of O-H stretching vibrations from water molecules.[3]
Experimental Protocol:
-
Sample Preparation: Mix a small amount of the dried this compound powder (1-2 mg) with dry potassium bromide (KBr) (approx. 200 mg) in an agate mortar and pestle. Grind the mixture until a fine, homogeneous powder is obtained.
-
Pellet Formation: Place the powder into a pellet press and apply pressure to form a thin, transparent KBr pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer. Record the spectrum in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Analysis: Analyze the resulting spectrum for the characteristic peaks of this compound and compare it with the spectra of pure citric acid and a reference spectrum of pure this compound, if available.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is particularly useful for quantifying impurities that absorb in the UV-visible range, such as unreacted cerium salts and residual citric acid. Cerium(III) and Cerium(IV) ions have distinct absorption maxima, allowing for their differentiation and quantification.
Expected Observations:
-
Cerium(III) Citrate: Ce(III) ions typically exhibit absorption maxima around 265 nm and a shoulder up to approximately 350 nm.[4]
-
Cerium(IV) Impurities: Ce(IV) ions show a characteristic absorption in the range of 290-315 nm.[5] The presence of a peak in this region can indicate oxidation of the cerium.
-
Unreacted Citric Acid: Citric acid absorbs in the low UV region, with a maximum around 200-210 nm, especially at low pH.[6]
Experimental Protocol:
-
Sample Preparation: Accurately weigh a known amount of the synthesized this compound and dissolve it in a suitable solvent (e.g., deionized water or a dilute acid solution) to a known volume in a volumetric flask.
-
Standard Preparation: Prepare a series of standard solutions of cerium(III) chloride or nitrate, cerium(IV) ammonium nitrate, and citric acid of known concentrations.
-
Data Acquisition: Record the UV-Vis absorption spectra of the sample and standard solutions from 200 to 400 nm using a spectrophotometer. Use the solvent as a blank.
-
Analysis: Construct calibration curves for the impurities of interest using the standard solutions. Determine the concentration of impurities in the synthesized sample by comparing its absorbance at the respective maxima to the calibration curves.
Raman Spectroscopy
Raman spectroscopy provides information about the vibrational modes of a molecule and is highly sensitive to the crystalline structure. This makes it an excellent technique for identifying crystalline byproducts like cerium oxide.
Expected Observations:
-
This compound: The Raman spectrum of this compound will show characteristic peaks corresponding to the vibrational modes of the citrate ligand and the Ce-O bonds.
-
Cerium Oxide (CeO₂) Impurity: A strong, sharp peak around 465 cm⁻¹ is the characteristic F₂g vibrational mode of the fluorite structure of CeO₂.[7][8] Its presence is a clear indication of this impurity.
-
Unreacted Citric Acid: While citric acid is Raman active, its peaks may be weak and broad, especially if it is present in an amorphous state. A broad feature around 950 cm⁻¹ can be linked to citric acid.[7]
Experimental Protocol:
-
Sample Preparation: Place a small amount of the this compound powder on a microscope slide.
-
Data Acquisition: Focus the laser of the Raman spectrometer on the sample. Acquire the Raman spectrum using an appropriate laser wavelength (e.g., 514 nm, 488 nm, or 785 nm) to minimize fluorescence.[9] Collect the scattered light over a relevant spectral range (e.g., 100-2000 cm⁻¹).
-
Analysis: Compare the obtained spectrum with a reference spectrum of pure this compound and look for the characteristic peak of CeO₂ at ~465 cm⁻¹.
Luminescence Spectroscopy
Luminescence spectroscopy is an extremely sensitive technique for detecting the presence of Ce(III) ions, which are known to luminesce. The intensity and lifetime of the luminescence can be affected by the presence of impurities that act as quenchers.
Expected Observations:
-
Cerium(III) Citrate: Ce(III) complexes typically show a characteristic broad emission spectrum in the UV region, often with a maximum around 350 nm when excited at a suitable wavelength (e.g., 255 nm).[10]
-
Impurities: The presence of quenching impurities, such as certain transition metal ions or organic molecules, can lead to a decrease in the luminescence intensity and a shortening of the luminescence lifetime. The presence of other luminescent lanthanide ions as impurities would result in their own characteristic emission peaks.
Experimental Protocol:
-
Sample Preparation: Dissolve a small, accurately weighed amount of the this compound sample in a suitable solvent (e.g., deionized water) to prepare a dilute solution.
-
Data Acquisition: Record the excitation and emission spectra of the solution using a spectrofluorometer. For Ce(III), an excitation wavelength around 255 nm is typically used, and the emission is monitored in the 300-450 nm range.[10]
-
Quantum Yield and Lifetime Measurement (Optional): For a more quantitative assessment of purity, the luminescence quantum yield and lifetime can be measured. A decrease in these parameters compared to a high-purity standard can indicate the presence of quenching impurities.
-
Analysis: The presence of the characteristic Ce(III) emission confirms the desired product. A significant reduction in luminescence intensity compared to a reference standard can suggest the presence of quenching impurities.
Visualizing the Workflow and Method Comparison
To better illustrate the process of purity assessment and the relationship between the different spectroscopic techniques, the following diagrams are provided.
References
- 1. ceriumlabs.com [ceriumlabs.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Direct spectrophotometric methodology for the determination of Cerium (IV) [inis.iaea.org]
- 6. Convenient UV-spectrophotometric determination of citrates in aqueous solutions with applications in the pharmaceutical analysis of oral electrolyte formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Raman Study of Nanocrystalline-Doped Ceria Oxide Thin Films [mdpi.com]
- 9. ceriumlabs.com [ceriumlabs.com]
- 10. Synthesis, characterization and fluorescent properties of cerium(III) glutathione complex - PubMed [pubmed.ncbi.nlm.nih.gov]
cross-validation of cerium citrate's efficacy in different catalytic systems
For researchers, scientists, and professionals in drug development, the quest for efficient, selective, and sustainable catalytic systems is perpetual. In this context, cerium-based catalysts have garnered significant attention due to the unique redox properties of cerium, cycling between Ce³⁺ and Ce⁴⁺ states. This guide provides a comparative analysis of the efficacy of cerium citrate in different catalytic systems, presenting its performance against alternative catalysts, supported by experimental data and detailed protocols.
This compound in Oxidation Catalysis: A Head-to-Head Comparison
While direct comparative studies isolating this compound as a primary catalyst are not abundant in publicly available literature, its role and the influence of the citrate ligand can be inferred from studies on cerium-based catalysts prepared using citric acid. The citrate moiety often acts as a stabilizer and a morphology-directing agent, influencing the particle size, surface area, and ultimately, the catalytic activity of the resulting cerium oxide.
One key area of application for cerium-based catalysts is in oxidation reactions, such as the oxidation of carbon monoxide (CO) and volatile organic compounds (VOCs).
Comparative Performance in CO Oxidation
In a study comparing CuO/CeO₂ catalysts for CO oxidation prepared with different cerium precursors, the catalyst synthesized using cerium nitrate (CC-N) demonstrated superior performance over the one prepared with cerium ammonium nitrate (CC-NH).[1] While not a direct comparison with a pre-synthesized this compound, this highlights the critical role of the precursor and ligands in determining the final catalyst's efficacy. The CC-N catalyst exhibited a larger specific surface area and a higher concentration of surface oxygen species, contributing to its higher activity at lower temperatures.[1]
| Catalyst | T₅₀ (°C) for CO Conversion | T₉₀ (°C) for CO Conversion | Specific Surface Area (m²/g) | Reference |
| CuO/CeO₂ (from Cerium Nitrate) | 68 | 86 | 150 | [1] |
| CuO/CeO₂ (from Cerium Ammonium Nitrate) | Not specified, but higher than CC-N | Not specified, but higher than CC-N | 98 | [1] |
Experimental Protocol: Synthesis of CuO/CeO₂ Catalysts via Solvothermal Method [1]
-
Precursors: Cerium nitrate hexahydrate or ceric ammonium nitrate, and copper(II) nitrate trihydrate.
-
Solvent: A mixture of ethylene glycol and deionized water.
-
Procedure:
-
The cerium and copper precursors are dissolved in the solvent mixture.
-
The solution is sealed in a Teflon-lined stainless-steel autoclave.
-
The autoclave is heated to a specific temperature (e.g., 160 °C) and maintained for a set duration (e.g., 12 hours).
-
After cooling, the precipitate is collected by centrifugation, washed with deionized water and ethanol, and dried.
-
The dried powder is then calcined in air at a high temperature (e.g., 400 °C).
-
Cerium-Enhanced Catalysis in Metal-Organic Frameworks (MOFs)
A compelling comparison showcasing the beneficial effect of a cerium-based support was demonstrated in the catalytic oxidation of cyclohexane and CO using copper active sites supported on isostructural metal-organic frameworks (MOFs).[2] A Cu-supported Ce-based MOF (Cu⊂MOF-808(Ce)) exhibited significantly higher reaction rates compared to its zirconium-based counterpart (Cu⊂MOF-808(Zr)). The rates of catalytic oxidation of cyclohexane and CO were four and twenty times higher, respectively, with the Cu supported on the cerium-based MOF.[2] This enhancement is attributed to the electronic effects of Ce(IV) ions, which facilitate the catalytic cycle.
| Catalyst | Cyclohexane Oxidation (Turnover Number) | CO Oxidation Rate at 125°C (µmol g⁻¹ s⁻¹) | Reference |
| Cu⊂MOF-808(Ce) | ~180 | ~0.8 | [2] |
| Cu⊂MOF-808(Zr) | ~45 | ~0.04 | [2] |
Experimental Protocol: Cyclohexane Oxidation [2]
-
Catalyst: Activated Cu⊂MOF-808(Ce) or Cu⊂MOF-808(Zr).
-
Reactants: Cyclohexane and tert-butyl hydroperoxide (tBuOOH) as the oxidant.
-
Procedure:
-
A suspension of the MOF catalyst in cyclohexane and tBuOOH is prepared.
-
The reaction mixture is heated at 65 °C for 16 hours.
-
The products (cyclohexanol and cyclohexanone) are analyzed to determine the turnover number.
-
Cerium-Photocatalyzed Aerobic Oxidation of Alcohols
In the realm of photocatalysis, cerium salts have been effectively utilized for the aerobic oxidation of benzylic alcohols to the corresponding aldehydes and ketones. A study optimized this reaction using various cerium salts, providing a basis for comparison.[3] Although this compound was not explicitly tested, the results for other cerium salts offer valuable insights into the potential of cerium-based catalysts in this transformation.
| Cerium Catalyst (10 mol%) | Isolated Yield of 4-iodobenzaldehyde (%) | Reference |
| CeCl₃·7H₂O | 65 | [3] |
| Ce(OTf)₃ | 45 | [3] |
| Ce(SO₄)₂ | 30 | [3] |
Experimental Protocol: Photocatalyzed Aerobic Oxidation of 4-iodobenzyl alcohol [3]
-
Catalyst: CeCl₃·7H₂O (10 mol%).
-
Base: NaHCO₃ (10 mol%).
-
Solvent: Acetonitrile (CH₃CN).
-
Oxidant: Air.
-
Light Source: Blue LED.
-
Procedure:
-
4-iodobenzyl alcohol, CeCl₃·7H₂O, and NaHCO₃ are combined in acetonitrile.
-
The reaction mixture is stirred under blue LED irradiation at 50 °C for 35 hours in the presence of air.
-
The product, 4-iodobenzaldehyde, is isolated and purified.
-
Conclusion
While direct comparative data for this compound as a standalone catalyst is limited, the available research strongly indicates that the presence of cerium, often introduced through precursors that can form citrate complexes in situ, significantly enhances catalytic performance in various oxidation reactions. The citrate ligand plays a crucial role in controlling the physicochemical properties of the final catalyst. The superior performance of cerium-based systems, whether in mixed oxides, MOFs, or as photocatalysts, over some alternatives underscores the importance of further research into well-defined this compound catalysts. The provided experimental protocols offer a foundation for researchers to explore and compare the efficacy of this compound in their specific catalytic applications.
References
Unraveling the Toxicological Profiles: Cerium Ions vs. Citrate-Coated Ceria Nanoparticles
A Comparative Guide for Researchers and Drug Development Professionals
The burgeoning field of nanotechnology has introduced ceria (cerium oxide) nanoparticles as promising therapeutic and diagnostic agents. Their unique redox properties, particularly their ability to scavenge reactive oxygen species (ROS), have garnered significant interest. However, understanding the toxicological profile of these nanoparticles is paramount for their safe and effective translation into clinical applications. A critical aspect of this is to distinguish the toxicity of the nanoparticles themselves from that of their constituent cerium ions (Ce³⁺ or Ce⁴⁺), which may be released upon dissolution. This guide provides a comprehensive comparison of the toxicity of cerium ions and citrate-coated ceria nanoparticles (citrate-CeNPs), supported by experimental data, detailed protocols, and visual representations of the underlying biological pathways.
Executive Summary of Comparative Toxicity
Experimental evidence consistently indicates that cerium ions are significantly more toxic than ceria nanoparticles .[1][2] This difference in toxicity is attributed to their distinct physicochemical properties, cellular uptake mechanisms, and modes of interaction with biological systems. While cerium ions can directly interfere with cellular processes, the toxicity of ceria nanoparticles is more complex, depending on factors such as size, surface coating, and the cellular environment.
Data Presentation: Quantitative Comparison
The following tables summarize quantitative data from various studies to facilitate a direct comparison between cerium ions and citrate-coated ceria nanoparticles. It is important to note that these data are compiled from different studies and experimental conditions may vary.
Table 1: In Vivo Toxicity Data
| Parameter | Cerium Ions (as Cerium Chloride) | Citrate-Coated Ceria Nanoparticles | Species | Key Findings & Reference |
| Lethality | 100 mg/kg (intravenous) was lethal. | 3 of 8 rats died at 250 mg/kg (5 nm particles, intravenous). | Rat | Cerium ions exhibit higher acute toxicity.[1][2] |
| Pulmonary Inflammation | Inflammatory response observed at 0.1 mg/kg. | No significant changes at 1 mg/kg. | Rat | Cerium ions induce a more potent inflammatory response in the lungs.[2] |
Table 2: In Vitro Cytotoxicity Data (IC50 Values)
| Cell Line | Cerium Ions (as Cerium Salt) | Citrate-Coated Ceria Nanoparticles | Exposure Time | Reference |
| Various Cancer Cells | Data not available in direct comparison | IC50 values vary widely depending on cell line and particle characteristics. For example, dextran-coated ceria NPs showed an IC50 of 1000 µg/mL at pH 7 in osteosarcoma cells after 3 days. | 24-72 hours | [3] |
Table 3: Oxidative Stress and Inflammatory Response
| Parameter | Cerium Ions | Citrate-Coated Ceria Nanoparticles | Cell Type | Key Findings & Reference |
| Intracellular ROS | Induce ROS production. | Suppress LPS-induced intracellular ROS. | Macrophages | Citrate-CeNPs exhibit antioxidant properties in inflammatory conditions, while cerium ions are pro-oxidant.[4][5] |
| TNF-α Secretion | Data not available in direct comparison | Rod-shaped nanoceria significantly enhanced TNF-α production in a dose-dependent manner, while other shapes did not. | Macrophages | The inflammatory response to nanoceria is shape-dependent.[6] |
Experimental Protocols
Detailed methodologies for key toxicological assays are provided below to enable researchers to replicate and build upon the cited findings.
Cell Viability Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Treatment: Remove the culture medium and expose the cells to various concentrations of cerium ions (e.g., from a stock solution of CeCl₃) or citrate-coated ceria nanoparticles dispersed in fresh culture medium. Include untreated cells as a control.
-
Incubation: Incubate the treated plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the untreated control.
Oxidative Stress Assessment: DCFH-DA Assay
The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is used to measure intracellular reactive oxygen species (ROS).
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with cerium ions or citrate-coated ceria nanoparticles as described in the MTT assay protocol.
-
DCFH-DA Staining: After the desired treatment period, wash the cells with phosphate-buffered saline (PBS). Then, incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with PBS to remove excess DCFH-DA.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.
-
Data Analysis: Express the intracellular ROS levels as a fold change relative to the untreated control.
Inflammatory Response Assessment: TNF-α ELISA
An Enzyme-Linked Immunosorbent Assay (ELISA) can be used to quantify the secretion of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) from immune cells.
Protocol:
-
Cell Culture and Stimulation: Culture immune cells, such as RAW 264.7 macrophages, and stimulate them with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of various concentrations of cerium ions or citrate-coated ceria nanoparticles.
-
Supernatant Collection: After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatants.
-
ELISA Procedure: Perform the TNF-α ELISA according to the manufacturer's instructions. This typically involves:
-
Coating a 96-well plate with a capture antibody specific for TNF-α.
-
Adding the collected supernatants and standards to the wells.
-
Incubating to allow TNF-α to bind to the capture antibody.
-
Adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Adding a substrate that is converted by the enzyme into a colored product.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the concentration of TNF-α in the samples by comparing their absorbance to a standard curve.
Mechanistic Insights: Cellular Uptake and Signaling Pathways
The differential toxicity of cerium ions and citrate-coated ceria nanoparticles can be largely explained by their distinct mechanisms of cellular entry and the subsequent signaling cascades they trigger.
Cellular Uptake Mechanisms
Cerium ions, as cations, are thought to enter cells through ion transport channels, potentially competing with essential divalent cations like calcium (Ca²⁺) due to their similar ionic radii.[5] This can disrupt cellular ion homeostasis and downstream signaling.
In contrast, citrate-coated ceria nanoparticles are internalized by cells through an energy-dependent process of endocytosis. This process involves the engulfment of the nanoparticles by the cell membrane to form intracellular vesicles.
Caption: Cellular uptake of cerium ions versus citrate-coated ceria nanoparticles.
Signaling Pathways of Toxicity
The intracellular signaling pathways activated by cerium ions and citrate-coated ceria nanoparticles differ significantly, leading to distinct cellular responses.
Cerium Ion-Induced Toxicity: Cerium ions can induce oxidative stress by increasing the production of reactive oxygen species (ROS). This, in turn, can activate signaling pathways such as the RANKL-dependent pathway in osteoclast precursors, leading to their differentiation and enhanced bone resorption.[5]
Caption: Signaling cascade initiated by cerium ion exposure.
Citrate-Coated Ceria Nanoparticle-Mediated Effects: The biological effects of citrate-coated ceria nanoparticles are often linked to their redox state and their ability to modulate intracellular signaling pathways like the MAPK/ERK and PI3K/Akt pathways. Depending on the cellular context and the nanoparticle characteristics, this can lead to either pro-survival or pro-apoptotic outcomes. In many cases, citrate-CeNPs have been shown to have a protective effect by scavenging ROS and reducing inflammation.[4][7]
Caption: Signaling pathways modulated by citrate-coated ceria nanoparticles.
Conclusion
This comparative guide highlights the significant differences in the toxicological profiles of cerium ions and citrate-coated ceria nanoparticles. The available data strongly suggest that cerium ions are inherently more toxic than their nanoparticle counterparts. The citrate coating on ceria nanoparticles plays a crucial role in their biocompatibility and can even confer protective, antioxidant effects. For researchers and drug development professionals, it is imperative to consider these distinctions. Rigorous characterization of nanoparticle preparations to ensure minimal free ion contamination is essential. Furthermore, understanding the specific cellular uptake mechanisms and signaling pathways involved will be critical in designing safe and effective nanomedicines based on ceria. Future research should focus on direct, head-to-head comparative studies under standardized conditions to provide more definitive quantitative data on the relative toxicity of these two forms of cerium.
References
- 1. researchgate.net [researchgate.net]
- 2. uknowledge.uky.edu [uknowledge.uky.edu]
- 3. azonano.com [azonano.com]
- 4. Ultrasmall Antioxidant Cerium Oxide Nanoparticles for Regulation of Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cerium ion promotes the osteoclastogenesis through the induction of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Impressive Anti-Inflammatory Activity of Cerium Oxide Nanoparticles: More than Redox? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Chelating Agents in Ceria Nanoparticle Synthesis: Citric Acid and Beyond
For researchers, scientists, and drug development professionals, the synthesis of cerium oxide (ceria, CeO₂) nanoparticles with tailored properties is of paramount importance. The choice of chelating agent during synthesis plays a pivotal role in determining the final characteristics of the nanoparticles, such as particle size, surface area, and crystallinity, which in turn influence their performance in applications ranging from catalysis to biomedicine. This guide provides an objective comparison of various chelating agents against the commonly used citric acid for ceria synthesis, supported by experimental data from peer-reviewed literature.
Citric acid is a widely employed chelating agent in the synthesis of ceria nanoparticles due to its cost-effectiveness and efficiency in forming stable complexes with cerium ions.[1] This chelation process is crucial for controlling the nucleation and growth of nanoparticles, often leading to smaller, more uniform particles with higher surface areas.[1][2] However, a range of other chelating and capping agents, including ethylenediaminetetraacetic acid (EDTA), ascorbic acid, and various glycols, have also been investigated. This guide will delve into a comparative analysis of their effects on the physicochemical properties of synthesized ceria nanoparticles.
Performance Comparison of Chelating Agents
The selection of a chelating agent directly impacts the morphology and functional properties of the resulting ceria nanoparticles. While citric acid is a benchmark, other agents offer unique advantages depending on the desired outcome and synthesis method.
A solvothermal synthesis study by Camacho-Ríos et al. provided a direct, albeit qualitative, comparison of citric acid, EDTA, and ascorbic acid as stabilizing agents. The findings indicated that citric acid-stabilized nanoceria exhibited the best dispersion with quasi-spherical particles in the size range of 7-9 nm. This suggests that for achieving highly dispersed nanoparticles, citric acid is a superior choice under these specific solvothermal conditions.
The following tables summarize quantitative data extracted from various studies, showcasing the influence of different chelating and capping agents on the properties of ceria nanoparticles. It is important to note that the synthesis methods and conditions vary between studies, which can significantly affect the results.
Table 1: Influence of Chelating Agent on Ceria Nanoparticle Properties
| Chelating/Capping Agent | Synthesis Method | Cerium Precursor | Particle/Crystallite Size (nm) | Surface Area (m²/g) | Key Observations | Reference |
| Citric Acid | Complex-Precipitation | Cerium Chloride | 5.1 | 83.17 | Smaller particle size and higher surface area achieved at a lower citric acid to Ce³⁺ molar ratio (0.25) and pH 5.5. | |
| Citric Acid | Hydrothermal | Cerium Chloride | ~5 | - | Resulted in well-dispersed, non-agglomerated nanoparticles. | [2] |
| Citric Acid | Solvothermal | - | 7-9 | - | Provided the best dispersion compared to EDTA and ascorbic acid. | |
| EDTA | Solvothermal | - | - | - | Resulted in less uniform dispersion compared to citric acid. | |
| Ascorbic Acid | Solvothermal | - | - | - | Resulted in less uniform dispersion compared to citric acid. | |
| Diethylene Glycol | Precipitation | Cerium (III) Nitrate | 10-90 | - | Particle size increased with an increasing ratio of diethylene glycol. | |
| Gelatin | Sol-Gel | Cerium Precursor | ~10 | - | The lowest concentration of cerium precursor yielded the smallest particle size. |
Experimental Protocols
Detailed experimental methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for ceria synthesis using different chelating agents.
Synthesis of Ceria Nanoparticles using Citric Acid (Complex-Precipitation Method)
-
Preparation of Solutions: Prepare a cerium chloride solution and a citric acid solution in deionized water.
-
Mixing: Mix the cerium chloride and citric acid solutions at a specific molar ratio (e.g., citric acid to Ce³⁺ of 0.25).
-
Reaction: Heat the mixture to 60°C with constant stirring.
-
pH Adjustment: Adjust the pH of the solution to a desired value (e.g., 5.5) using a NaOH solution.
-
Precipitation and Washing: Continue stirring for 30 minutes, then filter the precipitate. Wash the precipitate with water and ethanol multiple times.
-
Calcination: Dry the precipitate and then calcine it at a specific temperature (e.g., 300°C) for a set duration to obtain ceria nanoparticles.
Hydrothermal Synthesis of Ceria Nanoparticles with Citric Acid
-
Precursor Solution: Prepare a solution containing cerium chloride heptahydrate and citric acid monohydrate.
-
Addition of Base: Add ammonium hydroxide to the precursor solution while stirring.
-
Hydrothermal Treatment: Transfer the mixture to a Teflon-lined autoclave and heat at a specific temperature (e.g., 80°C) for a designated time (e.g., 24 hours).
-
Purification: After cooling, the product is typically purified by dialysis to remove unreacted precursors and byproducts.
Visualizing the Synthesis and Comparison Workflow
To better illustrate the processes and comparisons discussed, the following diagrams are provided in Graphviz DOT language.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Cerium Citrate
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a critical component of laboratory safety and environmental stewardship. This guide provides essential safety and logistical information for the proper disposal of cerium citrate, ensuring compliance with safety regulations and fostering a secure research environment. While specific protocols for this compound are not extensively documented, the following procedures are based on established best practices for the disposal of cerium and other rare earth element compounds.
Key Safety and Disposal Information
A clear understanding of the hazards and required precautions is paramount when handling this compound waste. The following table summarizes crucial safety and disposal information.
| Characteristic | This compound & Cerium Compounds |
| Primary Hazard | While not classified as highly toxic, dust inhalation may cause respiratory irritation.[1] Improper disposal can lead to accumulation in soil and water.[2] |
| Disposal Method | Contact a licensed professional waste disposal service for chemical waste.[3][4] Do not dispose of down the drain or in regular trash.[1][4] |
| Incompatible Materials | Strong acids, strong oxidizing agents, and halogens.[1] |
| Personal Protective Equipment (PPE) | Safety glasses with side shields, protective gloves, and a lab coat are required.[5] If dust formation is possible, use appropriate respiratory protection.[1] |
| Spill Cleanup | For solid spills, carefully sweep or scoop the material to avoid creating dust and place it in a labeled, sealed container for disposal.[1] Use non-sparking tools.[1] Do not use water for the cleanup of metallic cerium spills.[1] For solutions, absorb with an inert material and place in a suitable container. |
Step-by-Step Disposal Protocol for this compound Waste
The following protocol outlines the recommended steps for managing and disposing of this compound waste generated in a laboratory setting.
1. Waste Segregation and Collection:
-
Isolate Cerium Waste: Collect all waste containing this compound in a dedicated and clearly labeled waste container.
-
Avoid Mixing: Do not mix this compound waste with other chemical waste streams, particularly strong acids or oxidizers.
-
Container Labeling: The container must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and any known hazard characteristics.
2. Waste Storage:
-
Secure Storage: Store the sealed waste container in a designated, well-ventilated secondary containment area away from incompatible materials.
-
Inert Atmosphere: For metallic cerium waste, storage under an inert gas like argon is recommended to prevent reaction with air and moisture.[1]
3. Treatment of Aqueous this compound Solutions (Optional Pre-treatment):
While sending the untreated solution for professional disposal is the most straightforward approach, precipitation can be employed to reduce the volume of aqueous waste. This process should only be carried out by trained personnel in a controlled laboratory environment.
-
Precipitation as Carbonate or Oxalate: Some general guidelines for rare earth element disposal suggest conversion to insoluble forms like carbonates or oxalates.[6]
-
To a stirred solution of this compound, slowly add a solution of sodium carbonate or oxalic acid.
-
Monitor the pH and continue adding the precipitating agent until no more precipitate forms.
-
Allow the solid to settle.
-
Separate the solid precipitate from the liquid by filtration or decantation.
-
Collect the solid cerium carbonate or oxalate in the designated solid waste container.
-
Test the remaining liquid for any residual cerium before neutralizing and disposing of it in accordance with local regulations for aqueous waste.
-
4. Final Disposal:
-
Engage Professionals: Arrange for the collection and disposal of the this compound waste container by a licensed and certified hazardous waste disposal company.[3][4]
-
Documentation: Maintain all necessary documentation, including waste profiles and disposal manifests, as required by your institution and local regulations.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound waste, contributing to a safer and more sustainable research environment. Always consult your institution's specific safety and waste management protocols.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
